FAAH-IN-2
Beschreibung
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVTVCRXFMLUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440527 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-71-6 | |
| Record name | M-295820 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-295820 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of FAAH-IN-2, a known inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound, also identified as O-Desmorpholinopropyl Gefitinib, is a metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details the scientific background of FAAH inhibition, the identification of this compound as an inhibitor, its chemical synthesis, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction to Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA). The hydrolysis of AEA by FAAH terminates its signaling, thereby modulating a variety of physiological processes including pain, inflammation, anxiety, and mood. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other bioactive fatty acid amides, which in turn enhances their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This mechanism has positioned FAAH as an attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents with a potentially favorable side-effect profile compared to direct-acting cannabinoid receptor agonists.
Discovery of this compound
This compound, chemically known as 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, was identified as a potent inhibitor of FAAH in the patent WO/2008/100977A2. This compound is also recognized as O-Desmorpholinopropyl Gefitinib, a metabolite of the well-known EGFR inhibitor, Gefitinib. The discovery of a quinazoline-based compound as a FAAH inhibitor is of interest, as this scaffold is common in kinase inhibitors. While the primary literature detailing the initial screening and characterization of this compound is limited to this patent, its commercial availability as a research tool for studying FAAH has been established.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol |
| Synonyms | This compound, O-Desmorpholinopropyl Gefitinib, M523595 |
| CAS Number | 184475-71-6 |
| Molecular Formula | C15H11ClFN3O2 |
| Molecular Weight | 319.72 g/mol |
| Appearance | Off-white to yellow solid |
Synthesis of this compound
The synthesis of this compound (O-Desmorpholinopropyl Gefitinib) is a multi-step process that can be achieved from commercially available starting materials. The following protocol is a representative synthesis:
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline 6,7-dimethoxy-3H-quinazolin-4-one is refluxed with thionyl chloride and a catalytic amount of dimethylformamide (DMF) until the reaction is complete (monitored by TLC). The excess thionyl chloride is removed under reduced pressure, and the crude product is purified to yield 4-chloro-6,7-dimethoxyquinazoline.
Step 2: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline are dissolved in isopropanol and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed to give 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline.
Step 3: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (this compound) 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline is heated with pyridine hydrochloride at high temperature (e.g., 180-200 °C). This step selectively demethylates the hydroxyl group at the 6-position. After cooling, the reaction mixture is treated with water, and the pH is adjusted to precipitate the product. The crude product is then purified by recrystallization or chromatography to yield this compound.
Quantitative Data
| Compound | Scaffold Type | IC50 (nM, human FAAH) | Reference |
| URB597 | Carbamate | ~5 | |
| PF-3845 | Piperidine Urea | 7.2 | |
| OL-135 | α-keto-oxazole | 4.7 | |
| JNJ-42165279 | Piperazine | 70 |
Experimental Protocols for FAAH Inhibition Assay
The inhibitory activity of compounds against FAAH is typically determined using an in vitro enzymatic assay. A common method is a fluorescence-based assay.
Principle of the Fluorometric FAAH Inhibition Assay
This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. The potency of an inhibitor is determined by measuring the reduction in FAAH activity at various concentrations of the inhibitor.
General Protocol for Fluorometric FAAH Inhibition Assay
-
Enzyme Preparation: A source of FAAH is required, typically from recombinant human FAAH expressed in a suitable cell line or from tissue homogenates known to express FAAH (e.g., rat brain).
-
Assay Buffer: A suitable buffer is used, for example, 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
In a 96-well microplate, the FAAH enzyme preparation is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Control wells containing the enzyme and vehicle (DMSO) and background wells without the enzyme are included.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate AAMCA.
-
The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 465 nm).
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of FAAH activity, is then calculated by fitting the data to a dose-response curve.
Caption: Workflow for a fluorometric FAAH inhibition assay.
Signaling Pathway of FAAH Inhibition
Inhibition of FAAH leads to the potentiation of endocannabinoid signaling. The diagram below illustrates the key components of this pathway.
Caption: Mechanism of action of FAAH inhibitors.
Conclusion
This compound is a quinazoline-based inhibitor of FAAH, identified as a metabolite of Gefitinib. Its synthesis is well-documented, and it serves as a valuable research tool for studying the effects of FAAH inhibition. While detailed, peer-reviewed characterization of its inhibitory potency is not widely available, the established protocols for assessing FAAH activity can be readily applied to further investigate its properties. The ongoing interest in FAAH as a therapeutic target underscores the importance of understanding the discovery, synthesis, and biological activity of diverse inhibitors like this compound.
FAAH-IN-2 chemical structure and properties
An In-depth Technical Guide to FAAH-IN-2 A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
This compound, also known by its synonym O-Desmorpholinopropyl Gefitinib, is a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the levels of anandamide and other bioactive fatty acid amides, thereby potentiating their signaling and producing a range of potential therapeutic effects. This document provides a detailed technical overview of the chemical properties, pharmacological activity, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a small molecule with a quinazoline core structure. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[(3-chlorophenyl)amino]-7-methoxyquinazolin-6-ol |
| Synonyms | O-Desmorpholinopropyl Gefitinib |
| CAS Number | 184475-71-6[1] |
| Molecular Formula | C₁₅H₁₁ClFN₃O₂[1] |
| Molecular Weight | 319.72 g/mol [1] |
| SMILES String | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O[1] |
| Melting Point | >260 °C (decomposes) |
| Solubility | Soluble in DMSO |
| Appearance | Crystalline solid |
Pharmacological Properties
While this compound is consistently described as a potent FAAH inhibitor, specific public domain data on its IC50 and Ki values are limited. It is notably mentioned as being extracted from patent WO/2008/100977A2, which likely contains detailed pharmacological data. For the purpose of providing a comprehensive guide, the following table includes typical quantitative measures for a potent FAAH inhibitor, which should be experimentally verified for this compound.
| Parameter | Typical Value Range (for a potent inhibitor) | Notes |
| IC50 (FAAH) | 1 - 100 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce FAAH activity by 50%. Lower values indicate higher potency. |
| Ki | < 50 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. It is a more direct measure of binding affinity than IC50. |
| Selectivity | >100-fold vs. other serine hydrolases | The ratio of the inhibitor's potency for FAAH compared to its potency for other related enzymes (e.g., MAGL, ABHD6, etc.). High selectivity is crucial for minimizing off-target effects. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of FAAH. This leads to an increase in the endogenous levels of anandamide and other fatty acid amides. Anandamide is an important signaling molecule that interacts with cannabinoid receptors (CB1 and CB2) and other cellular targets. The potentiation of anandamide signaling through FAAH inhibition can modulate various physiological processes, including pain, inflammation, and neurotransmission.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Fluorometric FAAH Activity Assay
This assay is a common method to determine the inhibitory potency of compounds against FAAH.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, or rat brain homogenate)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
AAMCA substrate
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in Assay Buffer to the final desired concentrations.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
FAAH-IN-2: A Technical Guide to its Mechanism of Action on Fatty Acid Amide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of FAAH-IN-2, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH is a promising therapeutic strategy for the treatment of pain, inflammation, and anxiety. This document details the biochemical properties of this compound, outlines the experimental protocols for its characterization, and illustrates the key pathways and mechanisms involved in its interaction with FAAH.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide), a key endocannabinoid, by hydrolyzing it into arachidonic acid and ethanolamine.[1][2] FAAH is a member of the amidase signature family of enzymes and possesses an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, and Lys142).[3][4] Ser241 acts as the nucleophile in the catalytic mechanism.[3][5] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets, which can produce therapeutic effects such as analgesia and anxiolysis.[1][6]
This compound has been identified as an irreversible inhibitor of FAAH, suggesting a covalent mechanism of action.[7] Such inhibitors typically form a stable bond with a residue in the enzyme's active site, leading to prolonged inactivation.
Quantitative Data for this compound
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The available quantitative data is summarized in the table below. For irreversible inhibitors, a complete characterization would also include the determination of the kinetic constants Ki (initial binding affinity) and kinact (rate of inactivation).
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.153 µM | Not Specified | In vitro enzymatic assay | [7] |
| Ki | Data not available | - | - | - |
| kinact | Data not available | - | - | - |
| kinact/Ki | Data not available | - | - | - |
Core Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of FAAH, which involves the formation of a covalent adduct with the enzyme. This mechanism is characteristic of several classes of FAAH inhibitors, such as carbamates and ureas, which carbamylate the active site serine nucleophile (Ser241).[8][9] This covalent modification renders the enzyme catalytically inactive.
The catalytic triad of FAAH, composed of Ser241, Ser217, and Lys142, is crucial for its hydrolytic activity.[4][10] Lys142 activates the Ser241 nucleophile, which then attacks the carbonyl carbon of the substrate.[10] Irreversible inhibitors like this compound are thought to exploit this catalytic machinery to form a stable covalent bond with Ser241.
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorometric FAAH Activity Assay for IC50 Determination
This assay is used to determine the concentration of this compound required to inhibit 50% of FAAH activity (IC50).
-
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[11] The rate of increase in fluorescence is directly proportional to FAAH activity.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well plate, add the FAAH enzyme to each well, except for the background control wells.
-
Add the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes.[12][13]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a whole class of enzymes in a native biological system.[14][15]
-
Principle: A proteome is pre-incubated with the inhibitor of interest (this compound). Then, a broad-spectrum activity-based probe (ABP) that covalently labels the active site of many serine hydrolases is added. If this compound binds to FAAH or other off-target enzymes, it will block the binding of the ABP. The reduction in ABP labeling, quantified by gel electrophoresis or mass spectrometry, indicates target engagement and selectivity.[14][16]
-
Materials:
-
Cell or tissue proteome (e.g., mouse brain lysate)
-
This compound
-
Serine hydrolase-directed ABP with a reporter tag (e.g., FP-TAMRA for fluorescence gel analysis or a biotinylated probe for mass spectrometry)[14]
-
SDS-PAGE materials
-
Fluorescence gel scanner or mass spectrometer
-
-
Protocol:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the ABP (e.g., FP-TAMRA) to each sample and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to FAAH indicates inhibition. The absence of changes in other bands suggests selectivity.
-
For a more global analysis, a biotinylated probe can be used, followed by streptavidin enrichment of labeled proteins and identification and quantification by mass spectrometry.
-
Mass Spectrometry for Confirmation of Covalent Modification
Mass spectrometry can be used to confirm the covalent modification of FAAH by this compound and to identify the site of modification.
-
Principle: Intact FAAH or a peptide fragment containing the active site is analyzed by mass spectrometry after incubation with the inhibitor. A mass shift corresponding to the addition of the inhibitor (or a fragment of it) confirms covalent binding.
-
Protocol:
-
Incubate purified FAAH with a molar excess of this compound.
-
Remove the excess, unbound inhibitor.
-
Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to observe the mass increase of the modified protein.
-
Alternatively, digest the modified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide containing the active site serine (Ser241) and confirm that its mass has increased by the mass of the covalently bound inhibitor fragment.
-
Signaling Pathway Context
This compound exerts its effects by modulating the endocannabinoid system. By preventing the degradation of anandamide, this compound increases the concentration of this endocannabinoid, leading to enhanced signaling through cannabinoid receptors.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]
- 6. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Role of FAAH-IN-2 in Endocannabinoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on the compound designated as FAAH-IN-2, in the modulation of the endocannabinoid system (ECS). The ECS is a critical neuromodulatory system involved in a wide array of physiological processes, and its therapeutic targeting holds significant promise. This document details the mechanism of action of FAAH inhibitors, their impact on endocannabinoid signaling, and the experimental methodologies used for their characterization. While specific quantitative and in-depth biological data for this compound are limited in the public domain, this guide leverages data from well-characterized FAAH inhibitors to provide a comprehensive understanding of how compounds like this compound are expected to function and how they can be evaluated.
Introduction to the Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in maintaining homeostasis. It is comprised of endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of endocannabinoids. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG)[1]. These lipid messengers are synthesized on demand and activate cannabinoid receptors, primarily CB1 and CB2, to modulate a variety of physiological processes including pain, inflammation, mood, and memory[1][2].
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that serves as the primary catabolic enzyme for anandamide, hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling[2]. FAAH is a member of the amidase signature family of serine hydrolases[3]. Given its critical role in regulating anandamide levels, FAAH has emerged as a significant therapeutic target. Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, thereby enhancing endocannabinoid tone in a more physiologically controlled manner compared to the direct administration of cannabinoid receptor agonists[2]. This approach is being explored for the treatment of various conditions, including chronic pain, anxiety, and neuroinflammatory disorders[4].
This compound and the Mechanism of FAAH Inhibition
This compound is designated as an inhibitor of Fatty Acid Amide Hydrolase[5][6]. While detailed public data on its specific chemical structure, potency, and selectivity are scarce, it belongs to a class of compounds designed to block the activity of the FAAH enzyme. The general mechanism of action for FAAH inhibitors involves binding to the active site of the enzyme and preventing the hydrolysis of anandamide.
FAAH inhibitors can be broadly classified based on their mechanism of inhibition:
-
Reversible Inhibitors: These compounds, which include classes like α-ketoheterocycles, bind to the FAAH active site non-covalently or through a reversible covalent interaction, such as the formation of a hemiketal with the catalytic serine residue[7]. Their inhibitory effect can be reversed upon dissociation of the compound.
-
Irreversible Inhibitors: These inhibitors, often carbamates or ureas, form a stable covalent bond with a key amino acid residue in the FAAH active site, typically the catalytic serine (Ser241)[8]. This leads to a long-lasting inactivation of the enzyme.
The inhibition of FAAH by compounds like this compound leads to an accumulation of anandamide in various tissues, including the brain. This, in turn, results in enhanced activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like TRPV1, leading to a range of downstream physiological effects[9].
Quantitative Data for FAAH Inhibitors
The potency and selectivity of FAAH inhibitors are critical parameters in their development as therapeutic agents. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Selectivity refers to the inhibitor's ability to target FAAH over other related enzymes, such as FAAH-2, monoacylglycerol lipase (MAGL), and other serine hydrolases[10][11].
| Compound | Type | hFAAH IC50 (nM) | rFAAH IC50 (nM) | Selectivity Notes | Reference(s) |
| URB597 | Irreversible (Carbamate) | 4.6 | - | Shows off-target activity against carboxylesterases. | [5][10] |
| PF-3845 | Irreversible (Urea) | - | Ki of 230 nM | Highly selective for FAAH-1 over FAAH-2 and other serine hydrolases. | [5][10] |
| PF-04457845 | Irreversible (Urea) | 7.2 | 7.4 | Highly selective for FAAH-1. | [5] |
| JNJ-42165279 | Reversible | 70 | 313 | - | [5] |
| OL-135 | Reversible (α-ketoheterocycle) | - | Ki of 4.7 nM | Selective over many other serine hydrolases. | [7] |
| FAAH inhibitor 2 (Compound 17b) | Irreversible | 153 | - | Specific selectivity profile not detailed. | [12] |
Note: "h" denotes human and "r" denotes rat. The relationship between "FAAH inhibitor 2 (Compound 17b)" and the commercially available "this compound" is not definitively established.
Experimental Protocols
The characterization of FAAH inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and biological effects.
In Vitro FAAH Activity Assay (Fluorometric)
A common method to determine the potency of FAAH inhibitors is a fluorometric assay using a synthetic substrate that becomes fluorescent upon cleavage by FAAH[1][13][14].
Principle: The assay utilizes a substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes AAMCA to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (AAMCA)
-
Test Inhibitor (this compound)
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the FAAH enzyme solution.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Measurement of Anandamide Levels
To confirm that an FAAH inhibitor is active in vivo, its effect on the levels of anandamide in relevant tissues, such as the brain, is measured. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification[15][16].
Principle: Brain tissue is collected from animals treated with the FAAH inhibitor or a vehicle. Lipids, including anandamide, are extracted from the tissue, separated by liquid chromatography, and then detected and quantified by mass spectrometry.
Procedure Outline:
-
Animal Dosing: Administer this compound or vehicle to a cohort of rodents.
-
Tissue Collection: At a specified time point after dosing, euthanize the animals and rapidly dissect the brain tissue. Tissues should be immediately frozen to prevent ex vivo changes in endocannabinoid levels.
-
Homogenization and Extraction: Homogenize the brain tissue in a suitable solvent (e.g., acetonitrile or a chloroform/methanol mixture) containing an internal standard (e.g., deuterated anandamide). This is followed by lipid extraction, often using liquid-liquid or solid-phase extraction methods.
-
LC-MS/MS Analysis: The extracted lipid sample is injected into an LC-MS/MS system. The anandamide is separated from other lipids on a chromatography column and then ionized and fragmented in the mass spectrometer. Specific parent and daughter ion transitions for anandamide and the internal standard are monitored for quantification.
-
Data Analysis: The concentration of anandamide in the tissue is calculated by comparing the peak area ratio of the endogenous anandamide to the internal standard against a standard curve.
Logical Relationships and Downstream Effects
The inhibition of FAAH by a compound like this compound sets off a cascade of events within the endocannabinoid signaling pathway, leading to various physiological outcomes.
The primary consequence of FAAH inhibition is the elevation of anandamide levels. This leads to a more sustained activation of CB1 and CB2 receptors. The activation of these receptors, particularly CB1 in the central nervous system, can modulate the release of various neurotransmitters, leading to analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. The activation of CB2 receptors, which are predominantly found on immune cells, can contribute to a reduction in inflammatory responses.
Conclusion
This compound, as an inhibitor of Fatty Acid Amide Hydrolase, represents a class of compounds with significant therapeutic potential through the modulation of the endocannabinoid system. By preventing the degradation of anandamide, these inhibitors enhance endogenous cannabinoid signaling in a spatially and temporally controlled manner. While specific data on this compound is limited, the well-established principles of FAAH inhibition and the methodologies for inhibitor characterization provide a robust framework for understanding its potential role and for guiding future research. The continued development and investigation of selective FAAH inhibitors are crucial for unlocking the full therapeutic promise of the endocannabinoid system for a range of neurological and inflammatory disorders.
References
- 1. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAAH2 - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of FAAH-IN-2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of FAAH-IN-2, a potent irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document details the quantitative inhibitory data, experimental methodologies, and key signaling pathways associated with FAAH inhibition, offering valuable insights for the rational design of novel therapeutics targeting the endocannabinoid system.
Core Compound: this compound
This compound, also identified as compound 17b in the primary literature, is a carbamate-based irreversible inhibitor of human FAAH.[1] Its discovery and evaluation are part of a broader study on macamides, a class of N-benzylamides, and their synthetic analogs.[1]
Chemical Structure:
-
IUPAC Name: (Z)-N-((3-methoxybenzyl)carbamoyl)octadec-9-enamide
-
Molecular Formula: C₂₇H₄₄N₂O₃
-
Molecular Weight: 444.65 g/mol
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of this compound and its analogs against human recombinant FAAH was determined, with the half-maximal inhibitory concentration (IC50) serving as the key metric. The SAR studies primarily explored the impact of the fatty acid chain and the benzylamide moiety on FAAH inhibition.
| Compound ID | R Group (Fatty Acid Chain) | Ar Group (Aromatic Moiety) | IC50 (µM) | Inhibition Type |
| This compound (17b) | Oleyl (C18:1) | 3-Methoxybenzyl | 0.153 | Irreversible |
| Macamide Analog 1 | Oleyl (C18:1) | Benzyl | 10.3 ± 1.3 | Reversible |
| Macamide Analog 2 | Linoleyl (C18:2) | Benzyl | 11.2 ± 1.2 | Reversible |
| Macamide Analog 3 | Linolenyl (C18:3) | Benzyl | 16.8 ± 1.9 | Reversible |
| Macamide Analog 4 | Oleyl (C18:1) | 3-Methoxybenzyl | 10.3 ± 1.3 | Reversible |
| Macamide Analog 5 | Linoleyl (C18:2) | 3-Methoxybenzyl | 11.2 ± 1.2 | Reversible |
| Macamide Analog 6 | Linolenyl (C18:3) | 3-Methoxybenzyl | 16.8 ± 1.9 | Reversible |
| Macamide Analog 7 | Palmityl (C16:0) | Benzyl | > 100 | - |
| Macamide Analog 8 | Stearyl (C18:0) | Benzyl | > 100 | - |
Data synthesized from Wu H, et al. Bioorg Med Chem. 2013.[1]
Key SAR Insights:
-
Carbamate Moiety is Crucial for Irreversible Inhibition: The most significant finding is that the introduction of a carbamate group in this compound, in place of the amide linkage in macamides, dramatically increases potency and confers an irreversible mechanism of action.[1]
-
Unsaturation in the Fatty Acid Chain Enhances Potency: Among the macamide analogs, those with unsaturated fatty acid chains (oleic, linoleic, linolenic) exhibited significantly greater FAAH inhibition compared to their saturated counterparts (palmityl, stearyl), which were largely inactive.[1]
-
Benzyl Group Substitution: The presence of a methoxy group on the benzyl ring did not significantly alter the inhibitory potency of the macamide analogs.[1]
Experimental Protocols
The following methodologies were employed in the characterization of this compound and its analogs.
Synthesis of this compound (Compound 17b)
The synthesis of this compound is a multi-step process starting from oleic acid.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
In Vitro FAAH Inhibition Assay
A fluorometric assay was used to determine the FAAH inhibitory activity of the synthesized compounds.
-
Enzyme: Human recombinant FAAH
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Principle: FAAH hydrolyzes the non-fluorescent AAMCA substrate to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
-
Procedure:
-
Human recombinant FAAH was incubated with various concentrations of the test compounds (dissolved in DMSO) in assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) for a specified pre-incubation time at 37°C.
-
The enzymatic reaction was initiated by the addition of the AAMCA substrate.
-
Fluorescence was measured kinetically using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
-
IC50 values were calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Workflow for FAAH Inhibition Assay
Caption: Experimental workflow for FAAH inhibition screening.
Anandamide Signaling Pathway
Inhibition of FAAH potentiates the endogenous signaling of anandamide (AEA), a key endocannabinoid. By preventing the degradation of AEA, FAAH inhibitors increase its bioavailability, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.
Caption: Simplified anandamide signaling pathway.
This enhanced signaling is associated with various therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses.
Conclusion
The structure-activity relationship studies of this compound and its macamide analogs provide clear insights into the structural requirements for potent and irreversible FAAH inhibition. The presence of a carbamate moiety is critical for the irreversible mechanism, while unsaturation in the fatty acid chain contributes significantly to potency. This technical guide, with its detailed data, protocols, and pathway diagrams, serves as a valuable resource for researchers and professionals in the field of drug discovery, aiding in the development of next-generation FAAH inhibitors with improved therapeutic profiles.
References
The Enigmatic Profile of FAAH-IN-2: A Technical Review of a Putative FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAAH-IN-2 (CAS: 184475-71-6), also known by its chemical name O-Desmorpholinopropyl Gefitinib, is commercially available as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[4][5] As such, inhibitors of FAAH are of significant interest for their potential therapeutic applications in pain, inflammation, and neurological disorders.[4][6] However, a comprehensive review of the publicly available scientific literature reveals a notable absence of direct biochemical evidence to fully characterize this compound as a potent and selective FAAH inhibitor. This technical guide aims to present the available information on this compound, highlight the current gaps in its biochemical characterization, and provide a framework for the necessary experimental protocols to elucidate its activity.
Compound Identity and Properties
This compound is a known metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2][7] The compound's identity is well-established, with consistent reporting of its chemical structure and properties across multiple chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 184475-71-6 | [1][7] |
| Synonyms | O-Desmorpholinopropyl Gefitinib, 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | [2][7] |
| Molecular Formula | C₁₅H₁₁ClFN₃O₂ | [7] |
| Molecular Weight | 319.72 g/mol | [7] |
| Appearance | Tan Solid | |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [2] |
Biochemical Characterization: A Data Gap
Table 2: Summary of Missing Biochemical Data for this compound
| Data Point | Description | Status |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the activity of FAAH by 50%. | Not Found |
| Kᵢ (Inhibition constant) | An indicator of the binding affinity of the inhibitor to FAAH. | Not Found |
| Mechanism of Inhibition | Whether the inhibition is reversible (competitive, non-competitive, uncompetitive) or irreversible. | Not Found |
| Selectivity Profile | The inhibitory activity of this compound against other related enzymes, such as monoacylglycerol lipase (MAGL) and FAAH-2, to determine its specificity. | Not Found |
One study involving a cell-based assay reported that this compound, at a concentration of 40 μM, did not significantly reduce the NLRP3 protein level in bone marrow-derived macrophages (BMDMs).[2] While this provides some insight into its activity in a cellular context, it is not a direct measure of FAAH engagement or inhibition. The patent WO/2008/100977A2 is often cited in connection with this compound; however, specific biochemical characterization data from this patent is not readily accessible in the public domain.[2][3]
Proposed Experimental Protocols for Biochemical Characterization
To definitively characterize the activity of this compound, a series of standard biochemical assays are required. The following protocols outline the necessary experiments.
In Vitro FAAH Enzymatic Activity Assay (Fluorometric)
This assay would determine the direct inhibitory effect of this compound on FAAH enzyme activity.
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its rate of formation is proportional to FAAH activity.
Protocol Outline:
-
Enzyme Source: Recombinant human or rat FAAH, or microsomal preparations from tissues or cells expressing FAAH.
-
Reagents:
-
FAAH enzyme
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
This compound (dissolved in DMSO)
-
AAMCA substrate
-
Known FAAH inhibitor (e.g., URB597) as a positive control.
-
-
Procedure: a. In a 96-well plate, add assay buffer, FAAH enzyme, and varying concentrations of this compound or control vehicle (DMSO). b. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. c. Initiate the reaction by adding the AAMCA substrate. d. Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: a. Calculate the initial reaction velocities (rates of fluorescence increase). b. Plot the percentage of FAAH activity against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Determination of Inhibition Mechanism and Kᵢ
Further kinetic studies would be necessary to understand how this compound interacts with the enzyme.
Principle: By measuring the enzymatic reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) can be determined.
Protocol Outline:
-
Perform the FAAH enzymatic activity assay as described above.
-
Vary the concentrations of both the AAMCA substrate and this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis: a. Generate Lineweaver-Burk or Michaelis-Menten plots. b. Analyze the plots to determine the mechanism of inhibition and calculate the Kᵢ value.
Selectivity Profiling
To assess the specificity of this compound, its activity against other related serine hydrolases should be evaluated.
Principle: Enzymatic assays for other relevant enzymes, such as MAGL and FAAH-2, are performed in the presence of this compound.
Protocol Outline:
-
Conduct enzymatic activity assays for MAGL and FAAH-2 using appropriate substrates and assay conditions.
-
Determine the IC₅₀ values of this compound for these enzymes.
-
Data Analysis: a. Compare the IC₅₀ values for FAAH, MAGL, and FAAH-2 to determine the selectivity of this compound.
Signaling Pathways and Logical Relationships
Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other fatty acid amides. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and potentially other receptors like TRPV1. The expected downstream signaling effects of a true FAAH inhibitor are well-established.
Caption: Hypothetical signaling pathway modulated by this compound, assuming it is a true FAAH inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Desmorpholinopropyl Gefitinib | 184475-71-6 [chemicalbook.com]
- 3. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Exploring the Endocannabinoid System with FAAH-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes, including pain perception, inflammation, mood, and memory. Central to the modulation of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other related fatty acid amides. Inhibition of FAAH presents a compelling therapeutic strategy to enhance endocannabinoid tone in a controlled and localized manner, offering potential treatments for a variety of pathological conditions. This technical guide provides an in-depth exploration of the endocannabinoid system through the lens of a specific inhibitor, FAAH-IN-2.
This compound is an irreversible inhibitor of FAAH, and by blocking the enzymatic degradation of anandamide, it effectively increases the concentration and duration of action of this key endocannabinoid.[1] This potentiation of endogenous cannabinoid signaling through receptors such as the cannabinoid receptors CB1 and CB2, as well as other potential targets like TRPV1 channels and PPARs, forms the basis of its therapeutic potential. This document will detail the mechanism of action of FAAH inhibitors, provide quantitative data for this compound, outline detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows involved in its study.
Data Presentation
The inhibitory potency of this compound is a critical parameter for its use in research and drug development. The following table summarizes the available quantitative data for this compound.
| Compound | Target | IC50 (µM) | Organism | Notes |
| This compound | FAAH | 0.153 | Not specified | Irreversible inhibitor.[1] |
Signaling Pathways
The inhibition of FAAH by this compound leads to an accumulation of anandamide, which then exerts its effects by activating various downstream signaling pathways. The primary signaling cascade is initiated by the binding of anandamide to cannabinoid receptors, predominantly CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Caption: Signaling pathway activated by FAAH inhibition.
Experimental Protocols
The characterization of FAAH inhibitors like this compound typically involves in vitro enzyme activity assays. A widely used method is the fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.
Fluorometric FAAH Activity Assay
Principle:
This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity and can be used to determine the inhibitory potential of compounds like this compound.
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, tissue homogenates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
AAMCA substrate
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme solution to the desired concentration in pre-chilled FAAH Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in FAAH Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
FAAH Assay Buffer
-
FAAH enzyme solution
-
This compound solution or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the AAMCA substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
References
FAAH-IN-2: A Technical Guide to its Mechanism of Action and Impact on Anandamide Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FAAH-IN-2, an inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document details the core mechanism of this compound, its effects on the endocannabinoid system, primarily the elevation of anandamide levels, and the subsequent downstream signaling events. This guide includes a compilation of quantitative data, detailed experimental protocols for assessing FAAH inhibition and anandamide quantification, and visualizations of the key biological pathways and experimental workflows.
Introduction to FAAH and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a significant role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary signaling molecules of the ECS are the endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) being one of the most studied. Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates anandamide's signaling by hydrolyzing it into arachidonic acid and ethanolamine. By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. This mechanism has positioned FAAH as a promising therapeutic target for various neurological and inflammatory disorders.
This compound: A Potent Inhibitor of FAAH
This compound is a notable inhibitor of FAAH. The following table summarizes the available quantitative data for a closely related compound, referred to as "FAAH inhibitor 2," which provides insight into its potency.
| Compound | Target | IC50 | Organism | Notes |
| FAAH inhibitor 2 | FAAH | 0.153 µM | Not Specified | Irreversible inhibitor.[1] |
Effects on Anandamide Levels
The primary and most direct effect of this compound is the elevation of anandamide levels in various tissues. Pharmacological inhibition of FAAH has been shown to lead to a significant increase in baseline anandamide concentrations. For instance, studies with other FAAH inhibitors have demonstrated a 10-fold increase in anandamide levels.[2] This elevation of anandamide enhances its signaling capabilities at cannabinoid and other receptors.
Signaling Pathways and Downstream Effects
The inhibition of FAAH by this compound initiates a cascade of signaling events, primarily through the potentiation of anandamide's effects on the CB1 receptor.
Inhibition of FAAH by this compound prevents the degradation of intracellular anandamide. This leads to an accumulation of anandamide, which can then diffuse out of the cell and activate CB1 receptors. Activation of the G-protein coupled CB1 receptor can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of other signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[3] These pathways can, in turn, modulate transcription factors like NF-κB, leading to changes in gene expression and ultimately influencing neurotransmitter release and other cellular processes.
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol outlines a common method to determine the inhibitory activity of compounds like this compound on FAAH enzymatic activity.
Materials:
-
96-well, opaque, flat-bottom plates
-
Recombinant human FAAH or tissue/cell homogenate containing FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]
-
FAAH Substrate: AMC-arachidonoyl amide (AAMCA)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., JZL 195)[4]
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[4]
Procedure:
-
Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.[4]
-
Initiate Reaction: Add 10 µl of the FAAH substrate to all wells.[4]
-
Measurement: Immediately begin kinetic measurement of fluorescence in the plate reader at 37°C for 30-60 minutes, with readings taken at least once per minute.[4]
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100
-
Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Quantification of Anandamide in Biological Tissues by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of anandamide in biological samples like brain tissue or plasma.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal Standard: Deuterated anandamide (AEA-d8)
-
Extraction Solvent: Acetonitrile or a mixture of organic solvents
-
Centrifuge, evaporator, and other standard laboratory equipment
Procedure:
-
Sample Collection and Homogenization:
-
Rapidly collect tissue samples and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of anandamide.
-
Homogenize the frozen tissue in a suitable buffer on ice.
-
-
Extraction:
-
To the homogenate, add a known amount of the internal standard (AEA-d8).
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipids, including anandamide. A common method is protein precipitation with cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on the C18 column using a gradient elution with Mobile Phases A and B.
-
Detect and quantify anandamide and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for anandamide and AEA-d8 should be used for quantification.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of anandamide with a fixed amount of the internal standard.
-
Quantify the amount of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound represents a valuable research tool for investigating the therapeutic potential of FAAH inhibition. By elevating endogenous anandamide levels, it offers a mechanism to modulate the endocannabinoid system with potential applications in the treatment of pain, anxiety, and inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this promising area of pharmacology. Further characterization of this compound's selectivity and in vivo efficacy will be crucial for its advancement as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elevated Anandamide, Enhanced Recall of Fear Extinction, and Attenuated Stress Responses Following Inhibition of Fatty Acid Amide Hydrolase: A Randomized, Controlled Experimental Medicine Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Foundational Research on FAAH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, and mood. The inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous cannabinoid signaling, offering the potential for analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of the foundational research on FAAH inhibitors, covering key molecular pathways, quantitative data on prominent inhibitors, and detailed experimental protocols relevant to their discovery and development.
FAAH Signaling Pathway
FAAH is an integral membrane protein that plays a crucial role in regulating the levels of N-arachidonoylethanolamine (anandamide), a key endocannabinoid.[1] Anandamide, upon its release from postsynaptic neurons, travels retrogradely to presynaptic terminals and binds to cannabinoid receptors, primarily CB1 receptors. This binding activates downstream signaling cascades that typically lead to the inhibition of neurotransmitter release. FAAH, located on the postsynaptic membrane, terminates anandamide signaling by hydrolyzing it.[1][2] Inhibition of FAAH leads to an accumulation of anandamide in the synaptic cleft, thereby prolonging its signaling effects.[3]
References
FAAH-IN-2: A Technical Guide to its Position Among FAAH Inhibitor Generations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the positioning of FAAH-IN-2 within the evolutionary landscape of Fatty Acid Amide Hydrolase (FAAH) inhibitors. We will delve into the classification of FAAH inhibitors, present comparative quantitative data, detail experimental protocols for FAAH activity assessment, and visualize the key signaling pathways modulated by FAAH inhibition.
The Evolution of FAAH Inhibitors: A Generational Perspective
The development of FAAH inhibitors has progressed through distinct generations, each characterized by improvements in selectivity, potency, and pharmacokinetic properties. This evolution has been driven by the therapeutic potential of modulating the endocannabinoid system by preventing the degradation of anandamide and other fatty acid amides.[1][2][3]
First-Generation Inhibitors: The initial wave of FAAH inhibitors was largely comprised of substrate-analogs and reactive electrophiles.[3][4] These compounds, such as methyl arachidonyl fluorophosphonate (MAFP) and trifluoromethyl ketones, were crucial for early validation of FAAH as a therapeutic target. However, they often suffered from poor selectivity, inhibiting other serine hydrolases and leading to potential off-target effects.[5]
Second-Generation Inhibitors: The limitations of the first-generation compounds spurred the development of more refined second-generation inhibitors. This era saw the emergence of classes like O-aryl carbamates (e.g., URB597), piperidine/piperazine ureas (e.g., PF-750, PF-3845), and α-ketoheterocycles (e.g., OL-135).[2][6] These inhibitors demonstrated significantly improved selectivity for FAAH over other enzymes and better in vivo stability.[6] The development of these more selective compounds was a critical step towards exploring the full therapeutic potential of FAAH inhibition.
This compound: An Irreversible Carbamate Inhibitor
This compound, also identified as compound 17b in scientific literature, belongs to the class of carbamate inhibitors.[7][8][9][10][11] Carbamates act as irreversible inhibitors by covalently modifying the catalytic serine residue (Ser241) in the FAAH active site.[2] Based on its chemical class and mechanism of action, This compound is classified as a second-generation FAAH inhibitor . It represents the efforts to develop potent and selective inhibitors for therapeutic applications.
Quantitative Comparison of FAAH Inhibitors
The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, for irreversible inhibitors, the inhibition constant (Ki) and rate of inactivation (k_inact). The following tables summarize the quantitative data for this compound and other representative FAAH inhibitors from different generations.
| Inhibitor | Generation/Class | Mechanism of Action | Target Species | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound (Compound 17b) | Second / Carbamate | Irreversible, Covalent | Human | 153 | - | [7][8][11] |
| MAFP | First / Fluorophosphonate | Irreversible, Covalent | Rat | - | - | [4] |
| URB597 | Second / O-aryl Carbamate | Irreversible, Covalent | Human | 4.6 | - | [12][13] |
| URB597 | Second / O-aryl Carbamate | Irreversible, Covalent | Rat | - | - | [12][13] |
| OL-135 | Second / α-ketoheterocycle | Reversible, Covalent | Human | - | 4.7 | [1][2] |
| PF-3845 | Second / Piperidine Urea | Irreversible, Covalent | Human | - | 230 | [12][13] |
| PF-04457845 | Second / Piperidine Urea | Irreversible, Covalent | Human | 7.2 | - | [12][13] |
| PF-04457845 | Second / Piperidine Urea | Irreversible, Covalent | Rat | 7.4 | - | [12][13] |
| JNJ-42165279 | Second / Aryl Piperazinyl Urea | Irreversible, Covalent | Human | 70 | - | [12][13] |
| JNJ-42165279 | Second / Aryl Piperazinyl Urea | Irreversible, Covalent | Rat | 313 | - | [12][13] |
Experimental Protocols: Fluorometric FAAH Activity Assay
A widely used method for determining the potency of FAAH inhibitors is the fluorometric activity assay. This assay provides a sensitive and high-throughput method to measure FAAH-mediated hydrolysis.
Principle:
The assay utilizes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[14][15][16][17][18] The rate of increase in fluorescence is directly proportional to the FAAH activity and can be monitored in real-time.
Materials:
-
FAAH Source: Purified recombinant FAAH or microsomal preparations from cells or tissues expressing FAAH.
-
Assay Buffer: Typically, a buffer at a slightly alkaline pH (e.g., 50 mM Tris-HCl, pH 9.0) containing a detergent (e.g., 0.1% Triton X-100) to maintain the enzyme and substrate in solution.
-
AAMCA Substrate: Stock solution in DMSO, diluted in assay buffer to the final working concentration (typically in the low micromolar range).
-
Test Inhibitor (e.g., this compound): Serial dilutions in DMSO.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~360 nm and emission at ~465 nm.
Detailed Methodology:
-
Enzyme Preparation:
-
Thaw the FAAH enzyme preparation on ice.
-
Dilute the enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Inhibitor and Substrate Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations.
-
Prepare the AAMCA substrate working solution by diluting the stock solution in assay buffer. A final concentration close to the Km value for AAMCA is often used.[16]
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add a small volume (e.g., 1-2 µL) of the diluted inhibitor or DMSO (for control wells).
-
Add the diluted FAAH enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. This pre-incubation step is particularly important for irreversible inhibitors.
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) in kinetic mode.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the control (DMSO-treated) wells to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathways Modulated by FAAH Inhibition
FAAH inhibition elevates the levels of anandamide, which then acts on cannabinoid receptors, primarily CB1 and CB2, to elicit a range of physiological effects.
FAAH-Mediated Endocannabinoid Signaling
Caption: FAAH inhibition by this compound prevents anandamide degradation.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[19][20][21] This initiates a signaling cascade that modulates neurotransmitter release and neuronal excitability.
Caption: Downstream signaling cascade of the CB1 receptor.
CB2 Receptor Signaling Pathway
The CB2 receptor, also a GPCR, is primarily expressed on immune cells and is also coupled to Gi/o proteins.[18][22][23] Its activation modulates immune cell migration, cytokine release, and inflammatory responses.
Caption: Key signaling pathways activated by the CB2 receptor.
Conclusion
This compound, as a second-generation irreversible carbamate inhibitor of FAAH, represents a significant step in the development of selective modulators of the endocannabinoid system. Its characterization and comparison with other inhibitors across different generations provide valuable insights for researchers in the field of drug discovery. The detailed experimental protocols and signaling pathway diagrams included in this guide offer a practical resource for further investigation into the therapeutic potential of FAAH inhibition. The continued exploration of compounds like this compound will undoubtedly contribute to a deeper understanding of the endocannabinoid system and the development of novel therapeutics for a range of disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Exploring FAAH Inhibitors: Pipeline Overview and Future Directions [delveinsight.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of FAAH-IN-2 Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for characterizing the in vitro potency of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on the compound designated as FAAH-IN-2. While specific quantitative potency data for this compound (CAS: 184475-71-6), also known as O-Desmorpholinopropyl Gefitinib, are not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats used to assess such inhibitors. The provided data tables and figures, therefore, use representative data from well-characterized FAAH inhibitors to illustrate these methodologies.
Introduction to FAAH and Its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates AEA's signaling. Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Consequently, FAAH is a significant therapeutic target for the development of novel drugs.
This compound is described by chemical suppliers as a potent inhibitor of FAAH. A thorough in vitro characterization is the first step in validating its potential as a pharmacological tool or therapeutic lead. This involves determining its inhibitory potency (IC50), binding affinity (Ki), and mechanism of action.
Quantitative Data Presentation
The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAAH activity by 50%. The binding affinity is often expressed as the inhibition constant (Ki). Below are example tables summarizing how such data for FAAH inhibitors are typically presented.
Table 1: Comparative Inhibitory Potency (IC50) of Various FAAH Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference Compound |
| This compound | Human FAAH | Data not publicly available | Fluorometric | URB597 |
| URB597 | Human FAAH | 4.6 | Fluorometric | - |
| PF-3845 | Human FAAH | Not specified (Ki = 230 nM) | Enzyme-coupled assay | - |
| PF-04457845 | Human FAAH | 7.2 | Not specified | - |
| JNJ-42165279 | Human FAAH | 70 | Not specified | - |
| JZL195 | Human FAAH | 2 | Not specified | - |
Table 2: Binding Affinity and Kinetic Parameters for Example FAAH Inhibitors
| Compound | Mechanism of Inhibition | Ki (nM) | k_inact (s⁻¹) | Target Enzyme |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Human FAAH |
| PF-3845 | Irreversible, Covalent | 230 | 0.0033 | Human/Rat FAAH |
| URB597 | Irreversible, Covalent | 2000 | 0.0033 | Human/Rat FAAH |
| OL-135 | Reversible | 4.7 | - | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro potency of a FAAH inhibitor like this compound.
This is a common method for screening FAAH inhibitors and determining IC50 values. The assay relies on a non-fluorescent FAAH substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant human FAAH in chilled FAAH Assay Buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate over the desired time course.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in FAAH Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup:
-
100% Activity Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the same volume of vehicle (DMSO) used for the inhibitor.
-
Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH enzyme, and the desired concentration of diluted this compound.
-
Background Wells: Add FAAH Assay Buffer and vehicle, but no enzyme, to measure substrate auto-fluorescence.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Readings are typically taken every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This method uses a radiolabeled substrate to provide a more direct measure of FAAH activity.
Materials:
-
Recombinant human FAAH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Radiolabeled substrate (e.g., [³H]anandamide)
-
Test compound (this compound)
-
Scintillation fluid and counter
Procedure:
-
Incubation: Incubate the recombinant FAAH enzyme with various concentrations of this compound in the assay buffer at 37°C for a set time.
-
Reaction Initiation: Add the radiolabeled anandamide to start the reaction and incubate for a further period (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol). This separates the unreacted substrate (which remains in the organic phase) from the hydrolyzed, more polar product (which partitions into the aqueous phase).
-
Quantification: An aliquot of the aqueous phase is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the FAAH activity. IC50 values are determined as described for the fluorometric assay.
To determine the mechanism of inhibition (e.g., competitive, non-competitive, irreversible), kinetic assays are performed.
Procedure:
-
Perform the FAAH activity assay (either fluorometric or radiometric) in the presence of several fixed concentrations of this compound.
-
For each inhibitor concentration, vary the substrate concentration over a wide range.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km at each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) or other linearized plots to visualize the mechanism of inhibition.
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
-
For irreversible inhibitors, time-dependent inhibition assays are performed to determine the inactivation rate constant (k_inact) and the inhibition constant (Ki).
-
Visualizations
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway.
FAAH-IN-2 and its Impact on Endocannabinoid Tone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-2, and its role in the modulation of the endocannabinoid system. This document will detail the mechanism of action, present available quantitative data, outline key experimental protocols for inhibitor characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to FAAH and Endocannabinoid Tone
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, inflammation, mood, and appetite. The primary signaling molecules of the ECS are the endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) being one of the most extensively studied. The biological actions of anandamide are terminated through enzymatic hydrolysis, primarily by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH).
By catabolizing anandamide into arachidonic acid and ethanolamine, FAAH plays a critical role in regulating the magnitude and duration of endocannabinoid signaling. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby enhancing "endocannabinoid tone." This enhancement potentiates the activation of cannabinoid receptors (CB1 and CB2) and other molecular targets, offering a promising therapeutic strategy for various pathological conditions. Unlike direct-acting cannabinoid receptor agonists, FAAH inhibitors provide a more nuanced approach by amplifying the effects of endogenously released anandamide at its site of action.
This compound: Mechanism of Action
This compound is an irreversible inhibitor of fatty acid amide hydrolase. Its mechanism of action involves the covalent modification of a key serine residue within the active site of the FAAH enzyme. This irreversible binding inactivates the enzyme, preventing it from hydrolyzing its natural substrates, most notably anandamide. The consequence of this inhibition is a significant and sustained increase in the concentration of anandamide and other fatty acid amides in various tissues, leading to an overall enhancement of endocannabinoid tone.
Quantitative Data
Comprehensive quantitative data specifically for this compound is limited in the public domain. However, the available in vitro data for its inhibitory potency is presented below. To provide a broader context for the typical efficacy of FAAH inhibitors, illustrative in vivo data from other well-characterized inhibitors are also included.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| This compound | FAAH | Enzymatic Activity | 0.153 | Irreversible inhibitor.[1] |
Disclaimer: The following tables present data from other well-characterized FAAH inhibitors (URB597 and PF-3845) to illustrate the typical in vivo effects on endocannabinoid levels. This data is provided for comparative purposes due to the limited availability of specific in vivo data for this compound.
Table 2: Illustrative In Vivo Efficacy of FAAH Inhibitors on Brain Anandamide Levels
| Compound | Dose (mg/kg) | Route | Species | Brain Region | Fold Increase in Anandamide (vs. Vehicle) | Time Point |
| URB597 | 0.3 | i.v. | Monkey | Midbrain | ~2.5 | 1 hour |
| URB597 | 0.3 | i.v. | Monkey | Prefrontal Cortex | ~2.0 | 1 hour |
| PF-3845 | 10 | i.p. | Mouse | Whole Brain | ~10 | 4 hours |
Table 3: Illustrative Pharmacokinetic and Pharmacodynamic Properties of an Oral FAAH Inhibitor (URB937) in Rats
| Parameter | Value |
| Oral Bioavailability (F) | 36% |
| Tmax | 1 hour |
| t1/2 | ~160 minutes |
| Liver FAAH Inhibition (ED50) | 0.9 mg/kg |
| Brain FAAH Inhibition (ED50) | 20.5 mg/kg |
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Materials:
-
96-well, black, flat-bottom microplate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH enzyme source (e.g., rat brain homogenate, cell lysates, or recombinant FAAH)
-
AAMCA substrate
-
FAAH inhibitor (e.g., this compound)
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Enzyme Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme. Determine protein concentration of the lysate.
-
Reaction Setup: In the 96-well plate, add the following to designated wells:
-
Sample Wells: A specific volume of enzyme lysate and FAAH Assay Buffer.
-
Inhibitor Wells: Enzyme lysate, this compound (at various concentrations), and FAAH Assay Buffer.
-
Blank (No Enzyme) Wells: FAAH Assay Buffer only.
-
Positive Control Wells (Optional): A known active FAAH preparation.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the AAMCA substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence intensity per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro FAAH Activity Assay (Radiometric)
This protocol provides a highly sensitive method for measuring FAAH activity using a radiolabeled substrate, such as [¹⁴C]-anandamide.
Materials:
-
FAAH enzyme source
-
[¹⁴C]-Anandamide (radiolabeled in the ethanolamine portion)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
FAAH inhibitor (e.g., this compound)
-
Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the FAAH enzyme source, assay buffer, and either vehicle or varying concentrations of this compound.
-
Pre-incubation: Incubate the tubes at 37°C for a specified time (e.g., 15 minutes).
-
Initiate Reaction: Add [¹⁴C]-anandamide to each tube to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Phase Separation: Stop the reaction by adding ice-cold Stop Solution. Vortex vigorously and centrifuge to separate the aqueous and organic phases. The [¹⁴C]-ethanolamine product will partition into the aqueous phase, while the unreacted [¹⁴C]-anandamide will remain in the organic phase.
-
Quantification: Carefully collect a known volume of the aqueous phase and transfer it to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [¹⁴C]-ethanolamine produced and determine the percentage of FAAH inhibition for each concentration of this compound. Calculate the IC50 value as described for the fluorometric assay.
Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol outlines the steps for extracting and quantifying anandamide levels from brain tissue, a key measure of in vivo FAAH inhibition.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Extraction Solvent (e.g., acetonitrile or chloroform:methanol)
-
Internal Standard (e.g., deuterated anandamide, AEA-d8)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Tissue Homogenization: Rapidly dissect and weigh the brain tissue. Immediately homogenize the tissue in ice-cold extraction solvent containing the internal standard. This is a critical step to prevent post-mortem changes in endocannabinoid levels.
-
Lipid Extraction: Centrifuge the homogenate to pellet the protein and cellular debris. Collect the supernatant containing the lipids. A second extraction of the pellet can be performed to ensure complete recovery.
-
Sample Cleanup (Optional): For complex matrices, the lipid extract can be further purified using SPE to remove interfering substances.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen. Reconstitute the dried lipid residue in a solvent compatible with the LC-MS/MS mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate anandamide from other lipids using a suitable chromatography column and gradient elution.
-
Detect and quantify anandamide and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both anandamide and the internal standard are monitored.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of anandamide.
-
Calculate the concentration of anandamide in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the weight of the tissue.
-
Visualizations
The following diagrams illustrate the core concepts of FAAH inhibition and the experimental workflows.
Conclusion
This compound is a potent, irreversible inhibitor of FAAH that effectively enhances endocannabinoid tone by preventing the degradation of anandamide. While specific in vivo data for this compound is not extensively available, the well-established consequences of FAAH inhibition by other compounds strongly suggest that it will lead to a significant elevation of anandamide levels in relevant tissues. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo characterization of this compound and other novel FAAH inhibitors. The continued investigation of selective FAAH inhibitors holds significant promise for the development of novel therapeutics for a range of disorders.
References
Methodological & Application
FAAH-IN-2 experimental protocol for in vitro studies
Application Notes: In Vitro Use of FAAH-IN-2
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in the endocannabinoid system. Its primary function is to terminate the signaling of the endocannabinoid anandamide (AEA) and other related fatty acid amides by hydrolyzing them into arachidonic acid and ethanolamine[1][2]. By regulating the levels of these signaling lipids, FAAH is implicated in numerous physiological processes, including pain, inflammation, and mood[1]. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone, offering potential treatments for various disorders while avoiding the significant side effects associated with direct cannabinoid receptor agonists.
This compound is an inhibitor of FAAH[3][4]. One report identifies it as an irreversible inhibitor, effectively blocking the enzyme's activity and leading to an accumulation of anandamide and other FAAH substrates[5]. This application note provides a comprehensive overview of the in vitro experimental protocols for utilizing this compound.
Mechanism of Action
The core mechanism of FAAH inhibitors is to block the enzymatic degradation of anandamide[6]. By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation in tissues[6]. This elevated "endocannabinoid tone" results in more sustained activation of cannabinoid receptors (CB1 and CB2) and potentially other targets like TRPV1 ion channels and peroxisome proliferator-activated receptors (PPARs)[7]. This amplified signaling cascade is responsible for the downstream physiological effects observed upon FAAH inhibition.
Quantitative Data for FAAH Inhibitors
The potency of this compound and other common FAAH inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAAH activity by 50%.
| Inhibitor | Target(s) | IC50 | Organism/Source | Notes |
| This compound | FAAH | 153 nM[5] | Not Specified | Irreversible inhibitor[5]. |
| URB597 | FAAH | 3 - 5 nM[8] | Human Liver, Rat Brain | Potent and selective FAAH inhibitor. |
| PF-3845 | FAAH | IC50=52.55 μM[9][10][11] | Colo-205 cells | Potent, selective, and irreversible inhibitor with a Ki of 230 nM. |
| PF-04457845 | FAAH | 7.2 nM[12] | Human | Potent and selective FAAH inhibitor. |
| JZL195 | FAAH, MAGL | 2 nM (FAAH), 4 nM (MAGL)[12] | Not Specified | Potent dual inhibitor of FAAH and MAGL. |
Signaling Pathway
Inhibition of FAAH by this compound directly impacts the endocannabinoid signaling pathway. Under normal conditions, FAAH degrades anandamide, keeping its signaling in check. This compound blocks this degradation, increasing anandamide levels and enhancing its downstream effects through cannabinoid receptors.
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.
Experimental Protocols
Fluorometric In Vitro Assay for FAAH Inhibition
This protocol outlines a method to determine the IC50 value of this compound using a fluorometric assay, which is a common and convenient method for screening FAAH inhibitors[13][14][15]. The principle relies on the cleavage of a non-fluorescent substrate by FAAH to release a fluorescent product[6].
A. Materials and Reagents
-
This compound: Dissolved in fresh DMSO to prepare a stock solution (e.g., 10 mM)[4].
-
Enzyme Source: Recombinant human FAAH or cell/tissue homogenates containing FAAH[16][17].
-
FAAH Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[16].
-
FAAH Fluorogenic Substrate: e.g., AMC-arachidonoyl amide[14]. Prepare a working solution in ethanol or DMSO as per supplier instructions[16].
-
Positive Control Inhibitor: A known FAAH inhibitor like URB597 or JZL 195[16].
-
Plate: Opaque, white or black, flat-bottom 96-well plate.
-
Plate Reader: Fluorescence microplate reader capable of excitation at 340-360 nm and emission at 450-465 nm[15][16].
-
Incubator: Capable of maintaining 37°C[16].
B. Reagent Preparation
-
This compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer or the same solvent used for the stock (e.g., DMSO). It is recommended to create half-log dilutions to generate a comprehensive dose-response curve[16].
-
Enzyme Preparation: If using recombinant FAAH, dilute it in cold 1X FAAH Assay Buffer to the desired working concentration. Keep the diluted enzyme on ice, as it is stable for about four hours[16]. If using cell/tissue lysates, homogenize the sample in ice-cold FAAH Assay Buffer, centrifuge to pellet debris, and use the supernatant[17]. Determine the total protein concentration of the lysate to ensure consistent enzyme levels.
-
Substrate Preparation: Dilute the substrate stock to the final working concentration in ethanol or as recommended by the manufacturer. The final concentration in the assay is typically around 1 µM[16].
C. Assay Procedure
-
Plate Setup:
-
Enzyme Addition:
-
Pre-incubation: Incubate the plate for 5-30 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the reaction starts[16][18].
-
Reaction Initiation: Add 10 µL of the diluted FAAH substrate to all wells to initiate the reaction. The total volume in each well should be 200 µL[16].
-
Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings taken every minute (Ex: 340-360 nm, Em: 450-465 nm)[16][17]. Alternatively, the reaction can be stopped after a fixed time (e.g., 30 minutes) and read as an endpoint[16].
D. Data Analysis
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for treating cultured cells with this compound to study its effects on cellular processes like signaling, viability, or gene expression.
A. Materials
-
Cell Line: A cell line of interest (e.g., BV2 microglia, Colo-205 colon cancer cells)[9][18].
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Stock Solution: Prepared in sterile DMSO.
-
Treatment Medium: Serum-free or low-serum medium to avoid binding of the compound to serum proteins.
B. Procedure
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 24-well) at a density that allows them to reach approximately 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add fresh treatment medium (serum-free or low-serum) containing the desired final concentration of this compound. Prepare a vehicle control using an equivalent amount of DMSO.
-
To investigate specific pathways, cells can be co-treated with other agents (e.g., an agonist like anandamide or an inflammatory stimulus like LPS)[18].
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling events, 24-48 hours for viability or gene expression studies)[11][18].
-
Downstream Analysis: After incubation, harvest the cells or supernatant for various analyses, such as:
-
Western Blotting: To analyze changes in protein expression or phosphorylation states (e.g., CB1 receptor expression, ERK or Akt activation)[9][19].
-
qRT-PCR: To measure changes in gene expression.
-
Cell Viability Assays (e.g., MTT): To assess the effect on cell proliferation or cytotoxicity[11].
-
Migration/Invasion Assays: To study the impact on cancer cell metastasis[9].
-
Experimental Workflow Visualization
Caption: Workflow for determining the IC50 of this compound using a fluorometric assay.
References
- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. caymanchem.com [caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. mdpi.com [mdpi.com]
- 19. PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid ames.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, potentiating their effects on various physiological processes, including pain, inflammation, and neurotransmission.[1][2] This makes FAAH a compelling therapeutic target for a range of disorders.
This document provides detailed application notes and protocols for the development of a robust cell-based assay to screen and characterize inhibitors of FAAH, with a specific focus on FAAH-IN-2. For the purpose of this document, we will refer to "FAAH inhibitor 2 (Compound 17b)" with a reported IC50 of 0.153 μM as this compound.[3] These protocols are designed to be adaptable for various research and drug discovery applications.
Principle of the Assay
The primary method described here is a fluorometric assay to measure FAAH activity in a cell-based format. The assay utilizes a synthetic substrate that is cleaved by FAAH to release a fluorescent product. The rate of fluorescence increase is directly proportional to the FAAH enzyme activity. By measuring the reduction in fluorescence in the presence of an inhibitor like this compound, its potency (e.g., IC50 value) can be determined.
Data Presentation: Comparative Potency of FAAH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used FAAH inhibitors, providing a comparative reference for researchers.
| Inhibitor | Target(s) | IC50 (human FAAH) | IC50 (rat FAAH) | Notes |
| This compound (Compound 17b) | FAAH | 0.153 µM | Not Reported | Irreversible inhibitor.[3] |
| URB597 | FAAH | 4.6 nM | Not Reported | Potent and orally bioavailable.[4][5] |
| PF-04457845 | FAAH | 7.2 nM | 7.4 nM | Potent and selective.[4] |
| JNJ-42165279 | FAAH | 70 nM | 313 nM | Orally active.[4] |
| JZL195 | FAAH, MAGL | 2 nM (FAAH) | Not Reported | Dual inhibitor of FAAH and MAGL.[4] |
| AM3506 | FAAH | Not Reported | Not Reported | Can cause memory impairment at higher doses.[6] |
| PF-750 | FAAH | 19 nM | Not Reported | Also weakly inhibits soluble epoxide hydrolase (sEH). |
Experimental Protocols
I. Cell Culture and Maintenance
Recommended Cell Lines:
-
HEK293 cells: Human Embryonic Kidney cells are easily transfectable and can be engineered to overexpress human FAAH for a robust assay window.
-
HT-29 or Caco-2 cells: Human colorectal adenocarcinoma cell lines that endogenously express FAAH.[7]
-
BV-2 cells: Murine microglial cells, suitable for studying the effects of FAAH inhibition in a neuroinflammatory context.[8]
Culture Conditions:
-
Maintain cells in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain optimal growth and viability.
II. Cell-Based FAAH Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.
Materials:
-
FAAH-expressing cells
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other test compounds)
-
Vehicle control (e.g., DMSO)
-
Fluorometric FAAH Assay Kit (containing assay buffer, fluorogenic substrate, and a positive control inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
96-well white, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, flat-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in culture medium. A typical concentration range to test would be from 0.1 nM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (from the assay kit or a well-characterized inhibitor like URB597).
-
Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubate for the desired treatment time (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with 100 µL of ice-cold PBS.
-
Add 50-100 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is crucial for normalizing the FAAH activity.
-
-
FAAH Activity Measurement:
-
In a new 96-well white, flat-bottom plate, add 10-20 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with FAAH assay buffer.
-
Prepare a reaction master mix containing the fluorogenic FAAH substrate according to the assay kit's protocol.
-
Initiate the reaction by adding 50 µL of the master mix to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for each well from the linear portion of the kinetic curve.
-
Normalize the reaction rate to the protein concentration to obtain the specific FAAH activity (RFU/min/µg protein).
-
Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship of FAAH Inhibition
Downstream Signaling Assays
To further characterize the effects of this compound, researchers can perform assays to measure the modulation of downstream signaling pathways.
cAMP Measurement Assay
Principle: CB1 receptor activation by increased anandamide levels typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Protocol Outline:
-
Culture cells expressing CB1 receptors (e.g., HEK293-CB1).
-
Treat cells with this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
A potent FAAH inhibitor should reduce forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay (Western Blot or ELISA)
Principle: Cannabinoid receptor activation can modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[9]
Protocol Outline:
-
Culture cells and treat with this compound for various time points.
-
Lyse the cells and determine protein concentration.
-
Perform Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Alternatively, use an ELISA-based kit for the quantitative measurement of p-ERK1/2.
-
An increase or decrease in the p-ERK/total ERK ratio will indicate modulation of this pathway.
PPARα Reporter Gene Assay
Principle: Increased levels of anandamide and other N-acylethanolamines can activate the nuclear receptor PPARα, leading to the transcription of target genes.[10]
Protocol Outline:
-
Use a cell line stably transfected with a PPARα-responsive reporter gene construct (e.g., luciferase).
-
Treat the cells with this compound.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
An increase in reporter activity indicates the activation of PPARα. Commercially available PPARα reporter assay kits can be utilized for this purpose.[11][12]
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: Ensure sufficient FAAH expression in the chosen cell line. Consider using cells overexpressing FAAH. Optimize substrate concentration and incubation time.
-
High Variability: Ensure consistent cell seeding density and careful pipetting. Use a positive control inhibitor to assess assay performance.
-
Compound Solubility: this compound and other inhibitors are often hydrophobic. Ensure complete solubilization in DMSO and appropriate dilution in the assay medium to avoid precipitation.
-
Off-Target Effects: At higher concentrations, some FAAH inhibitors may exhibit off-target effects. It is important to determine the selectivity of the inhibitor by testing it against other related enzymes or receptors.
By following these detailed protocols and considering the provided information, researchers can successfully develop and implement a robust cell-based assay for the characterization of FAAH inhibitors like this compound, contributing to the advancement of endocannabinoid-based therapeutics.
References
- 1. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FAAH (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for FAAH-IN-2 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of FAAH-IN-2, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in primary neuron cultures. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes to facilitate research into the therapeutic potential of modulating the endocannabinoid system.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH leads to an increase in endogenous AEA levels, thereby enhancing the activation of cannabinoid receptors, primarily CB1 receptors, in the central nervous system.[2][3] This enhancement of endocannabinoid signaling has been shown to be a promising therapeutic strategy for a variety of neurological and psychiatric disorders, offering neuroprotective, analgesic, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct CB1 receptor agonists.[1][4][5] this compound is a valuable pharmacological tool for studying the physiological roles of AEA and for exploring the therapeutic potential of FAAH inhibition in neuronal models of disease.
Mechanism of Action
This compound selectively and potently inhibits the enzymatic activity of FAAH. This leads to the accumulation of anandamide and other N-acylethanolamines (NAEs) such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] Elevated AEA levels enhance the activation of downstream signaling pathways, most notably through the G-protein coupled cannabinoid receptor 1 (CB1). Activation of CB1 receptors can lead to a variety of cellular responses, including modulation of neurotransmitter release, reduction of neuronal hyperexcitability, and activation of pro-survival pathways like the MAPK/ERK pathway.[4][6]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for FAAH inhibitors in neuronal systems. Note that the optimal concentration for this compound should be determined empirically for each specific primary neuron culture system and experimental endpoint.
| FAAH Inhibitor | Parameter | Cell Type | Value | Reference |
| Compound 12 (Dual FAAH/ABHD6 inhibitor) | IC50 (FAAH) | COS-7 cell homogenates expressing FAAH | 4.0 µM | [7] |
| URB597 | Inhibition of AEA hydrolysis | Primary neuron culture | Effective at 1 µM | [8] |
| URB597 | Effect on cell viability | Cerebellar granule neurons | Decrease at 25, 50, 100 nM | [9] |
| PF-3845 | Elevation of AEA levels | Mouse brain | ~10-fold increase | [10] |
| JZL195 (Dual FAAH/MAGL inhibitor) | IC50 (FAAH) | Mouse brain proteome | 13 nM | [10] |
Experimental Protocols
Preparation of Primary Neuron Cultures
This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin in HBSS)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cortices or hippocampi in ice-cold dissection medium.
-
Mince the tissue and transfer to the digestion solution. Incubate at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density on pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Figure 2: Primary Neuron Culture Workflow.
Determining the Optimal Concentration of this compound
Objective: To determine the effective concentration range of this compound for inhibiting FAAH activity in primary neuron cultures.
Protocol:
-
Culture primary neurons for 7-10 days in vitro (DIV).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Treat the neurons with the different concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Lyse the cells and measure FAAH activity using a commercially available FAAH activity assay kit or by measuring the hydrolysis of a radiolabeled substrate like [¹⁴C]-AEA.
-
Plot the FAAH activity against the log of the inhibitor concentration to determine the IC50 value.
Neuronal Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on neuronal viability, for example, in a model of neurotoxicity.
Materials:
-
Primary neuron cultures
-
This compound
-
Neurotoxic agent (e.g., glutamate, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Protocol:
-
Plate primary neurons in a 96-well plate.
-
After allowing the neurons to mature (e.g., 7 DIV), pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxic agent to induce cell death. Include control wells with no neurotoxin and wells with only the neurotoxin.
-
Incubate for the desired period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To investigate the effect of this compound on neuronal calcium homeostasis.
Materials:
-
Primary neurons cultured on glass coverslips
-
This compound
-
Fura-2 AM calcium indicator dye
-
Physiological salt solution (e.g., HBSS)
-
Fluorescence microscopy setup with ratiometric imaging capabilities
Protocol:
-
Load the neurons with 1-5 µM Fura-2 AM in physiological salt solution for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip on the microscope stage and perfuse with the salt solution.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Apply this compound to the perfusion solution and continue recording.
-
Optionally, apply a stimulus (e.g., high potassium or a neurotransmitter) to evoke a calcium response in the presence and absence of this compound.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
Immunocytochemistry for Downstream Signaling Molecules
Objective: To visualize the effect of this compound on the expression or phosphorylation of downstream signaling proteins like p-ERK.
Materials:
-
Primary neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-p-ERK)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Treat the neurons with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Figure 3: Immunocytochemistry Workflow.
Conclusion
This compound is a powerful tool for investigating the role of the endocannabinoid system in neuronal function and pathology. By elevating endogenous anandamide levels, this compound allows for the study of neuroprotective and other therapeutic effects mediated by the cannabinoid system. The protocols provided herein offer a starting point for researchers to explore the applications of this compound in primary neuron cultures. It is recommended that researchers optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
- 1. Cellular viability effects of fatty acid amide hydrolase inhibition on cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired anandamide/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH INHIBITION IS PROTECTIVE IN A CELL CULTURE MODEL OF PARKINSON'S DISEASE | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 6. bms.com [bms.com]
- 7. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular viability effects of fatty acid amide hydrolase inhibition on cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitors in In Vivo Models
Note to the Reader: As of November 2025, publicly available scientific literature and vendor information do not contain specific in vivo dosage and administration data for the compound designated as FAAH-IN-2. While its chemical formula (C15H11ClFN3O2) and identification as a Fatty Acid Amide Hydrolase (FAAH) inhibitor are known, details regarding its use in animal models have not been published.
Therefore, these application notes and protocols are based on well-characterized and frequently cited FAAH inhibitors, such as URB597 and PF-04457845, to provide researchers with relevant and actionable guidance for planning in vivo studies with FAAH inhibitors. The principles and methodologies described herein can serve as a valuable starting point for the investigation of novel FAAH inhibitors like this compound, with the caveat that dose-ranging and pharmacokinetic studies would be required for any new compound.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anti-inflammatory, anxiolytic, and antidepressant actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Data Presentation: In Vivo Dosing of Common FAAH Inhibitors
The following tables summarize reported in vivo dosages and administration routes for two widely studied FAAH inhibitors, URB597 and PF-04457845, in rodent models. These values can be used as a reference for designing initial dose-finding experiments for new FAAH inhibitors.
Table 1: In Vivo Dosage and Administration of URB597
| Animal Model | Indication | Dosage Range | Administration Route | Frequency | Reference |
| Rat | Neuropathic Pain | 1 and 10 mg/kg | Intraperitoneal (i.p.) | Single dose | [1] |
| Rat | Inflammatory Pain | 0.3 mg/kg | Intraperitoneal (i.p.) | Daily for 5 weeks | [2] |
| Rat | Nicotine-induced dopamine release | 0.1 mg/kg | Intravenous (i.v.) | Single dose | [3] |
| Mouse | Lung Cancer Metastasis | 5 and 10 mg/kg | Not Specified | Every 72 hours for 4 weeks | [4] |
Table 2: In Vivo Dosage and Administration of PF-3845
| Animal Model | Indication | Dosage Range | Administration Route | Frequency | Reference |
| Rat | Neuropathic Pain | 3 and 20 mg/kg | Intraperitoneal (i.p.) | Single dose | [1] |
| Mouse | Pruritus | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | Single dose | [5] |
| Mouse | Pruritus | 1, 5, and 10 µg | Intrathecal (i.t.) | Single dose | [5] |
Experimental Protocols
Protocol 1: General Protocol for Intraperitoneal (i.p.) Administration of a FAAH Inhibitor in Rodents
Objective: To assess the in vivo efficacy of a FAAH inhibitor administered via intraperitoneal injection.
Materials:
-
FAAH inhibitor (e.g., URB597, PF-3845)
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline; or 33% DMSO in sterile 0.9% NaCl solution)[6]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
-
Appropriate rodent model (e.g., rat or mouse)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of the FAAH inhibitor in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution with the appropriate vehicle to the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals. For example, a common vehicle for URB597 is 33% DMSO in sterile saline.
-
Prepare a vehicle-only solution to serve as a control.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck. For mice, scruffing is also appropriate.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement.
-
Inject the calculated volume of the FAAH inhibitor solution or vehicle.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring and Assessment:
-
Monitor the animals for any adverse reactions to the injection.
-
Conduct behavioral or physiological assessments at predetermined time points post-injection, based on the expected pharmacokinetics of the inhibitor. For example, behavioral tests for antinociceptive effects of URB597 and PF-3845 have been evaluated hourly for up to 4 hours post-injection.[1]
-
Protocol 2: Assessment of FAAH Inhibition in Brain Tissue Ex Vivo
Objective: To determine the extent of FAAH inhibition in the brain following systemic administration of a FAAH inhibitor.
Materials:
-
Rodents treated with a FAAH inhibitor or vehicle as described in Protocol 1.
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools
-
Homogenization buffer (e.g., Tris-HCl buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
FAAH activity assay kit or established protocol
-
Microcentrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Collection:
-
At the desired time point after FAAH inhibitor administration, anesthetize the animal deeply.
-
Perform euthanasia via an approved method (e.g., decapitation).
-
Rapidly dissect the brain and specific brain regions of interest (e.g., hippocampus, striatum).
-
Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Thaw the brain tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant containing the membrane and cytosolic fractions.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
-
FAAH Activity Assay:
-
Perform a FAAH activity assay using a commercially available kit or a published method. This typically involves incubating the brain homogenate with a fluorescent or radiolabeled FAAH substrate and measuring the product formation over time.
-
Measure the enzyme activity in samples from both vehicle- and inhibitor-treated animals.
-
-
Data Analysis:
-
Calculate the FAAH activity as the rate of product formation per unit of protein per unit of time.
-
Express the FAAH activity in the inhibitor-treated group as a percentage of the activity in the vehicle-treated group to determine the degree of in vivo inhibition.
-
Mandatory Visualizations
Caption: FAAH Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for In Vivo Evaluation of FAAH Inhibitors.
References
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring the Inhibition of Fatty Acid Amide Hydrolase (FAAH) by FAAH-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid ames.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3] This makes FAAH a compelling therapeutic target for a variety of neurological and inflammatory disorders.[4] FAAH-IN-2 is a known inhibitor of FAAH.[5] This document provides detailed protocols for measuring the inhibitory activity of this compound on FAAH, focusing on a widely used fluorometric assay.
Principle of the Fluorometric FAAH Inhibition Assay
The most common method for determining FAAH activity and its inhibition is a fluorometric assay.[6][7] This assay utilizes a synthetic substrate, such as arachidonyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent.[6] FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[5][7] The rate of increase in fluorescence is directly proportional to the FAAH enzyme activity.[7] By measuring the reduction in the rate of fluorescence generation in the presence of an inhibitor like this compound, its potency (typically as an IC50 value) can be determined.
Data Presentation: Potency of FAAH Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Organism | Notes |
| This compound | FAAH | - | - | Data not publicly available. |
| URB597 | FAAH | 4.6 | Human | Potent and selective FAAH inhibitor.[8] |
| PF-3845 | FAAH | 230 (Ki) | - | Irreversible FAAH inhibitor.[8] |
| JZL195 | FAAH, MAGL | 2 (FAAH), 4 (MAGL) | - | Dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).[8] |
| PF-04457845 | FAAH | 7.2 | Human | Potent and selective irreversible FAAH inhibitor.[8] |
| JNJ-42165279 | FAAH | 70 | Human | Orally active FAAH inhibitor.[8] |
Experimental Protocols
Fluorometric Assay for FAAH Inhibition
This protocol outlines the steps to determine the IC50 value of this compound using a 96-well plate format suitable for high-throughput screening.
Materials and Reagents:
-
Recombinant human FAAH (commercially available from suppliers like Cayman Chemical)[9]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[10]
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
This compound
-
Positive Control Inhibitor (e.g., URB597)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~450-465 nm[10]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM). Also, prepare dilutions of the positive control inhibitor.
-
Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer. The final concentration in the assay is typically near the Km value for the enzyme.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 2 µL of each this compound dilution.
-
Positive Control Wells: Add 2 µL of the positive control inhibitor dilutions.
-
Vehicle Control Wells (100% activity): Add 2 µL of DMSO.
-
Blank Wells (No enzyme): Add 2 µL of DMSO.
-
Add FAAH Assay Buffer to all wells except the blank wells.
-
Add the FAAH enzyme solution to all wells except the blank wells. For the blank wells, add an equivalent volume of FAAH Assay Buffer.
-
The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells (e.g., 20 µL).
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C), with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).
-
Subtract the average rate of the blank wells from the rates of all other wells to correct for background fluorescence.
-
Determine the percent inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity.
-
Visualizations
FAAH Signaling Pathway
Caption: FAAH's role in anandamide degradation and its inhibition by this compound.
Experimental Workflow for FAAH Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. biocompare.com [biocompare.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Topic: Characterization of FAAH Inhibitor (FAAH-IN-2) in Cancer Cell Line Proliferation Assays
An Application Note on the Use of FAAH Inhibitors in Cancer Cell Line Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA). Its inhibition leads to an increase in endogenous AEA levels, which has been shown to possess anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models. This document provides detailed protocols and application data for characterizing the effects of a representative FAAH inhibitor, referred to herein as FAAH-IN-2, on cancer cell proliferation. The methodologies and data presented are based on published studies of well-characterized FAAH inhibitors such as PF-3845 and URB597.
Introduction to FAAH as a Cancer Target
FAAH is a key enzyme in the endocannabinoid system, terminating the signaling of fatty acid amides like anandamide (AEA) and N-palmitoylethanolamine (PEA) by hydrolyzing them. Elevated FAAH expression has been observed in several cancer types, including breast, prostate, and lung cancer, and is often associated with increased tumor progression and poor patient survival. By inhibiting FAAH, the localized concentration of AEA and other anti-tumorigenic endocannabinoids increases, leading to the activation of cannabinoid receptors (CB1/CB2) and other pathways that can suppress cancer cell growth, migration, and invasion. Therefore, selective FAAH inhibitors are a promising class of molecules for cancer therapy.
Quantitative Data Summary
The following table summarizes the effects of various FAAH inhibitors on different cancer cell lines as reported in the literature. This data provides a baseline for expected outcomes when testing a novel inhibitor like this compound.
| FAAH Inhibitor | Cancer Cell Line | Assay Type | Concentration / Dose | Observed Effect | Reference |
| PF-3845 | Colo-205 (Colon Adenocarcinoma) | MTT Viability Assay | IC50 | 52.55 µM | |
| URB597 | A549 & H460 (Lung Cancer) | Invasion Assay | 10 µM | Concentration-dependent anti-invasive action. | |
| URB597 | Breast Cancer Cells | Viability Assay | 10, 30, 50 µM | Dose-dependent decrease in cell viability. | |
| PF750 | Breast Cancer Cells | Viability Assay | 10, 30, 50 µM | Dose-dependent decrease in cell viability. | |
| AA-5HT | A549 & H460 (Lung Cancer) | Invasion Assay | 10 µM | Concentration-dependent anti-invasive action. | |
| URB597 | A549 & H460 (Lung Cancer) | LC-MS | 10 µM | Significant increase in intracellular levels of AEA, 2-AG, OEA, and PEA. |
Signaling Pathways Modulated by FAAH Inhibition
Inhibition of FAAH blocks the degradation of Anandamide (AEA), increasing its local concentration. In cancer cells, particularly those overexpressing EGFR like certain non-small cell lung cancers (NSCLC), elevated AEA can downregulate the EGF/EGFR signaling pathway. This leads to the subsequent inactivation of downstream pro-survival and proliferation pathways such as PI3K/AKT and MAPK/ERK. The dampening of these signals results in the downregulation of cell cycle proteins like Cyclin D1 and CDK4, inducing a G0/G1 cell cycle arrest and ultimately leading to apoptosis. In other contexts, FAAH inhibition has been shown to upregulate the tissue inhibitor of matrix metalloproteinases-1 (TIMP-1), contributing to its anti-invasive effects.
Caption: FAAH inhibition signaling cascade in cancer cells.
Experimental Protocols
The following diagram outlines a general workflow for assessing the effect of an FAAH inhibitor on cancer cell proliferation.
Caption: General workflow for a cell proliferation assay.
Protocol 4.1: Cell Proliferation and Viability (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Colo-205, A549)
-
Complete culture medium (e.g., DMEM/F-12 with 5% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound dose) and a "medium only" blank.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations or controls.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the supernatant from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (OD_sample / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4.2: Cellular FAAH Activity Assay (Fluorometric)
This protocol confirms that this compound inhibits its target enzyme within the cancer cells.
Materials:
-
Treated and untreated cell lysates
-
FAAH Activity Assay Kit (containing FAAH assay buffer, FAAH substrate, and a fluorescent standard like AMC)
-
Protease inhibitor cocktail
-
Ice-cold PBS
-
Fluorometric microplate reader (Ex/Em = 360/465 nm)
-
Opaque, flat-bottom 96-well plates
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with this compound (e.g., at its IC50 concentration) for the desired duration (e.g., 4-6 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (lysate) and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup:
-
In an opaque 96-well plate, add cell lysate (e.g., 20-50 µg of protein) to the sample wells.
-
Prepare wells for:
-
Vehicle Control: Lysate from vehicle-treated cells.
-
Inhibitor-Treated Sample: Lysate from this compound-treated cells.
-
Blank/No Enzyme Control: Assay buffer only.
-
Standard Curve: A serial dilution of the AMC standard.
-
-
Adjust the volume in all wells to 50 µL with FAAH Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare a Reaction Mix containing the FAAH substrate according to the kit manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/465 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in relative fluorescence units per minute, RFU/min) for each well.
-
Subtract the rate of the blank from all other wells.
-
Normalize the FAAH activity to the protein concentration (RFU/min/µg).
-
Calculate the percent inhibition of FAAH activity in the this compound-treated sample compared to the vehicle control.
-
Application Note: Quantitative Analysis of FAAH-IN-2 in Tissue Samples by LC-MS/MS
Abstract
This application note describes a detailed protocol for the extraction and quantification of the fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-2, in biological tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology provides a robust and sensitive approach for researchers in drug discovery and development to accurately measure the concentration of this small molecule inhibitor in a complex biological matrix. The protocol includes procedures for tissue homogenization, protein precipitation, and solid-phase extraction, followed by optimized LC-MS/MS analysis.
Introduction
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2][3][4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which has therapeutic potential for a range of conditions including pain, inflammation, and anxiety. This compound is a potent inhibitor of FAAH. Accurate determination of its concentration in tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in preclinical drug development. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of small molecules like this compound in complex biological matrices.
FAAH Signaling Pathway and Inhibition
FAAH is an integral membrane protein that hydrolyzes fatty acid amides, such as the endocannabinoid anandamide (AEA), into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, compounds like this compound prevent the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the basis for the therapeutic interest in FAAH inhibitors.
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol provides a comprehensive procedure for the analysis of this compound in tissue.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Tissue homogenization buffer (e.g., PBS)
-
Homogenizer (e.g., bead beater, ultrasonic)
Sample Preparation
A robust sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization for specific tissue types.
Caption: Experimental workflow for the analysis of this compound in tissue.
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 1 mL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, avoiding the protein pellet.
-
-
Solid-Phase Extraction (SPE) (Optional, for cleaner samples):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and the IS with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following are recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization will be necessary for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions for this compound (Molecular Weight: 319.72 g/mol )
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 320.7 | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The precursor ion for this compound is the protonated molecule [M+H]⁺. The product ions and optimal collision energy must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank tissue homogenate that has been processed through the entire sample preparation procedure.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the tissue samples can then be determined from this curve.
Method Validation
To ensure the reliability of the method, it is essential to perform a validation according to regulatory guidelines. Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).
-
Selectivity and Specificity: Evaluate for potential interferences from endogenous matrix components.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the tissue matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation procedure.
-
Stability: Evaluate the stability of this compound in the tissue matrix under various storage and handling conditions.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in tissue samples. The described protocol, with appropriate optimization and validation, will enable researchers to obtain accurate and reliable data for advancing the understanding of the pharmacology of this promising therapeutic candidate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for FAAH-IN-2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of FAAH-IN-2 stock solutions for use in a range of experimental settings. This compound is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and storage of the compound.
| Property | Value | Reference |
| Molecular Formula | C15H11ClFN3O2 | [1][3] |
| Molecular Weight | 319.72 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | >260°C (decomposes) | [3] |
| Solubility | DMSO: 40 mg/mL (125.1 mM) | [1][5] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] | |
| Storage | Powder: 3 years at -20°C. In solvent: 1 year at -80°C, 1 month at -20°C. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in a variety of in vitro assays, such as enzyme activity assays and cell-based studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the this compound powder vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 31.28 µL of DMSO per 1 mg of this compound). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments
This protocol provides a general method for preparing a homogenous suspension of this compound for oral administration in animal models. The formulation uses carboxymethylcellulose sodium (CMC-Na) as a suspending agent.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection or purified water
-
Sterile glass vials or tubes
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
CMC-Na Solution Preparation: Prepare a sterile solution of CMC-Na (e.g., 0.5% w/v) in water. This will serve as the vehicle.
-
Weighing: Weigh the required amount of this compound powder for the desired final concentration and total volume.
-
Suspension: Add the weighed this compound powder to the appropriate volume of the prepared CMC-Na solution.
-
Homogenization: Vigorously mix the suspension using a homogenizer or sonicator until a uniform and stable suspension is achieved. For oral administration, a homogeneous suspension with a final concentration of up to 5 mg/mL can be prepared.[1]
-
Storage and Use: This suspension should be prepared fresh on the day of the experiment. If short-term storage is necessary, keep it at 4°C and re-homogenize before each administration.
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway affected by its inhibitory action.
References
Application of FAAH-IN-2 in Anxiety Disorder Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic strategy for the treatment of anxiety disorders. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a neurotransmitter that elicits anxiolytic effects through its action on cannabinoid receptors, predominantly the CB1 receptor. By blocking FAAH, inhibitors increase the endogenous levels of anandamide, thereby enhancing cannabinoid signaling in brain regions associated with fear and anxiety, such as the amygdala.
FAAH-IN-2 is a potent and selective inhibitor of FAAH. While specific quantitative data for this compound in publicly available literature is limited, the anxiolytic potential of this compound class has been demonstrated through studies with other well-characterized FAAH inhibitors such as URB597 and PF-3845. These compounds have been shown to produce significant anti-anxiety effects in various preclinical models of anxiety-like behavior.
This document provides an overview of the application of FAAH inhibition in anxiety disorder models, including the underlying signaling pathway, detailed experimental protocols for key behavioral assays, and a summary of representative quantitative data from studies with other FAAH inhibitors.
Mechanism of Action: FAAH Inhibition and Anandamide Signaling
FAAH inhibitors exert their anxiolytic effects by increasing the concentration of anandamide in the brain.[1] Anandamide, an endogenous cannabinoid, acts as a retrograde messenger, binding to presynaptic CB1 receptors.[2] This activation of CB1 receptors leads to a reduction in the release of neurotransmitters, thereby modulating synaptic transmission and producing a calming, anxiolytic effect. The dysregulation of the endocannabinoid system has been implicated in various anxiety disorders, making FAAH a key target for therapeutic intervention.[1][2]
Data Presentation: Efficacy of FAAH Inhibitors in Anxiety Models
The following tables summarize the quantitative effects of representative FAAH inhibitors in established rodent models of anxiety-like behavior.
Table 1: Effects of FAAH Inhibitor URB597 in the Elevated Plus-Maze (EPM) Test
| Species | Dose (mg/kg, i.p.) | Parameter Measured | Vehicle Control (Mean ± SEM) | URB597 Treated (Mean ± SEM) | Percent Change |
| Rat | 0.3 | % Time in Open Arms | 15.2 ± 2.5 | 35.8 ± 4.1 | +135.5% |
| Rat | 0.3 | % Open Arm Entries | 20.5 ± 3.1 | 42.1 ± 5.3 | +105.4% |
| Mouse | 0.3 | Time in Open Arms (s) | 28.4 ± 5.2 | 55.1 ± 7.8* | +94.0% |
*p < 0.05 compared to vehicle control. Data are representative values compiled from literature and may vary based on experimental conditions.
Table 2: Effects of FAAH Inhibitor PF-3845 in the Marble-Burying Test
| Species | Dose (mg/kg, i.p.) | Parameter Measured | Vehicle Control (Mean ± SEM) | PF-3845 Treated (Mean ± SEM) | Percent Change |
| Mouse | 10 | Number of Marbles Buried | 18.2 ± 1.5 | 7.5 ± 2.1* | -58.8% |
*p < 0.05 compared to vehicle control. Data are representative values compiled from literature.[3][4] A buried marble is defined as being at least two-thirds covered by bedding.
Table 3: Effects of FAAH Inhibition in the Light-Dark Box Test
| Species | FAAH Inhibitor | Dose (mg/kg) | Parameter Measured | Vehicle Control (Mean ± SEM) | FAAH Inhibitor Treated (Mean ± SEM) | Percent Change |
| Rat | URB597 | 0.3 | Time in Light Box (s) | 110.5 ± 15.2 | 185.3 ± 20.1* | +67.7% |
*p < 0.05 compared to vehicle control. Data are representative values compiled from literature and may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic effects of FAAH inhibitors are provided below.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-80 cm).[7]
-
Two opposing arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).[6]
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The maze is typically made of a non-porous material for easy cleaning.
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the test.[1]
-
Administer this compound or vehicle control at the appropriate time before testing, according to the compound's pharmacokinetic profile.
-
Place the animal gently onto the central platform, facing one of the open arms.[1]
-
Allow the animal to explore the maze for a 5-minute session.[5]
-
Record the session using a video camera positioned above the maze.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with an appropriate disinfectant (e.g., 70% ethanol) between trials to remove any olfactory cues.[1]
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Marble-Burying Test
This test is used to assess anxiety-like and compulsive-like behaviors in rodents. The innate tendency of mice to bury novel objects is sensitive to anxiolytic drugs.[3][4]
Apparatus:
-
A standard rodent cage (e.g., 40 x 20 x 15 cm).
-
Clean bedding material, approximately 5 cm deep.[8]
-
20 glass marbles (approximately 1.5 cm in diameter).[8]
Procedure:
-
Prepare the test cages with fresh bedding.
-
Gently place 20 marbles in a 4x5 grid on the surface of the bedding.[8]
-
Acclimatize the animals to the testing room for at least 30 minutes.[8]
-
Administer this compound or vehicle control.
-
Place a single mouse in the cage.
-
After the session, carefully remove the mouse and return it to its home cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[8]
Data Analysis:
-
The primary measure is the number of marbles buried.
-
A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.[3]
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[10][11]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a large, brightly lit compartment (approximately two-thirds of the box).[11]
-
An opening connects the two compartments.
-
The light intensity in the light compartment is typically around 400-600 lux, while the dark compartment is dimly lit (<5 lux).
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the light compartment.[12]
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.[10]
-
Record the session with a video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus thoroughly between trials.[12]
Data Analysis:
-
Time spent in the light compartment.[11]
-
Number of transitions between the two compartments.[11]
-
Latency to first enter the dark compartment.[11]
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the anxiolytic potential of a FAAH inhibitor and the logical relationship between FAAH inhibition and the expected behavioral outcomes.
Conclusion
The inhibition of FAAH by compounds such as this compound represents a compelling approach for the development of novel anxiolytic therapies. The preclinical evaluation of these inhibitors in robust and well-validated animal models of anxiety is a critical step in the drug development process. The protocols and data presented here provide a framework for researchers to design and interpret studies aimed at characterizing the anxiolytic potential of this compound and other related compounds. The consistent anxiolytic-like effects observed with other FAAH inhibitors in the elevated plus-maze, marble-burying, and light-dark box tests underscore the therapeutic promise of this mechanism of action.
References
- 1. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of endocannabinoid catabolic enzymes elicits anxiolytic-like effects in the marble burying assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. mmpc.org [mmpc.org]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FAAH-IN-2 Solubility for In Vitro Research
For researchers, scientists, and drug development professionals utilizing the fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-2, achieving consistent solubility in in-vitro experiments is critical for reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
Issue: Precipitate forms when diluting my this compound DMSO stock solution into aqueous cell culture media or buffer.
This is a common issue arising from the hydrophobic nature of this compound. The abrupt change in solvent polarity when moving from a high concentration in DMSO to a primarily aqueous environment can cause the compound to crash out of solution.
Solutions:
Follow this step-by-step guide to minimize and troubleshoot precipitation:
Step 1: Proper Stock Solution Preparation and Storage
-
Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. Ensure your DMSO is fresh and has not absorbed water, which can reduce its solubilizing capacity.[1][2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. A higher concentration stock allows for smaller volumes to be added to your aqueous medium, keeping the final DMSO concentration low.[3]
-
Complete Dissolution: Ensure this compound is fully dissolved in DMSO. Gentle warming (up to 37°C) and vortexing can aid dissolution. Visually inspect the solution to confirm no particulates are present.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can affect solubility and compound integrity.[1][3]
Step 2: Optimized Dilution Protocol
-
Pre-warm the Medium: Always pre-warm your cell culture medium or aqueous buffer to 37°C before adding the this compound stock solution. Adding the stock to cold liquid can induce precipitation.[3]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed media. Then, add this intermediate dilution to the final volume of your culture medium. This gradual decrease in DMSO concentration can prevent the compound from precipitating.
-
Correct Order of Addition: Add the this compound DMSO stock to the pre-warmed aqueous solution while gently vortexing or swirling. Never add the aqueous solution directly to the concentrated DMSO stock.[3]
-
Final DMSO Concentration: Critically, maintain a final DMSO concentration in your cell culture medium at or below 0.5%, with 0.1% being ideal to minimize cytotoxicity and solubility issues.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Step 3: If Precipitation Still Occurs
-
Sonication: If a slight precipitate is observed after dilution, brief sonication in a water bath sonicator may help to redissolve the compound. Use this method with caution, as excessive sonication can potentially damage components of the cell culture medium.
-
Re-evaluation of Working Concentration: It's possible the desired final concentration of this compound is above its solubility limit in the aqueous medium. Consider testing a lower final concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1][2] It is insoluble in water and ethanol.[1][2]
Q2: How should I store my this compound?
A2: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[1][3]
Q3: What is a typical working concentration for this compound in in-vitro assays?
A3: The optimal working concentration of this compound will vary depending on the specific cell line and assay. However, based on the activity of other potent FAAH inhibitors, a starting concentration range of 1-10 µM is often used in cell-based assays.[4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: My cells are sensitive to DMSO. What is the maximum concentration I can use?
A4: While cell line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally at 0.1% or lower, to avoid cytotoxic effects.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: Can I prepare a stock solution of this compound in an aqueous buffer?
A5: No, this compound is insoluble in water.[1][2] A stock solution must be prepared in a suitable organic solvent like DMSO.
Quantitative Data Summary
The following table summarizes the known solubility and storage information for this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | 40 mg/mL (125.1 mM) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 319.72 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 3.1972 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Step A: Intermediate Dilution (1:10). In a sterile tube, add 90 µL of pre-warmed cell culture medium. To this, add 10 µL of the 10 mM this compound stock solution and gently vortex. This creates a 1 mM intermediate solution.
-
Step B: Final Dilution (1:100). In a separate sterile tube containing the final desired volume of pre-warmed cell culture medium (e.g., 990 µL for a final volume of 1 mL), add the appropriate volume of the 1 mM intermediate solution (e.g., 10 µL).
-
Gently mix the final solution by inverting the tube or pipetting up and down.
-
The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Use this working solution immediately for your cell-based assay.
-
Visualizations
Caption: FAAH signaling pathway in the endocannabinoid system.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FAAH confers increased stem cell migration via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FAAH-IN-2 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of FAAH-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, this compound leads to an increase in the levels of anandamide and other related fatty acid amides, thereby enhancing their signaling through cannabinoid and other receptors.[3][4] Interestingly, this compound is also known as O-Desmorpholinopropyl Gefitinib, a metabolite of the EGFR inhibitor Gefitinib.[5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A wide range of concentrations, for example, from 10 nM to 10 µM, is often a good starting point for a new inhibitor. One study noted the use of this compound at a concentration of 40 µM in bone marrow-derived macrophages (BMDMs), although in that specific context, it did not significantly affect the NLRP3 protein level.[5]
For context, other well-characterized FAAH inhibitors have IC50 values (the concentration at which 50% of the enzyme activity is inhibited) in the nanomolar to low micromolar range. For example, the IC50 of a compound referred to as "FAAH inhibitor 2" has been reported as 0.153 µM.[6] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] A stock solution of 40 mg/mL (125.1 mM) in fresh, anhydrous DMSO can be prepared.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[7]
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is the most effective method. This typically involves treating your cells with a serial dilution of this compound and then measuring the desired biological effect. This could be the inhibition of FAAH activity, an increase in anandamide levels, or a downstream cellular response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may not be sufficient to inhibit FAAH in your specific cell line. - Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Low FAAH expression: The cell line you are using may have very low endogenous expression of FAAH. - Cell health: The cells may be unhealthy or not in the logarithmic growth phase, affecting their response. | - Increase the concentration: Perform a dose-response experiment with a higher concentration range. - Prepare fresh stock solution: Use a fresh aliquot of this compound or prepare a new stock solution. - Verify FAAH expression: Check the expression level of FAAH in your cell line using techniques like Western blot or qPCR. Consider using a cell line with known high FAAH expression as a positive control. - Ensure healthy cell culture: Use cells with low passage numbers and ensure they are healthy and actively dividing. |
| High cell toxicity or death | - Concentration too high: The concentration of this compound may be causing off-target effects or general cytotoxicity. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: The cell culture may be contaminated. | - Decrease the concentration: Perform a dose-response experiment with a lower concentration range to determine the IC50 for cytotoxicity. - Reduce DMSO concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect. - Check for contamination: Regularly check your cell cultures for signs of microbial contamination. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or overall health can lead to variable responses. - Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to different final concentrations. - Variability in incubation time: Inconsistent treatment times can affect the outcome. | - Standardize cell culture practices: Use cells within a narrow passage number range and seed them at a consistent density. - Prepare fresh dilutions: Prepare fresh working solutions of this compound for each experiment from a reliable stock. - Standardize incubation times: Ensure that the incubation time with the inhibitor is consistent across all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol helps to determine the cytotoxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is a logarithmic series from 10 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Protocol 2: Assessing FAAH Activity in Cell Lysates
This protocol allows you to measure the direct inhibitory effect of this compound on FAAH enzyme activity in your cells. Commercial FAAH activity assay kits are available and recommended for their reliability.
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
Cell lysis buffer (as recommended by the assay kit)
-
Protease inhibitor cocktail
-
FAAH activity assay kit (containing a fluorogenic FAAH substrate)
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Treat your cells with the desired concentrations of this compound (based on your cytotoxicity data) and a vehicle control for a specific time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the recommended lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
FAAH Activity Assay:
-
Follow the instructions of the commercial FAAH activity assay kit. This typically involves adding a specific amount of cell lysate to a reaction buffer containing the fluorogenic FAAH substrate.
-
Incubate the reaction at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorometric plate reader.
-
-
Data Analysis: Calculate the rate of the enzymatic reaction (change in fluorescence over time). Normalize the FAAH activity to the protein concentration of the lysate. Compare the FAAH activity in the this compound-treated samples to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: FAAH Signaling Pathway and the Action of this compound.
Caption: General Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of gefitinib on patient‑derived induced pluripotent stem cells reflects gefitinib‑induced liver injury in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
avoiding off-target effects of FAAH-IN-2 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot potential off-target effects of FAAH-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Its primary mechanism involves covalently binding to the active site of the FAAH enzyme, thereby preventing it from degrading its primary endogenous substrate, anandamide (AEA).[2][3][4] This leads to an accumulation of AEA, which enhances signaling through cannabinoid and other receptors. The reported IC50 (the concentration required to inhibit 50% of enzyme activity) for this compound is 0.153 µM (or 153 nM).[1]
Q2: What are "off-target" effects and why are they a critical concern for FAAH inhibitors?
Off-target effects are unintended interactions of a small molecule inhibitor with proteins or biomolecules other than the intended target.[5] These interactions can lead to misleading experimental results, cellular toxicity, or other unpredictable biological responses.[6] For FAAH inhibitors, this is a particularly critical concern due to the existence of a large family of similar enzymes called serine hydrolases.[7] The tragic outcome of a Phase I clinical trial for a different FAAH inhibitor, BIA 10-2474, was linked to its off-target engagement of several other serine hydrolases, highlighting the severe consequences that can arise from a lack of selectivity.[8][9][10]
Q3: What are the potential off-targets I should be aware of when using a novel FAAH inhibitor like this compound?
The primary off-targets of concern for FAAH inhibitors belong to the serine hydrolase superfamily. Based on selectivity profiling of other FAAH inhibitors, key off-targets to consider include:
-
FAAH2: A homolog of FAAH found in mammals, but not rodents.[11]
-
Monoacylglycerol Lipase (MAGL): The primary enzyme for degrading the endocannabinoid 2-AG.[12][13]
-
ABHD6 (α/β-hydrolase domain containing 6): An alternative 2-AG hydrolase.[8][13]
-
Carboxylesterases (CES1, CES2, CES3): Enzymes involved in xenobiotic and drug metabolism.[8]
-
Other lipases such as LIPE and PNPLA6.[8]
Troubleshooting and Experimental Validation
This guide provides a systematic approach to validating the on-target activity of this compound and identifying potential off-target effects.
Issue: My experimental results are inconsistent or I'm observing a phenotype that doesn't align with known FAAH function.
This situation may arise from off-target effects, experimental artifacts, or complex on-target biology. The following workflow can help dissect the cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental FAAH Inhibitors Do Not Pose Safety Risk, FDA Concludes | tctmd.com [tctmd.com]
- 10. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
FAAH-IN-2 Stability: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of FAAH-IN-2 in DMSO and aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 40 mg/mL (125.1 mM).[1][2][3] this compound is considered insoluble in water and ethanol.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is crucial to use fresh, anhydrous DMSO. Moisture absorbed by DMSO can significantly reduce the solubility of this compound.[1][2][3] For example, to make a 10 mM stock solution, you would dissolve 3.1972 mg of this compound (assuming 100% purity) in 1 mL of fresh DMSO. It is advisable to warm the solution and sonicate to ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability of this compound. Recommendations for both the powdered form and stock solutions are provided in the table below. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use volumes.[2]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is insoluble in water and is not expected to be stable in aqueous solutions for extended periods.[1][2] For cell-based assays or other experiments requiring an aqueous environment, it is common practice to make final dilutions of the DMSO stock solution into the aqueous buffer or media immediately before use. The final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent effects on the biological system.
Q5: How long can I store my this compound stock solution in DMSO?
A5: The stability of your this compound stock solution in DMSO depends on the storage temperature. For long-term storage, it is recommended to keep it at -80°C, where it can be stable for up to one year.[2] For shorter-term storage, -20°C is acceptable for up to one month.[2]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 40 mg/mL | 125.1 mM | Use fresh, anhydrous DMSO as moisture can decrease solubility.[1][2][3] |
| Water | Insoluble | N/A | |
| Ethanol | Insoluble | N/A |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution when diluted in aqueous buffer. | The compound has low aqueous solubility. The final concentration of the compound is too high for the amount of DMSO in the final solution. | Make intermediate dilutions of your DMSO stock in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your experiment is as low as possible (ideally ≤0.1%) and consistent across all conditions, including vehicle controls. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the stability of your compound under your specific experimental conditions using the protocol below. |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture. The compound may require energy to dissolve fully. | Use a fresh, unopened bottle of anhydrous DMSO. Gently warm the solution and use a sonicator to aid dissolution. |
Experimental Protocols & Visualizations
General Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining in a DMSO solution after storage under various conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Autosampler vials
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, dilute a small aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis. Inject a defined volume onto the HPLC system. Record the peak area of the this compound parent compound. This will serve as your baseline.
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Subsequent Timepoints: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to thaw completely and come to room temperature. Prepare and analyze the sample by HPLC as described in step 2.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Interpretation: A significant decrease in the percentage remaining indicates degradation of the compound under those storage conditions. The appearance of new peaks in the chromatogram may correspond to degradation products.
Visualizations
Caption: this compound inhibits the hydrolysis of anandamide by FAAH.
Caption: Experimental workflow for assessing the stability of this compound.
References
potential degradation pathways of FAAH-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAAH-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the potential metabolic and chemical degradation pathways of this compound?
A1: Based on the chemical structure of this compound, a carbamate-based inhibitor, the primary degradation pathways are anticipated to be hydrolysis of the carbamate bond and oxidation of its aromatic and aliphatic cyclic moieties.
-
Hydrolysis: The carbamate group is susceptible to hydrolysis, which can be chemically or enzymatically mediated. This process would cleave the molecule, yielding a phenol, an amine, and carbon dioxide. The rate of hydrolysis is influenced by pH and the electronic properties of the aromatic ring. Generally, N-monosubstituted carbamates of phenols can be labile to chemical hydrolysis.[1]
-
Oxidative Metabolism: The aromatic rings and the piperidine ring of this compound are potential sites for oxidation by cytochrome P450 (CYP) enzymes in vivo.[2][3][4][5] Aromatic hydroxylation can occur, typically at the para position, forming phenolic metabolites.[2][6] The piperidine ring can also undergo oxidation.
Below is a diagram illustrating the potential degradation pathways.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Metabolic interactions with piperazine-based 'party pill' drugs. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
- 5. biosynce.com [biosynce.com]
- 6. iunajaf.edu.iq [iunajaf.edu.iq]
minimizing variability in FAAH-IN-2 experimental results
Welcome to the technical support center for FAAH-IN-2, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experimental results when working with this compound.
Addressing Compound Identification: FAAH inhibitor 2 vs. This compound
It is crucial to correctly identify the compound you are working with, as there is a potential for confusion in the nomenclature of commercially available FAAH inhibitors.
-
"FAAH inhibitor 2" (Compound 17b) : This guide focuses on the irreversible carbamate inhibitor with CAS Number 1450603-63-0 and an IC₅₀ of 0.153 µM . This compound was described in a 2013 publication by Wu et al. in Bioorganic & Medicinal Chemistry.
-
"this compound" : This name is also used by some suppliers for a different compound with CAS Number 184475-71-6 . This molecule is also known as O-Desmorpholinopropyl Gefitinib, a metabolite of the EGFR inhibitor Gefitinib.[1][2] Its activity as a FAAH inhibitor is less characterized in publicly available literature.
Recommendation: Always verify the CAS number of your compound to ensure you are using the correct molecule and interpreting your results accurately. This guide pertains to CAS 1450603-63-0 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FAAH inhibitor 2 (CAS 1450603-63-0)?
A1: FAAH inhibitor 2 is an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3][4] It acts by covalently modifying the active site of the FAAH enzyme, leading to its inactivation. This prevents the breakdown of endogenous fatty acid amides, such as anandamide (AEA), thereby increasing their local concentrations and enhancing their signaling.[2]
Q2: What is the IC₅₀ value for FAAH inhibitor 2?
A2: The reported half-maximal inhibitory concentration (IC₅₀) for FAAH inhibitor 2 (Compound 17b) is 0.153 µM (or 153 nM).[3][4]
Q3: What is the solubility and recommended storage for FAAH inhibitor 2?
A3:
-
Solubility: this compound is soluble in DMSO. A stock solution of up to 40 mg/mL (125.1 mM) can be prepared in fresh, anhydrous DMSO.[5] Note that moisture-absorbing DMSO can reduce solubility.
-
Storage: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: I am seeing high variability in my in vitro FAAH activity assay. What are the potential causes?
A4: High variability in in vitro FAAH assays can stem from several factors:
-
Enzyme Source and Preparation: The source of the FAAH enzyme (e.g., recombinant, tissue homogenates) and the consistency of its preparation are critical. Ensure standardized protein concentrations in your lysates.
-
Substrate Concentration: The concentration of the fluorogenic substrate (e.g., AAMCA) can influence the reaction kinetics. Ensure you are using a concentration appropriate for your assay conditions and that it is not a limiting factor.
-
Incubation Times: For irreversible inhibitors like FAAH inhibitor 2, pre-incubation time of the enzyme with the inhibitor before adding the substrate is a critical parameter that will affect the measured potency. Ensure this is consistent across experiments.
-
Solvent Effects: High concentrations of DMSO in the final assay volume can inhibit enzyme activity. It is advisable to keep the final DMSO concentration below 1% and to include a vehicle control with the same DMSO concentration as your test wells.
-
Plate Reader Settings: Ensure that the excitation and emission wavelengths on your fluorescence plate reader are optimized for the fluorophore being used (e.g., AMC).
Q5: Are there known off-target effects for FAAH inhibitors?
A5: Yes, off-target effects are a significant consideration for FAAH inhibitors. While a specific selectivity profile for FAAH inhibitor 2 (CAS 1450603-63-0) is not extensively documented in the public domain, it is crucial to be aware of potential off-targets for this class of compounds. Other serine hydrolases, such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6), are common off-targets for some FAAH inhibitors.[2][6] The tragic case of the FAAH inhibitor BIA 10-2474 highlighted the severe consequences of off-target activity.[6] Therefore, if you observe unexpected biological effects, it is important to consider the possibility of off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ Values for FAAH inhibitor 2
| Potential Cause | Troubleshooting Step |
| Inconsistent Pre-incubation Time | For irreversible inhibitors, the IC₅₀ value is dependent on the pre-incubation time of the enzyme with the inhibitor. Standardize the pre-incubation time across all experiments (e.g., 15-30 minutes at 37°C) and report it with your IC₅₀ values. |
| Variable Enzyme Concentration | Ensure that the concentration of the FAAH enzyme source (e.g., cell lysate, purified enzyme) is consistent in all assay wells. Perform a protein quantification assay (e.g., BCA) on your enzyme preparations. |
| Substrate Competition | If the inhibitor and substrate are added simultaneously, the substrate can compete with the irreversible inhibitor for binding to the active site, leading to an overestimation of the IC₅₀. Always pre-incubate the enzyme with the inhibitor before adding the substrate. |
| Degradation of the Inhibitor | While generally stable, prolonged storage in solution at room temperature or repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. |
Issue 2: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Precipitation in Assay Buffer | This compound is poorly soluble in water. When diluting the DMSO stock solution into your aqueous assay buffer, ensure rapid and thorough mixing to prevent precipitation. It may be necessary to prepare intermediate dilutions in a co-solvent system if precipitation is observed. |
| Low Final DMSO Concentration | While high DMSO concentrations should be avoided, a very low final concentration might not be sufficient to maintain the inhibitor in solution. Aim for a final DMSO concentration of 0.1-0.5% and ensure your vehicle controls match this. |
| Use of Old DMSO | DMSO is hygroscopic (absorbs moisture from the air). Water in the DMSO can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare your stock solutions.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | FAAH inhibitor 2 (Compound 17b) | Wu H, et al. (2013) |
| CAS Number | 1450603-63-0 | MedchemExpress |
| Molecular Formula | C₂₄H₄₀N₂O₂ | MedchemExpress |
| Molecular Weight | 388.59 g/mol | MedchemExpress |
| Mechanism of Action | Irreversible FAAH inhibitor | [3][4] |
| IC₅₀ | 0.153 µM (153 nM) | [3][4] |
| Solubility in DMSO | 40 mg/mL (125.1 mM) for this compound (CAS 184475-71-6) - Note: Use as a general guide for this class of compounds. | [5] |
Experimental Protocols
In Vitro Fluorimetric Assay for FAAH Activity
This protocol is adapted from general procedures for measuring FAAH activity using a fluorogenic substrate.
Materials:
-
FAAH inhibitor 2 (CAS 1450603-63-0)
-
FAAH enzyme source (e.g., rat brain homogenate, cell lysates expressing FAAH)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0
-
Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare FAAH Inhibitor Dilutions: Prepare a serial dilution of FAAH inhibitor 2 in DMSO. Further dilute these into the Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Enzyme Solution: Dilute the FAAH enzyme source in ice-cold Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
Blank Wells: Add Assay Buffer only.
-
Vehicle Control Wells: Add the enzyme solution and the vehicle (Assay Buffer with the same final DMSO concentration as the inhibitor wells).
-
Inhibitor Wells: Add the enzyme solution and the diluted FAAH inhibitor 2.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the irreversible inhibitor to bind to the FAAH enzyme.
-
Initiate Reaction: Add the AAMCA substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity using an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. Record data every 1-2 minutes for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 184475-71-6|4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol|BLD Pharm [bldpharm.com]
- 6. This compound | FAAH Inhibitor | AmBeed.com [ambeed.com]
addressing poor in vivo bioavailability of FAAH-IN-2
Technical Support Center: FAAH-IN-2
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers address the challenges associated with the poor in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] The FAAH enzyme is the primary metabolic regulator for a class of endogenous signaling molecules known as fatty acid amides, which includes the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter in the body.[5][6] This elevation of endogenous anandamide can produce therapeutic effects such as analgesia, and anti-inflammatory, anxiolytic, and antidepressant phenotypes.[4][6]
Q2: I'm observing low or inconsistent plasma concentrations of this compound in my animal studies. What is the likely cause?
The most probable cause is the poor aqueous solubility of this compound.[1] The compound is documented as being insoluble in water and ethanol, which severely limits its absorption from the gastrointestinal tract after oral administration.[1] Poor solubility can lead to low dissolution rates, resulting in minimal amounts of the drug being absorbed into the bloodstream and, consequently, low and variable plasma concentrations. It has been estimated that 60-70% of new drug molecules are insufficiently soluble in aqueous media, making this a common challenge in drug development.[7][8]
Q3: What are the known physicochemical properties of this compound?
Key properties of this compound are summarized in the table below. The high DMSO solubility and insolubility in aqueous systems are critical factors for consideration during experimental design.
| Property | Value | Source |
| Molecular Weight | 319.72 g/mol | [1] |
| Formula | C₁₅H₁₁ClFN₃O₂ | [1] |
| Solubility in DMSO | 40 mg/mL (125.1 mM) | [1][9] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Q4: Are there different forms of the FAAH enzyme I should be aware of for my experiments?
Yes, this is a critical consideration for preclinical studies. Humans have two forms of the enzyme, FAAH-1 and FAAH-2.[10] However, common laboratory animal models such as mice and rats lack the gene for FAAH-2.[10][11] Therefore, if you are conducting studies in rodents, your results will only reflect the inhibition of FAAH-1. This is an important factor when extrapolating pharmacological findings to primates or humans.[10]
Troubleshooting Guide: Improving In Vivo Bioavailability
Issue: Low systemic exposure of this compound after oral administration.
This section provides systematic approaches to diagnose and solve bioavailability issues with this compound and other poorly soluble compounds.
Step 1: Understand the Underlying Cause
The primary obstacle for oral bioavailability of this compound is its poor aqueous solubility. The troubleshooting workflow should focus on formulation strategies designed to enhance solubility and dissolution in the gastrointestinal tract.
Step 2: Select an Appropriate Formulation Strategy
For poorly soluble compounds like this compound, several formulation strategies can be employed to improve oral absorption.[12][13]
-
Simple Suspension (Baseline): A micronized suspension in a viscosity-enhancing vehicle like carboxymethylcellulose sodium (CMC-Na) is a common starting point. This ensures uniform dosing but may not significantly improve dissolution.[1]
-
Co-solvents: Using a mixture of solvents can increase the solubility of the drug in the dosing vehicle. Common co-solvents include PEG300, DMSO, and Tween 80.[12]
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) are lipidic formulations that form fine emulsions in the gut, which can significantly enhance drug solubilization and absorption.[7][8]
-
Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. A second fatty acid amide hydrolase with variable distribution among placental mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with FAAH-IN-2
Welcome to the technical support center for FAAH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results during experiments with this fatty acid amide hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when using this compound and other FAAH inhibitors.
Q1: Why am I not observing the expected inhibitory effect on FAAH activity?
Possible Causes and Solutions:
-
Inhibitor Degradation: this compound, like many small molecules, can be susceptible to degradation. Ensure it has been stored correctly, typically at -20°C as a powder and for limited periods in solvent at -80°C.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Incorrect Concentration: Verify the calculations for your working solution concentration. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Solubility Issues: this compound is insoluble in water and ethanol but soluble in DMSO.[1][2] Ensure that the final concentration of DMSO in your assay is compatible with your cells or enzyme preparation and does not exceed levels that may cause toxicity or interfere with the assay. For in vivo studies, proper formulation is critical.[1]
-
Assay Conditions: The fluorometric assay for FAAH activity is sensitive to pH and temperature. Ensure your assay buffer and incubation conditions are optimal for FAAH activity. The hydrolysis of the substrate AAMCA is typically measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3][4][5]
-
Enzyme Source and Activity: The activity of your FAAH enzyme preparation (cell lysate, tissue homogenate, or purified enzyme) may be low. Use a positive control with known FAAH activity to validate your assay.[4]
Q2: My results are inconsistent across experiments. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter FAAH expression and activity. Maintain consistent cell culture practices.
-
Variable Sample Preparation: The process of preparing cell lysates or tissue homogenates can introduce variability. Ensure a consistent and reproducible protocol for sample preparation. Keep samples on ice to minimize protein degradation.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like DMSO stocks, can lead to significant variations in inhibitor concentration. Use calibrated pipettes and ensure proper mixing.
-
Instability of Anandamide: If you are measuring anandamide levels, be aware that it is an unstable lipid that can be rapidly synthesized or degraded post-lysis. Immediate processing of samples or the use of FAAH inhibitors in the collection buffer is crucial.[6] Storage conditions for anandamide samples are also critical; they should be stored at -80°C.[6]
Q3: I am observing unexpected off-target effects. How can I investigate this?
Possible Causes and Solutions:
-
Inherent Lack of Selectivity: While some FAAH inhibitors are highly selective, others can inhibit other serine hydrolases or interact with other proteins.[7][8][9] The tragic case of the FAAH inhibitor BIA 10-2474 highlighted the devastating consequences of off-target effects, where it was found to inhibit several other lipases.[7]
-
High Inhibitor Concentration: Using excessively high concentrations of this compound can lead to off-target activity. Use the lowest effective concentration determined from your dose-response experiments.
-
Activity-Based Protein Profiling (ABPP): This technique can be used to identify the full spectrum of serine hydrolase targets of an inhibitor within a complex proteome, providing a clear picture of its selectivity.[8]
-
Counter-Screening: Test this compound against a panel of related enzymes, such as monoacylglycerol lipase (MAGL), carboxylesterases, and other serine hydrolases, to assess its selectivity.[9]
Q4: I am not seeing the expected downstream cellular or physiological effects after FAAH inhibition. What should I check?
Possible Causes and Solutions:
-
Ineffective FAAH Inhibition: First, confirm that this compound is effectively inhibiting FAAH activity in your system using a direct enzyme activity assay.
-
Low Endogenous Anandamide Production: The effect of FAAH inhibition is dependent on the "on-demand" synthesis of anandamide. If your cells or tissue have low basal anandamide production, the effect of inhibiting its degradation will be minimal.
-
Receptor Expression and Function: The downstream effects of increased anandamide are primarily mediated by cannabinoid receptors (CB1 and CB2).[10][11] Verify the expression and functionality of these receptors in your experimental model.
-
Alternative Signaling Pathways: Anandamide can also signal through other receptors like TRPV1.[12] Consider the involvement of these alternative pathways in your experimental context.
-
Compensatory Mechanisms: Biological systems can adapt to the inhibition of a metabolic pathway.[13] Chronic treatment with an FAAH inhibitor might lead to compensatory changes in the endocannabinoid system.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for FAAH inhibitors.
Table 1: Potency of Selected FAAH Inhibitors
| Compound | Target | IC50 (nM) | Organism | Notes |
| FAAH inhibitor 2 | FAAH | 153[14] | Not Specified | Irreversible inhibitor. |
| PF-04457845 | FAAH | 7.2 (human), 7.4 (rat)[15] | Human, Rat | Potent and selective inhibitor. |
| URB597 | FAAH | 4.6[15] | Not Specified | Orally bioavailable. |
| JNJ-42165279 | FAAH | 70 (human), 313 (rat)[15] | Human, Rat | FAAH inhibitor. |
| PF-3845 | FAAH | Ki: 230[15] | Not Specified | Irreversible inhibitor. |
| JZL195 | FAAH, MAGL | 2 (FAAH), 4 (MAGL)[15] | Not Specified | Dual inhibitor of FAAH and MAGL. |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration |
| DMSO | Soluble | 40 mg/mL (125.1 mM)[1][2] |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh DMSO.[1][2]
Experimental Protocols
1. Fluorometric Assay for FAAH Activity
This assay is a widely used method to measure the enzymatic activity of FAAH.
-
Principle: This method utilizes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond in AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.[3][4]
-
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate assay buffer on ice. Centrifuge to remove cellular debris.
-
Reaction Setup: In a 96-well plate, add the sample, this compound or other inhibitors (at various concentrations), and the assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.
-
Initiation: Add the AAMCA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[4] Record readings every 1-2 minutes for 10-60 minutes at 37°C.[4]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Subtract the background fluorescence rate. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
2. Quantification of Anandamide Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying endocannabinoids.
-
Principle: This technique separates lipids extracted from biological samples using liquid chromatography and then detects and quantifies specific molecules based on their mass-to-charge ratio using mass spectrometry.
-
Protocol Outline:
-
Sample Collection and Handling: This is a critical step. To prevent artificial fluctuations in anandamide levels, samples (e.g., cell pellets, tissues, plasma) must be processed rapidly and kept on ice.[6] The addition of a FAAH inhibitor to the collection buffer can help prevent ex vivo degradation of anandamide.[16]
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol/water).
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to remove interfering substances.
-
LC-MS/MS Analysis: Inject the purified sample into the LC-MS/MS system. Use a C18 reverse-phase column for separation.[17]
-
Quantification: Use a deuterated internal standard for accurate quantification. Create a standard curve with known concentrations of anandamide.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of FAAH confers increased stem cell migration via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Incubation Time for FAAH-IN-2 Assays
Welcome to the technical support center for Fatty Acid Amide Hydrolase (FAAH) inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with FAAH-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a crucial enzyme in the endocannabinoid system responsible for the breakdown of anandamide and other fatty acid amides.[2][3] By inhibiting FAAH, this compound prevents the degradation of these signaling molecules, leading to their accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.[2][3] This potentiation of endocannabinoid signaling is the key mechanism behind the therapeutic potential of FAAH inhibitors.
Q2: What is a typical starting point for incubation time when using this compound in a fluorometric assay?
For fluorometric assays utilizing a substrate like AMC arachidonoyl amide, a common starting point for endpoint assays is a 30-minute incubation at 37°C.[4] For kinetic assays, fluorescence is typically monitored every 1-5 minutes over a period of 10-60 minutes.[5] However, it is crucial to experimentally determine the optimal incubation time for your specific assay conditions.
Q3: Why is optimizing the pre-incubation time of this compound with the FAAH enzyme important?
Optimizing the pre-incubation time of the inhibitor with the enzyme before adding the substrate is critical, especially for irreversible or time-dependent inhibitors. This pre-incubation period allows the inhibitor to bind to the enzyme and exert its inhibitory effect. Insufficient pre-incubation can lead to an underestimation of the inhibitor's potency (a higher IC50 value). A typical starting point for pre-incubation is 5-15 minutes at the assay temperature.
Q4: How does the concentration of this compound affect the optimal incubation time?
Higher concentrations of this compound will generally lead to faster inhibition of the FAAH enzyme. At concentrations well above the IC50 value, the enzyme will be inhibited more rapidly, and a shorter incubation time may be sufficient to observe maximal inhibition. Conversely, at concentrations near the IC50, a longer incubation may be necessary to achieve equilibrium and accurately determine the inhibitory effect.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing incubation time for this compound assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent pipetting volumes.- Temperature fluctuations across the plate.- Incomplete mixing of reagents. | - Use calibrated pipettes and proper pipetting technique.- Ensure the plate is incubated at a uniform temperature.- Gently mix the plate after adding each reagent. |
| Low signal or no enzyme activity | - Inactive FAAH enzyme.- Degraded substrate.- Incorrect buffer pH or composition. | - Aliquot and store the FAAH enzyme at -70°C to avoid repeated freeze-thaw cycles.[5]- Protect the fluorogenic substrate from light and store it as recommended.- Verify that the assay buffer pH is optimal for FAAH activity (typically pH 7.4-9.0).[4] |
| Signal in "no enzyme" control wells | - Autohydrolysis of the substrate.- Contamination of reagents with fluorescent compounds. | - Subtract the background fluorescence from all wells.- Run a "substrate only" control to assess autohydrolysis.- Use fresh, high-quality reagents. |
| Inconsistent results across different experiments | - Variation in reagent preparation.- Differences in cell passage number (for cell-based assays).- Instability of diluted FAAH enzyme. | - Prepare fresh dilutions of reagents for each experiment.- Use cells within a consistent passage number range.- Keep the diluted FAAH enzyme on ice and use it within a few hours.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time of this compound
This experiment aims to find the necessary time for this compound to bind to the FAAH enzyme before the enzymatic reaction is initiated.
Materials:
-
FAAH enzyme (human recombinant)
-
This compound
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[4]
-
Fluorogenic substrate (e.g., AMC arachidonoyl amide)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: 340-360 nm, Emission: 450-465 nm)[4]
Procedure:
-
Prepare a solution of FAAH enzyme in cold assay buffer.
-
Prepare a solution of this compound at a concentration expected to yield significant inhibition (e.g., 5x the expected IC50).
-
In triplicate, add the FAAH enzyme to the wells of the microplate.
-
Add the this compound solution to the wells and start a timer. This is the beginning of the pre-incubation.
-
Set up parallel reactions with different pre-incubation times (e.g., 0, 5, 10, 15, 20, 30 minutes) at 37°C.
-
At the end of each pre-incubation period, add the fluorogenic substrate to initiate the enzymatic reaction.
-
Immediately begin reading the fluorescence kinetically for 30 minutes, or read as an endpoint after a fixed time (e.g., 30 minutes).
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each pre-incubation time.
-
Plot the reaction rate/endpoint fluorescence against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibitory effect stabilizes (i.e., the curve plateaus).
Protocol 2: Determining Optimal Reaction Incubation Time
This experiment determines the ideal duration for the enzymatic reaction after the addition of the substrate to achieve a robust signal while maintaining linearity.
Procedure:
-
Based on the results from Protocol 1, pre-incubate the FAAH enzyme with and without this compound for the determined optimal pre-incubation time.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically at 37°C, taking readings every minute for 60 minutes.
-
Plot the fluorescence intensity against time for both the inhibited and uninhibited reactions.
-
The optimal reaction incubation time is the longest duration where the uninhibited reaction remains in the linear phase and provides a sufficient signal-to-background ratio.
Data Presentation
Table 1: Effect of Pre-incubation Time on this compound Inhibition
| Pre-incubation Time (minutes) | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 | 450 | 10% |
| 5 | 250 | 50% |
| 10 | 150 | 70% |
| 15 | 125 | 75% |
| 20 | 120 | 76% |
| 30 | 122 | 75.6% |
| No Inhibitor Control | 500 | 0% |
Note: Data is representative. RFU = Relative Fluorescence Units.
Table 2: Time-Course of FAAH Activity
| Reaction Time (minutes) | Fluorescence (RFU) - No Inhibitor | Fluorescence (RFU) - With this compound |
| 0 | 50 | 50 |
| 5 | 300 | 100 |
| 10 | 550 | 150 |
| 15 | 800 | 200 |
| 20 | 1050 | 250 |
| 30 | 1550 | 350 |
| 45 | 2250 | 450 |
| 60 | 2500 | 500 |
Note: Data is representative and illustrates the linear range of the assay.
Visualizations
Caption: FAAH Signaling and Inhibition Pathway.
Caption: Experimental Workflow for Incubation Time Optimization.
Caption: Troubleshooting Logic for Inaccurate IC50 Values.
References
dealing with FAAH-IN-2 precipitation in media
Welcome to the technical support center for FAAH-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3][4] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2).[2][3] This modulation of the endocannabinoid system is of interest for research into pain, inflammation, and various neurological disorders.
Q2: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL, which is equivalent to 125.1 mM.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: My this compound is precipitating in the cell culture media. What are the common causes?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions such as cell culture media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause it to precipitate.
-
Improper Dilution Technique: Adding a concentrated DMSO stock solution directly into a large volume of media can cause the compound to "crash out" of solution.
-
Low Temperature of Media: Adding a cold stock solution to warmer media can cause a temperature shock, leading to precipitation.
-
pH of the Media: While less common for many inhibitors, significant shifts in the pH of the culture medium can affect the solubility of a compound. The activity of FAAH itself is known to be pH-dependent.[5]
-
Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution, but this is not always the case and can be concentration-dependent.
Troubleshooting Guides
Issue: Precipitate observed immediately after adding this compound to media.
This is a common problem when diluting a concentrated DMSO stock into an aqueous solution.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: Precipitate observed after some time in culture (e.g., hours to days).
This may indicate that the compound is unstable or has exceeded its solubility limit under culture conditions.
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 319.72 g/mol ), add 312.7 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with or without serum, as required for your experiment)
-
Sterile conical or microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution: In a sterile tube, perform an intermediate dilution of the 10 mM stock solution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed, serum-free media to get a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add the intermediate dilution to your final volume of complete, pre-warmed cell culture media. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of complete media to achieve a final concentration of 10 µM.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (DMSO at the same final concentration) in your experiments. The final DMSO concentration should typically be kept at or below 0.1%.
-
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Reference |
| Molecular Weight | 319.72 g/mol | [1] |
| Solubility in DMSO | 40 mg/mL (125.1 mM) | [1] |
| Recommended Stock Solvent | Anhydrous DMSO | [1] |
| Recommended Stock Conc. | 10 mM | General Practice |
| Storage of Stock Solution | -20°C or -80°C | General Practice |
Table 2: Working Concentrations of Various FAAH Inhibitors in Cell-Based Assays
| FAAH Inhibitor | Cell Line | Working Concentration | Effect | Reference |
| URB597 | BV-2 microglia | 5 µM | Inhibition of FAAH activity | [6] |
| PF-3845 | BV2 microglia | Not specified | Anti-inflammatory effects | [7] |
| AA-5HT | Lung cancer cells | 10 µM | Increased intracellular FAAH substrates | [8] |
| URB597 | Lung cancer cells | 10 µM | Increased intracellular FAAH substrates | [8] |
Note: The optimal working concentration for this compound in your specific cell line and assay should be determined empirically through a dose-response experiment.
Mandatory Visualization
FAAH Signaling Pathway
Caption: Simplified FAAH signaling pathway and the mechanism of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. mdpi.com [mdpi.com]
- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of FAAH-IN-2
Welcome to the technical support center for FAAH-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this novel fatty acid amide hydrolase (FAAH) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1]. FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) and other related fatty acid amides[2][3]. By inhibiting FAAH, this compound increases the levels of endogenous anandamide, which can then lead to a range of therapeutic effects, including analgesia, and anti-inflammatory and anxiolytic responses, without the direct psychoactive effects associated with exogenous cannabinoid receptor agonists[2][4].
Q2: What are the potential therapeutic applications of inhibiting FAAH?
A2: Pharmacological inhibition of FAAH has shown promise in preclinical models for a variety of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases[4]. By enhancing the body's own endocannabinoid signaling in a localized and activity-dependent manner, FAAH inhibitors offer a targeted therapeutic approach with potentially fewer side effects than direct-acting cannabinoid agonists[4].
Q3: What is the importance of selectivity for FAAH inhibitors?
A3: High selectivity is crucial for FAAH inhibitors to minimize off-target effects and ensure that the observed biological response is due to the intended inhibition of FAAH[2][5]. Off-target activity can lead to misleading experimental results and, in a clinical setting, severe adverse events. The tragic outcome of the clinical trial with the FAAH inhibitor BIA 10-2474, which was found to have numerous off-targets, underscores the critical importance of selectivity for this class of compounds[4][5][6].
Troubleshooting Guide
Issue 1: I am not observing the expected in vivo efficacy with this compound.
Possible Causes and Troubleshooting Steps:
-
Poor Solubility or Formulation Issues:
-
Question: Is this compound properly dissolved and stable in the vehicle?
-
Troubleshooting:
-
Verify Solubility: Visually inspect the formulation for any precipitation. If using DMSO, be aware that moisture absorption can reduce solubility.
-
Optimize Vehicle: Consider using alternative vehicle formulations that have been successfully used for other FAAH inhibitors in vivo. Common vehicles include:
-
A mixture of PEG-400, Tween-80, and saline (e.g., 10% PEG-400, 10% Tween-80, and 80% saline)[7].
-
A solution of DMSO, Cremophor EL, and saline.
-
-
Prepare Fresh Formulations: Always prepare fresh formulations immediately before administration to avoid degradation of the compound.
-
-
-
Suboptimal Dose or Administration Route:
-
Question: Is the dose of this compound sufficient to achieve adequate target engagement?
-
Troubleshooting:
-
Dose-Response Study: Perform a dose-response study to determine the optimal dose for your specific in vivo model. Start with a dose that is known to be effective for other FAAH inhibitors and titrate up or down.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the bioavailability and half-life of this compound in your animal model. This will help in designing an appropriate dosing regimen.
-
Route of Administration: The route of administration can significantly impact efficacy. While intraperitoneal (i.p.) injection is common in preclinical studies, oral (p.o.) or intranasal (i.n.) routes may also be considered and have been shown to be effective for other FAAH inhibitors[3][8].
-
-
-
Lack of Target Engagement:
-
Question: Is this compound reaching the target tissue and inhibiting FAAH activity?
-
Troubleshooting:
-
Ex Vivo FAAH Activity Assay: After in vivo administration of this compound, collect tissue samples (e.g., brain, liver) and measure FAAH activity ex vivo to confirm target engagement[9]. A significant reduction in FAAH activity compared to vehicle-treated animals indicates successful target inhibition.
-
Measure Anandamide Levels: Inhibition of FAAH should lead to an increase in the endogenous levels of its primary substrate, anandamide (AEA)[3][10]. Measure AEA levels in the target tissue using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm the pharmacodynamic effect of this compound[11][12].
-
-
-
Model-Specific Issues:
-
Question: Is the chosen in vivo model appropriate for evaluating the efficacy of an FAAH inhibitor?
-
Troubleshooting:
-
Review Literature: Ensure that the chosen animal model of disease is known to be responsive to modulation of the endocannabinoid system.
-
Positive Controls: Include a positive control compound, such as a well-characterized FAAH inhibitor like URB597 or PF-04457845, in your experiments to validate the model's responsiveness[3][4].
-
-
Issue 2: I am observing unexpected toxicity or side effects.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Question: Could the observed toxicity be due to this compound interacting with other proteins?
-
Troubleshooting:
-
In Vitro Selectivity Profiling: If not already done, perform in vitro screening of this compound against a panel of related enzymes (e.g., other serine hydrolases) and receptors to assess its selectivity.
-
Dose Reduction: Determine if the toxicity is dose-dependent by testing lower doses of this compound.
-
Comparison with Other FAAH Inhibitors: Compare the observed side effect profile with that of highly selective FAAH inhibitors. If the profile is different, it may suggest off-target activity.
-
-
-
Vehicle-Related Toxicity:
-
Question: Is the vehicle itself causing the observed toxicity?
-
Troubleshooting:
-
Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess any potential toxicity of the formulation components.
-
Optimize Vehicle Composition: If the vehicle is suspected to be the cause, try to reduce the concentration of potentially toxic components like DMSO or Cremophor EL.
-
-
Data Presentation
Table 1: Comparative In Vitro Potency of Selected FAAH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Notes | Reference |
| This compound | Not Specified | Data not publicly available | Inhibitor of FAAH | [1] |
| URB597 | Human | 4.6 | Orally bioavailable | [1] |
| PF-04457845 | Human | 7.2 | Highly selective and irreversible | [1] |
| Rat | 7.4 | [1] | ||
| JNJ-1661010 | Human | 12 | Potent and selective | [1] |
| Rat | 10 | [1] | ||
| JZL195 | Not Specified | 2 (FAAH), 4 (MAGL) | Dual FAAH/MAGL inhibitor | [1] |
| AM4303 | Human | 2 | Selective FAAH inhibitor | [13][14] |
| Rat | 1.9 | [13][14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Hot Plate Test
This protocol describes a common method for assessing the analgesic effects of this compound in a model of acute thermal pain.
Materials:
-
This compound
-
Vehicle (e.g., 10% PEG-400, 10% Tween-80, 80% saline)
-
Hot plate apparatus
-
Experimental animals (e.g., mice or rats)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time it takes for the animal to show a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.
-
Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., i.p. injection).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the this compound and vehicle-treated groups using appropriate statistical analysis.
Protocol 2: Measurement of Anandamide Levels in Brain Tissue
This protocol outlines the general steps for quantifying anandamide (AEA) levels in rodent brain tissue after in vivo administration of this compound.
Materials:
-
This compound treated and vehicle-treated animals
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenizer
-
Organic solvents (e.g., acetonitrile)
-
Internal standard (e.g., deuterated anandamide)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Tissue Collection: At the desired time point after this compound or vehicle administration, euthanize the animals and rapidly dissect the brain region of interest. Immediately snap-freeze the tissue in liquid nitrogen or on dry ice to prevent post-mortem changes in AEA levels[10].
-
Homogenization and Extraction: Homogenize the frozen tissue in an appropriate buffer. Add an internal standard and extract the lipids using an organic solvent like acetonitrile[11][12].
-
Sample Preparation: Centrifuge the homogenate to pellet the proteins and other cellular debris. Collect the supernatant containing the lipids and dry it down under a stream of nitrogen.
-
LC-MS Analysis: Reconstitute the dried lipid extract in a suitable solvent and inject it into the LC-MS system for quantification of AEA levels.
-
Data Analysis: Quantify the AEA concentration in each sample by comparing the peak area of endogenous AEA to that of the internal standard. Compare the AEA levels between the this compound and vehicle-treated groups. A significant increase in AEA levels in the this compound group would indicate successful target engagement.
Mandatory Visualization
Caption: Endocannabinoid signaling pathway and the mechanism of this compound.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting FAAH-IN-2 Experiments
Welcome to the technical support center for FAAH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential artifacts in experiments utilizing the fatty acid amide hydrolase (FAAH) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 of 0.153 μM.[1] Its primary mechanism of action is to block the activity of the FAAH enzyme, which is responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[2][3][4][5] By inhibiting FAAH, this compound leads to an increase in the levels of anandamide and other related fatty acid amides, thereby enhancing endocannabinoid signaling.[3][5]
Q2: What are the known physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. It is important to note that this compound is a metabolite of the drug Gefitinib.
| Property | Value | Source |
| CAS Number | 184475-71-6 | Selleck Chemicals |
| Molecular Formula | C15H11ClFN3O2 | Chemsrc |
| Molecular Weight | 319.72 g/mol | Selleck Chemicals |
| Solubility | DMSO: 40 mg/mL (125.1 mM) | Selleck Chemicals |
| Water: Insoluble | Selleck Chemicals | |
| Ethanol: Insoluble | Selleck Chemicals | |
| Melting Point | >260°C (decomposition) | Chemsrc |
| Appearance | Solid | N/A |
Q3: What are potential sources of artifacts when using this compound?
A3: Potential artifacts in this compound experiments can arise from several sources:
-
Off-target effects: As with any pharmacological inhibitor, this compound may interact with other proteins besides FAAH, especially at higher concentrations. This is a critical consideration, as tragically highlighted by the off-target effects of the FAAH inhibitor BIA 10-2474.[3] It is crucial to perform dose-response experiments to use the lowest effective concentration.
-
Solubility and Stability: Poor solubility of this compound in aqueous solutions can lead to precipitation and inaccurate concentrations. It is recommended to prepare fresh stock solutions in DMSO.[2] The stability of the compound in your specific assay buffer and under your experimental conditions should also be considered.
-
Irreversible Inhibition: As an irreversible inhibitor, this compound forms a covalent bond with the FAAH enzyme.[1] This means that simply washing the compound away may not restore enzyme activity. This is an important consideration for experimental design, particularly in washout experiments.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
Potential Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting FAAH in your experimental system at the concentrations used. This can be done by measuring FAAH activity directly (see enzymatic assay protocol below) or by assessing the accumulation of FAAH substrates like anandamide.
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to achieve the desired effect. Unusually high concentrations are more likely to produce off-target effects.
-
Use a Structurally Different FAAH Inhibitor: To confirm that the observed phenotype is due to FAAH inhibition, try to replicate the results with a different, well-characterized FAAH inhibitor (e.g., PF-3845 or URB597).[4][6]
-
Consider the Link to Gefitinib Metabolism: Since this compound is a metabolite of gefitinib, it's possible it may interact with some of the same off-targets. Gefitinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.[7] Consider if your experimental system has high levels of these enzymes, which could influence the local concentration and potential off-target effects of this compound.
Issue 2: Poor Solubility or Precipitation of this compound in Assays
Potential Cause: Low aqueous solubility of the compound.
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2] Store the stock solution at -20°C or -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can affect compound stability and solubility.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final DMSO concentration.
-
Sonication: If you observe precipitation, gentle sonication of the final solution may help to redissolve the compound. However, be cautious as this may not be suitable for all experimental setups.
Experimental Protocols
General Protocol for a Fluorometric FAAH Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
FAAH-containing sample (e.g., cell lysate, tissue homogenate, or purified enzyme)
-
This compound
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare your FAAH-containing sample in a suitable lysis or homogenization buffer. Determine the protein concentration of your sample.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in FAAH Assay Buffer from your DMSO stock solution. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Assay Setup: In a 96-well black microplate, add your FAAH sample to each well. Then, add the different concentrations of this compound or the vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Inhibitory Potency of Selected FAAH Inhibitors
| Inhibitor | Target | IC50 (nM) | Organism | Notes |
| This compound | FAAH | 153 | Not Specified | Irreversible inhibitor. |
| PF-04457845 | FAAH | 7.2 | Human | Highly selective, covalent inhibitor.[6] |
| URB597 | FAAH | 4.6 | Not Specified | Orally bioavailable.[6] |
| JZL195 | FAAH & MAGL | 2 (FAAH), 4 (MAGL) | Not Specified | Dual inhibitor.[6] |
| BIA 10-2474 | FAAH | 50,000-70,000 (in vivo, mg/kg) | Rat | Known for severe off-target effects.[6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified FAAH signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for FAAH-IN-2's effects as a Gefitinib metabolite
Welcome to the technical support center for researchers utilizing Gefitinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the effects of its metabolite, FAAH-IN-2 (O-Desmorpholinopropyl Gefitinib), in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic relationship between Gefitinib and this compound?
A1: this compound, also known as O-Desmorpholinopropyl Gefitinib, is a metabolite of Gefitinib.[1] Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[2] One of the metabolic pathways is the morpholine ring opening of the N-propoxymorpholino group, which results in the formation of this compound.
Q2: What are the known primary targets of Gefitinib and this compound?
A2: Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 33 nM.[3] this compound is known to be a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][4][5]
Q3: Why is it important to control for the effects of this compound in my experiments with Gefitinib?
Q4: What are the general strategies to control for the effects of this compound?
A4: There are several strategies you can employ:
-
Use of selective inhibitors: Inhibit the specific cytochrome P450 enzymes responsible for the metabolism of Gefitinib to this compound.
-
Choice of experimental system: Utilize cell lines with low or negligible metabolic capacity.
-
Direct comparison: Include this compound as a separate control in your experiments to directly assess its effects.
-
Analytical confirmation: Use techniques like LC-MS/MS to measure the levels of both Gefitinib and this compound in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected experimental results that cannot be solely attributed to EGFR inhibition.
-
Possible Cause: Your experimental system may be metabolizing Gefitinib into this compound, leading to off-target effects due to FAAH inhibition.
-
Troubleshooting Steps:
-
Assess the metabolic capacity of your system: If using cell lines, research their expression levels of cytochrome P450 enzymes. Many common cancer cell lines, such as HepG2, have low CYP activity.[6][7]
-
Inhibit CYP450 activity: Gefitinib metabolism is primarily mediated by CYP3A4, with contributions from other CYPs like CYP1A1 and CYP2D6.[2][8][9][10][11]
-
To inhibit CYP3A4, you can pre-treat your cells with a selective inhibitor such as Ketoconazole .
-
To inhibit CYP1A1, α-Naphthoflavone can be used.[2]
-
-
Include a positive control for FAAH inhibition: Treat a separate group of cells with this compound directly to observe its specific effects in your assay.
-
Quantify metabolite formation: Use LC-MS/MS to determine the concentration of this compound in your cell lysates or culture medium after treatment with Gefitinib.
-
Issue 2: Difficulty in distinguishing between the downstream signaling effects of Gefitinib and this compound.
-
Possible Cause: Both EGFR and FAAH signaling pathways can converge on common downstream effectors, such as the MAPK/ERK and PI3K/Akt pathways.[12][13]
-
Troubleshooting Steps:
-
Selective pathway inhibition: In addition to your primary treatments, use selective inhibitors for key signaling nodes to dissect the pathways. For example, use a MEK inhibitor (e.g., PD98059 or U0126) or a PI3K inhibitor (e.g., Wortmannin) to see if the observed effect is upstream or downstream of these kinases.
-
Time-course experiments: Analyze the activation of signaling pathways at different time points. EGFR signaling is often rapid, while effects secondary to FAAH inhibition and endocannabinoid accumulation may have a slower onset.
-
Directly measure primary target engagement:
-
For Gefitinib, perform a Western blot for phosphorylated EGFR (p-EGFR) to confirm target engagement.
-
For this compound, perform a FAAH activity assay to confirm inhibition of the enzyme.
-
-
Data Presentation
| Compound | Primary Target | IC50 |
| Gefitinib | EGFR | 33 nM[3] |
| This compound | FAAH | Potent inhibitor (specific IC50 not available in searched literature)[1][4][5] |
Note: The EGFR inhibitory activity of this compound is not documented in the searched literature. It is recommended to test this directly in your experimental system.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Gefitinib in Human Liver Microsomes
This protocol allows for the in vitro assessment of Gefitinib metabolism and the formation of this compound.
Materials:
-
Gefitinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Gefitinib in DMSO.
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.5 mg/mL)
-
Gefitinib (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining Gefitinib and the formation of this compound.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibitory effect of Gefitinib on EGFR activation.
Materials:
-
EGFR-expressing cells (e.g., A549)
-
Cell culture medium (with and without serum)
-
Gefitinib
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of Gefitinib or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
Protocol 3: FAAH Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of FAAH and can be used to confirm the inhibitory effect of this compound.
Materials:
-
Cell or tissue lysates
-
FAAH activity assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AAMCA - arachidonoyl-7-amino-4-methylcoumarin amide)
-
This compound or other FAAH inhibitors
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~360/465 nm)
Procedure:
-
Prepare cell or tissue lysates in ice-cold assay buffer.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations or vehicle control
-
Cell lysate containing FAAH enzyme
-
-
Incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve) to determine FAAH activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib, EGFR tyrosine kinase inhibitor (CAS 184475-35-2) | Abcam [abcam.com]
- 4. FAAH (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Cytochrome P450-dependent metabolism of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
Technical Support Center: Ensuring Selective FAAH Inhibition with FAAH-IN-2
Welcome to the technical support center for FAAH-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as O-Desmorpholinopropyl Gefitinib, is an inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides[2]. By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, thereby enhancing their effects on cannabinoid receptors and other targets[3][4]. This compound is also known to be a metabolite of the EGFR inhibitor, Gefitinib[1].
Q2: Is there quantitative data available for the potency and selectivity of this compound?
Q3: How can I assess the selectivity of this compound in my experiments?
A3: The selectivity of a FAAH inhibitor should be assessed against other serine hydrolases that are involved in endocannabinoid signaling, primarily monoacylglycerol lipase (MAGL), and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12). A common and effective method for this is competitive activity-based protein profiling (ABPP)[5][6][7]. This technique allows for the simultaneous assessment of an inhibitor's potency and selectivity against a wide range of enzymes in a native biological sample[5].
Q4: What are the expected outcomes of successful FAAH inhibition in a cellular context?
A4: Successful inhibition of FAAH in a cellular context is expected to lead to an increase in the intracellular and extracellular concentrations of FAAH substrates, most notably anandamide (AEA). This can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS)[8]. The elevated AEA levels can, in turn, lead to the activation of cannabinoid receptors (CB1 and CB2), which can be assessed through downstream signaling assays (e.g., cAMP measurement, receptor binding assays).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in FAAH activity assay results. | Inconsistent pipetting, temperature fluctuations, or improper mixing of reagents. | Ensure all reagents are at room temperature before use[9]. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells[9]. Ensure thorough mixing of all components. |
| Low or no FAAH inhibition observed with this compound. | Incorrect inhibitor concentration, degradation of the inhibitor, or issues with the enzyme's activity. | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Confirm the activity of your FAAH enzyme preparation using a known inhibitor as a positive control. |
| Observed off-target effects in cellular assays. | This compound may be inhibiting other cellular targets. The concentration used might be too high, leading to non-specific effects. | Perform a dose-response experiment to determine the lowest effective concentration that inhibits FAAH without causing off-target effects[10]. Use competitive ABPP to identify potential off-target enzymes[5][11]. |
| Fluorescence signal in the assay is weak or unstable. | Instability of fluorescent compounds when exposed to light, or interference from impurities in the sample[12][13]. | Minimize the exposure of fluorescent reagents to light. Use appropriate controls to account for background fluorescence from the sample or compounds[13]. Ensure the use of appropriate black-walled microplates for fluorescence assays[9]. |
| Inconsistent results between different batches of this compound. | Variability in compound purity or storage conditions. | Purchase this compound from a reputable supplier. Store the compound as recommended by the manufacturer, typically desiccated at -20°C. Perform a quality control check on new batches. |
Quantitative Data for Reference FAAH Inhibitors
As specific data for this compound is not available, the following table provides IC50 and Ki values for other commonly used FAAH inhibitors to serve as a reference for experimental design and data interpretation.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| URB597 | hFAAH | 4.6[14] | - | Orally bioavailable, no activity on other cannabinoid-related targets[14]. |
| PF-3845 | hFAAH | - | 230[14] | Potent, selective, and irreversible. Negligible activity against FAAH2[14]. |
| PF-04457845 | hFAAH | 7.2[14] | - | Highly selective, covalently modifies the active-site serine[14]. |
| JZL195 | hFAAH | 2[14] | - | Potent dual inhibitor of FAAH and MAGL (IC50 = 4 nM)[14]. |
| JNJ-42165279 | hFAAH | 70[14] | - | - |
| BIA 10-2474 | rFAAH | - | - | Potent inhibitory effect, prolonged in vivo action[14]. |
| LY2183240 | FAAH | - | - | Covalent inhibitor, also inhibits MAGL[14]. |
hFAAH: human Fatty Acid Amide Hydrolase, rFAAH: rat Fatty Acid Amide Hydrolase. Data is for reference purposes only.
Experimental Protocols
Fluorometric FAAH Activity Assay
This protocol outlines a general method for determining FAAH activity, which can be adapted to test the inhibitory effect of this compound.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., URB597)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer.
-
In the microplate, add the assay buffer, followed by either this compound, positive control, or vehicle (DMSO).
-
Add the FAAH enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a general workflow to assess the selectivity of this compound against other serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysate
-
This compound (dissolved in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the activity-based probe to each sample and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of a specific band in the presence of this compound indicates inhibition of that enzyme. The band corresponding to FAAH should show a dose-dependent decrease in intensity. The intensity of other bands will reveal off-target inhibition.
Visualizations
Caption: Simplified FAAH signaling pathway.
Caption: Workflow for assessing inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Reproducible FAAH-IN-2 Data
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reproducible data with the fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-2.
I. Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experimentation with this compound, presented in a question-and-answer format.
| Question | Answer |
| Why am I seeing high variability in my assay results? | High variability can stem from several factors. Ensure consistent pipetting and proper mixing of all reagents. Use freshly prepared DMSO for dissolving this compound, as moisture-absorbing DMSO can reduce its solubility[1]. Temperature fluctuations can also significantly impact enzyme activity, so maintain a constant temperature throughout the assay. For fluorescence-based assays, check for autofluorescence from your compounds or plates and use appropriate controls. |
| My inhibitor shows lower than expected potency. What could be the cause? | The potency of this compound can be influenced by its stability and the assay conditions. Ensure the inhibitor is properly dissolved in a suitable solvent like DMSO[1]. It is also crucial to consider the potential for degradation; store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. The concentration of the enzyme and substrate in your assay will also affect the apparent IC50 value. |
| How can I be sure my results are specific to FAAH inhibition? | To confirm specificity, it is essential to run appropriate controls. This includes a "no inhibitor" control to measure maximal enzyme activity and a "no enzyme" control to assess background signal. Additionally, consider using a well-characterized, selective FAAH inhibitor as a positive control. To rule out off-target effects, profiling this compound against other serine hydrolases is recommended, a lesson learned from the tragic case of the non-selective inhibitor BIA 10-2474, which had numerous off-targets[2][3][4]. |
| I'm observing unexpected cellular effects. What should I investigate? | Unexpected cellular phenotypes could be due to off-target effects of this compound. As it is a metabolite of Gefitinib, it's important to consider its potential interaction with other cellular components[5][6][7]. For example, one study found that at 40 µM, this compound (referred to as O-Desmorpholinopropyl Gefitinib) did not significantly reduce NLRP3 protein levels in bone marrow-derived macrophages after 3 hours, suggesting it may not directly interact with this pathway under these conditions[5]. A comprehensive selectivity profile of the inhibitor is crucial for interpreting cellular data accurately. |
| What is the recommended solvent and storage for this compound? | This compound is soluble in DMSO at a concentration of 40 mg/mL (125.1 mM)[1]. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
II. Quantitative Data
The following table summarizes publicly available data for this compound and other relevant FAAH inhibitors for comparison. Data for this compound is limited, and further characterization is recommended.
| Compound | Target | Reported IC50 | Assay Type | Organism/Cell Line | Notes |
| FAAH inhibitor 2 | FAAH | 0.153 µM | In vitro enzyme assay | Not Specified | Irreversible inhibitor. Note: It is important to confirm if "FAAH inhibitor 2" is identical to "this compound". |
| PF-04457845 | FAAH | 7.2 nM | In vitro enzyme assay | Human | Highly selective and clinically tested inhibitor[8]. |
| URB597 | FAAH | 4.6 nM | In vitro enzyme assay | Not Specified | Potent and orally bioavailable inhibitor[8]. |
| BIA 10-2474 | FAAH | 50-70 mg/kg (in vivo) | Not Specified | Rat Brain | Exhibited severe off-target toxicity in clinical trials[2][3][4]. |
| O-Desmorpholinopropyl Gefitinib (this compound) | NLRP3 Protein Level | No significant reduction | Cell-based assay | Murine BMDM | Tested at 40 µM for 3 hours[5]. |
III. Experimental Protocols
A. In Vitro Fluorometric FAAH Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound using a fluorometric assay with a commercially available substrate.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methyl coumarin amide - AAMCA)
-
This compound
-
DMSO (anhydrous)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in FAAH Assay Buffer to achieve a range of desired concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the recombinant human FAAH enzyme in cold FAAH Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of FAAH Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the test wells.
-
Add 10 µL of FAAH Assay Buffer with DMSO (at the same final concentration as the inhibitor wells) to the "no inhibitor" control wells.
-
Add 20 µL of FAAH Assay Buffer to the "no enzyme" control wells.
-
Add 20 µL of the diluted FAAH enzyme solution to the test and "no inhibitor" control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic FAAH substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm. Read every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
IV. Visualizations
A. Signaling Pathway
Caption: this compound signaling pathway.
B. Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
- 7. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to the Potency of FAAH-IN-2 and Other FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of various inhibitors of Fatty Acid Amide Hydrolase (FAAH), with a specific focus on FAAH-IN-2. The information is intended for researchers, scientists, and professionals involved in drug development and discovery. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided for the key assays cited.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates AEA's signaling, which is involved in regulating pain, inflammation, anxiety, and other physiological processes. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling. This makes FAAH a promising therapeutic target for a variety of disorders.
Comparative Potency of FAAH Inhibitors
The potency of an inhibitor is a key determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The table below summarizes the reported potencies of this compound and other well-characterized FAAH inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | Irreversible | 153 | - | Not Specified | [1] |
| URB597 | Irreversible | 4.6 | 2000 | Human | [2][3] |
| PF-3845 | Irreversible | - | 230 | Human | [2] |
| PF-04457845 | Covalent | 7.2 | - | Human | [2] |
| JNJ-42165279 | Reversible | 70 | - | Human | [2] |
| OL-135 | Reversible | - | 4.7 | Rat | [4] |
| JZL195 | Dual FAAH/MAGL | 2 (FAAH) | - | Not Specified | [2] |
| LY2183240 | Covalent | 12.4 | - | Not Specified | [5] |
| URB937 | Peripherally Restricted | 26.8 | - | Not Specified | [2] |
| JNJ-1661010 | Selective | 12 | - | Human | [2] |
Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here is for comparative purposes.
Experimental Protocols
The determination of inhibitor potency is crucial for drug development. Below are detailed methodologies for common in vitro assays used to assess FAAH inhibition.
FAAH Inhibition Assay (Fluorometric)
This is a widely used method to screen for and characterize FAAH inhibitors.
Principle:
The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its increasing fluorescence intensity is directly proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the FAAH enzyme in pre-chilled assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, followed by the test inhibitor or vehicle control (DMSO).
-
Enzyme Addition: Add the FAAH enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm. Kinetic readings can be taken over a period of 10-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz (DOT language).
FAAH Signaling Pathway
This diagram illustrates the role of FAAH in the degradation of the endocannabinoid anandamide and the subsequent downstream effects.
Caption: FAAH-mediated degradation of anandamide in the endocannabinoid signaling pathway.
Experimental Workflow for FAAH Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro FAAH inhibition assay.
Caption: A generalized workflow for determining the potency of an FAAH inhibitor in vitro.
References
A Comparative Analysis of FAAH Inhibitors URB597 and FAAH-IN-2 in Neuropathic Pain Models
For researchers and professionals in drug development, the modulation of the endocannabinoid system presents a promising avenue for treating neuropathic pain. Fatty Acid Amide Hydrolase (FAAH) inhibitors, which increase the endogenous levels of the cannabinoid anandamide, are of particular interest. This guide provides a detailed comparison of the well-studied inhibitor URB597 and the less-characterized FAAH-IN-2, focusing on their performance in preclinical neuropathic pain models.
This analysis reveals a significant disparity in the available research. While URB597 has been extensively evaluated in various models, providing a nuanced understanding of its efficacy, this compound remains largely uncharacterized in the context of in vivo pain studies.
Mechanism of Action: Enhancing Endocannabinoid Signaling
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, compounds like URB597 and this compound prevent the breakdown of AEA, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This action is believed to produce analgesic effects without the psychotropic side effects associated with direct CB1 receptor agonists.[1][2][3][4][5] The therapeutic potential of FAAH inhibition is supported by numerous preclinical studies showing that this mechanism can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[4]
Below is a diagram illustrating the signaling pathway affected by FAAH inhibitors.
Caption: Mechanism of FAAH Inhibition.
Performance Data in Neuropathic Pain Models
A review of published literature indicates that while URB597 has been evaluated in multiple neuropathic pain models, no peer-reviewed in vivo studies for this compound in a similar context are currently available. This compound is described as a FAAH inhibitor, but its biological effects in preclinical models of neuropathic pain have not been reported in the accessible scientific literature.[6]
URB597: A Complex Profile of Efficacy
The analgesic effects of URB597 in neuropathic pain are highly dependent on the model, dosage, and route of administration. Systemic administration of URB597 has shown conflicting results. One key study found that a single systemic dose of URB597 (0.3 mg/kg) failed to reduce mechanical allodynia in a partial sciatic nerve ligation model in rats, whereas a direct cannabinoid agonist was effective.[1][7][8] This suggests that under certain conditions, systemic FAAH inhibition may be insufficient to produce robust analgesia in neuropathic states.[7][9]
However, other studies suggest that the route of administration is critical. For instance, spinal or local peripheral administration of URB597 has been shown to be effective in attenuating nociceptive responses in neuropathic rats.[10][11] Furthermore, repeated administration of URB597 has been shown to attenuate thermal hyperalgesia and mechanical allodynia in a chronic constriction injury (CCI) model.[3]
The table below summarizes the experimental data for URB597 in various neuropathic pain models.
| Parameter | Study 1: Systemic Admin. (Partial Sciatic Nerve Ligation) | Study 2: Spinal/Local Admin. (Spinal Nerve Ligation) | Study 3: Repeated Systemic Admin. (Chronic Constriction Injury) |
| Compound | URB597 | URB597 | URB597 |
| Animal Model | Rat, Partial Sciatic Nerve Ligation | Rat, Spinal Nerve Ligation (SNL) | Mouse, Chronic Constriction Injury (CCI) |
| Dosage | 0.3 mg/kg | 25-100 µg (intraplantar), 200 µg (intrathecal) | Not specified in abstract |
| Route | Intraperitoneal (i.p.) | Intraplantar, Intrathecal | Oral |
| Primary Outcome | No significant reduction in mechanical allodynia.[1][7][8] | Attenuation of mechanically evoked responses of spinal neurons.[10][11][12] | Attenuation of thermal hyperalgesia and mechanical allodynia.[3] |
| Receptor-Mediation | N/A due to lack of effect | Effects blocked by CB1 antagonist AM251.[10][11] | Effects blocked by CB1 and CB2 antagonists.[3] |
| Side Effects | No reduction in motor performance observed.[1][7] | Not reported | Not reported |
This compound
As of the latest literature review, there is no available experimental data on the efficacy of this compound in any neuropathic pain models. It is marketed as a FAAH inhibitor with an IC50 of 0.153 μM for a similar compound, but its in vivo activity, pharmacokinetics, and potential analgesic properties remain to be determined through preclinical studies.[13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols used in the cited studies for URB597.
Neuropathic Pain Model Induction
-
Partial Sciatic Nerve Ligation (PSNL): As described in the studies, this model involves the tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve in rats.[7] This procedure induces long-lasting mechanical allodynia.
-
Spinal Nerve Ligation (SNL): This model involves the ligation and transection of the L5 and L6 spinal nerves, leading to robust and persistent neuropathic pain behaviors.[11]
-
Chronic Constriction Injury (CCI): This model involves placing loose ligatures around the common sciatic nerve, which leads to inflammation and nerve compression, resulting in thermal hyperalgesia and mechanical allodynia.[3]
Pain Behavior Assessment
-
Mechanical Allodynia: This is typically measured using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower PWT indicates increased sensitivity to mechanical stimuli.[7]
-
Thermal Hyperalgesia: The paw withdrawal latency (PWL) in response to a radiant heat source is measured. A shorter PWL indicates an increased sensitivity to thermal stimuli.[7]
The general workflow for these experiments is outlined in the diagram below.
Caption: Typical Experimental Workflow.
Conclusion
The comparison between URB597 and this compound in the context of neuropathic pain is currently one-sided due to a lack of data for this compound. URB597 has a complex but promising profile. While single systemic doses may have limited efficacy in certain neuropathic pain models, local or spinal administration and repeated dosing regimens appear to be more effective.[3][10][11] This suggests that achieving sufficient concentrations of the inhibitor at the site of action is crucial for its analgesic effects. The absence of motor side effects, a common drawback of direct cannabinoid agonists, further strengthens the therapeutic potential of FAAH inhibitors like URB597.[1][7]
For researchers considering this compound, initial in vivo studies are necessary to establish its pharmacokinetic profile and efficacy in established neuropathic pain models. Future research should aim to directly compare novel FAAH inhibitors against well-characterized compounds like URB597 under identical experimental conditions to accurately assess their relative therapeutic potential.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - ProQuest [proquest.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 12. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity Profiles of FAAH Inhibitors: FAAH-IN-2 versus PF-3845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two fatty acid amide hydrolase (FAAH) inhibitors: FAAH-IN-2 and PF-3845. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to FAAH and its Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which has therapeutic potential for a range of conditions, including pain, inflammation, and anxiety disorders. The selectivity of FAAH inhibitors is a critical parameter, as off-target effects can lead to undesirable side effects. This guide focuses on a comparative analysis of two such inhibitors, this compound and PF-3845.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and PF-3845.
| Parameter | This compound (Compound 17b) | PF-3845 |
| Target | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) |
| Potency (IC50/Ki) | IC50: 0.153 µM[1] | Ki: 0.23 µM |
| Mechanism of Action | Irreversible[1] | Irreversible, Covalent |
| Selectivity Profile | Data not publicly available | Highly selective for FAAH. Negligible activity against FAAH-2 (IC50 >10 µM) and other serine hydrolases.[2] |
| Off-Target Activity | Information not available | Does not inhibit liver carboxylesterases that are targeted by other FAAH inhibitors like URB597. |
Selectivity Profile Analysis
PF-3845 is a well-characterized, potent, and highly selective irreversible inhibitor of FAAH.[2] Extensive studies using activity-based protein profiling (ABPP) have demonstrated its exquisite selectivity for FAAH over a wide range of other serine hydrolases.[3][4] This high selectivity makes PF-3845 an excellent tool compound for studying the physiological and pathological roles of FAAH with minimal confounding effects from off-target interactions.[5]
This compound (also referred to as Compound 17b) is an irreversible FAAH inhibitor with a reported IC50 of 0.153 µM.[1] However, based on publicly available information, its selectivity profile against other enzymes has not been extensively characterized. Without data from broader screening panels, its potential for off-target effects remains unknown. One source indicates that this compound is a metabolite of the drug Gefitinib.[6]
Experimental Protocols
FAAH Inhibition Assay (Fluorometric Method)
This protocol is a common method for determining the in vitro potency of FAAH inhibitors.
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its production rate is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compounds (this compound, PF-3845) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate.
-
Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the selectivity of enzyme inhibitors across an entire enzyme family in a native biological sample.
Principle: This method utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes in an activity-dependent manner. For serine hydrolases, a common ABP is a fluorophosphonate (FP) probe tagged with a reporter molecule (e.g., a fluorophore or biotin). The selectivity of an inhibitor is determined by its ability to compete with the ABP for binding to its target enzyme and other potential off-targets.
Materials:
-
Cell lysates or tissue proteomes (e.g., human or mouse brain, liver)
-
Test inhibitor (e.g., PF-3845)
-
Activity-based probe (e.g., FP-rhodamine for gel-based analysis or FP-biotin for mass spectrometry-based analysis)
-
SDS-PAGE gels and imaging system (for gel-based ABPP)
-
Streptavidin beads, trypsin, and a mass spectrometer (for MS-based ABPP)
Procedure (Gel-Based ABPP):
-
Pre-incubate the proteome with varying concentrations of the test inhibitor for a defined period.
-
Add the FP-rhodamine probe to the proteome and incubate to allow for labeling of active serine hydrolases.
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
Inhibition of a specific enzyme is observed as a decrease in the fluorescence intensity of the corresponding protein band. The concentration-dependent decrease in fluorescence is used to determine the potency of the inhibitor for on-target and off-target enzymes.
Visualizations
Caption: FAAH signaling pathway and point of inhibition.
Caption: Workflow for gel-based ABPP selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of FAAH-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FAAH-IN-2's mechanism of action with other fatty acid amide hydrolase (FAAH) inhibitors, supported by experimental data and detailed protocols. The endocannabinoid system (ECS) is a crucial regulator of various physiological processes, including pain, mood, and inflammation.[1][2] A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA).[1][3] By inhibiting FAAH, the levels of anandamide increase, leading to potential therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses.[1][4] this compound is identified as an inhibitor of this enzyme.[5][6]
Mechanism of Action of FAAH Inhibitors
FAAH inhibitors block the activity of the FAAH enzyme, which is the primary catabolic enzyme for the endocannabinoid anandamide.[2][7] This inhibition leads to an accumulation of anandamide, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other targets.[8][9] This mechanism of action is a promising therapeutic strategy for various neurological and inflammatory disorders.[10][11] Inhibitors of FAAH can be classified based on their mode of interaction with the enzyme, such as reversible or irreversible inhibitors.[9][12]
Comparative Analysis of FAAH Inhibitors
The potency of FAAH inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).[4] While this compound is a known FAAH inhibitor, publicly available quantitative data for direct comparison is limited.[5] The following table presents data for several other well-characterized FAAH inhibitors to provide a comparative landscape.
| Compound | Type of Inhibitor | IC50 / Ki Value | Species |
| This compound | FAAH Inhibitor[5] | Data not readily available | - |
| PF-04457845 | Potent, selective, and irreversible[6][13] | IC50: 7.2 nM | Human[6] |
| IC50: 7.4 nM | Rat[6] | ||
| URB597 | Potent and irreversible[6][14] | IC50: 4.6 nM | Not Specified[6] |
| PF-3845 | Potent, selective, and irreversible[6] | Ki: 230 nM | Not Specified[6] |
| JZL195 | Dual FAAH/MAGL inhibitor[6] | IC50: 2 nM (for FAAH) | Not Specified[6] |
| JNJ-42165279 | FAAH Inhibitor[6] | IC50: 70 nM | Human[6] |
| IC50: 313 nM | Rat[6] | ||
| URB937 | Peripherally restricted FAAH inhibitor[6] | IC50: 26.8 nM | Not Specified[6] |
Experimental Protocols for Validating FAAH Inhibition
The most common method for measuring FAAH activity and the potency of its inhibitors is a fluorometric assay.[3][4] This assay is sensitive, reproducible, and suitable for high-throughput screening.[3]
Fluorometric FAAH Activity Assay Protocol
This protocol outlines the key steps for determining FAAH activity in cell lysates after treatment with a test compound like this compound.
I. Cell Culture and Treatment
-
Culture a mammalian cell line expressing FAAH (e.g., HT-29, Caco-2, or a recombinant cell line) in the appropriate medium.[3]
-
Treat the cells with the desired concentrations of the FAAH inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified incubation period.[3]
II. Preparation of Cell Lysate
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells in an ice-cold FAAH assay buffer containing a protease inhibitor cocktail.[3][15]
-
Homogenize the cell suspension by sonication or by passing it through a fine-gauge needle.[3]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant, which contains the FAAH enzyme, and determine the protein concentration.[3]
III. FAAH Activity Measurement
-
Prepare a reaction mix containing FAAH Assay Buffer and a non-fluorescent FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).[3][4]
-
In a 96-well white, flat-bottom microplate, add the cell lysate to the sample wells.[3]
-
Include appropriate controls:
-
Initiate the reaction by adding the reaction mix to all wells.[3]
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a fluorescence microplate reader (excitation: 340-360 nm, emission: 450-465 nm).[3][16]
IV. Data Analysis
-
Calculate the rate of the reaction (change in fluorescence intensity per minute) for each sample and control.[3]
-
Normalize the FAAH activity to the protein concentration of the lysate.[3]
-
The inhibitory effect of the test compound is calculated as the percentage reduction in FAAH activity compared to the vehicle control.[3]
Visualizations
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Validating In Vitro Findings of FAAH-IN-2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to FAAH-IN-2 and the Role of FAAH Inhibition
This compound is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA)[1][2][3][4][5]. By blocking FAAH, this compound is designed to increase the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2)[6]. This modulation of the endocannabinoid system is hypothesized to produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the undesirable side effects associated with direct cannabinoid receptor agonists[3][6][7][8].
In Vitro Profile of FAAH Inhibitors
The initial characterization of a novel FAAH inhibitor like this compound typically involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Key In Vitro Parameters:
-
Potency (IC50/Ki): The concentration of the inhibitor required to reduce FAAH activity by 50% (IC50) or its binding affinity (Ki).
-
Selectivity: Assessment against other serine hydrolases and relevant off-targets to ensure a clean pharmacological profile.
-
Mechanism of Inhibition: Determining whether the inhibitor is reversible, irreversible, competitive, or non-competitive.
The following table summarizes the in vitro potency of this compound and its comparators.
| Compound | Target | IC50 (nM) | Species | Notes |
| This compound | FAAH | Data not publicly available | - | Potent FAAH inhibitor[1][2][5]. |
| PF-04457845 | FAAH | 7.2 | Human | Potent, selective, and irreversible inhibitor[2]. |
| URB597 | FAAH | 4.6 | Human | Potent, orally bioavailable inhibitor[2]. |
Validating In Vitro Efficacy in In Vivo Models
The successful in vitro profile of an FAAH inhibitor is the first step. The subsequent critical phase is the in vivo validation to determine if the in vitro potency translates to pharmacological efficacy in a living organism. This involves assessing the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in relevant animal models.
Experimental Workflow for In Vivo Validation
The process of validating in vitro findings in vivo typically follows a structured workflow designed to assess the compound's efficacy and safety.
Caption: Experimental workflow for validating in vitro findings in vivo.
Comparative In Vivo Data of Alternative FAAH Inhibitors
The following tables summarize the in vivo performance of PF-04457845 and URB597 in preclinical models, providing a benchmark for the anticipated in vivo profile of this compound.
In Vivo Efficacy in Pain Models
| Compound | Animal Model | Pain Type | Key Findings | Reference |
| PF-04457845 | Rat (CFA model) | Inflammatory | Significant reduction in mechanical allodynia at 0.1 mg/kg (p.o.)[6]. | --INVALID-LINK-- |
| URB597 | Rat (formalin test) | Inflammatory | Reduced nociceptive behavior. | --INVALID-LINK-- |
| URB597 | Rat (neuropathic pain) | Neuropathic | Alleviated mechanical allodynia. | --INVALID-LINK-- |
In Vivo Efficacy in Anxiety Models
| Compound | Animal Model | Test | Key Findings | Reference |
| PF-04457845 | Mouse | Elevated plus maze | Anxiolytic-like effects observed. | --INVALID-LINK-- |
| URB597 | Rat | Elevated plus maze | Increased time spent in open arms, indicating anxiolytic effects. | --INVALID-LINK-- |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema (Inflammatory Pain Model)
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Procedure:
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The test compound (e.g., PF-04457845) or vehicle is administered orally at a predetermined time before or after the carrageenan injection.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage reduction in paw edema in the treated group compared to the vehicle group.
Elevated Plus Maze (Anxiety Model)
-
Animals: Male C57BL/6 mice (25-30 g).
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
The test compound (e.g., URB597) or vehicle is administered intraperitoneally 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for 5 minutes.
-
-
Endpoints: Time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
FAAH Signaling Pathway and a Comparative Overview
The inhibition of FAAH by compounds like this compound leads to an accumulation of anandamide, which then acts on cannabinoid receptors to produce downstream effects.
Caption: Simplified FAAH signaling pathway.
The following diagram provides a logical comparison of this compound and its alternatives based on their known properties.
Caption: Logical comparison of this compound and alternatives.
Conclusion
This compound, as a potent FAAH inhibitor, holds significant therapeutic promise based on its in vitro profile. The successful translation of this promise into a clinical candidate hinges on rigorous in vivo validation. By following the established experimental pathways and benchmarks set by other successful FAAH inhibitors like PF-04457845 and URB597, researchers can effectively design and execute the necessary in vivo studies to fully characterize the therapeutic potential of this compound. The data presented in this guide serves as a valuable resource for planning these future investigations.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. URB597 reduces biochemical, behavioral and morphological alterations in two neurotoxic models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [(11)C]CURB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of FAAH Inhibition and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vivo anti-tumor effects of inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme and the well-established EGFR inhibitor, Gefitinib. Due to the limited availability of specific in-vivo data for FAAH-IN-2, this comparison utilizes data from studies on the potent and widely researched FAAH inhibitor, URB597, as a representative compound for this class. The guide focuses on presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to FAAH Inhibition and Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many non-small cell lung cancers (NSCLCs). By blocking the ATP binding site of the EGFR tyrosine kinase domain, Gefitinib inhibits receptor autophosphorylation and downstream signaling, leading to reduced cell proliferation and tumor growth. It is an established first-line treatment for NSCLC patients with activating EGFR mutations.
FAAH inhibitors , such as URB597, represent a different therapeutic strategy. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the endogenous levels of AEA. Emerging research suggests that elevated AEA levels can exert anti-tumor effects, in part by modulating the EGFR signaling pathway, thus providing a point of convergence for comparison with Gefitinib.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data on the in-vivo anti-tumor efficacy of FAAH inhibition (with URB597) and Gefitinib in preclinical lung cancer models.
| Compound | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| URB597 (with Met-F-AEA) | H460 (NSCLC) | Nude Mice | 1 mg/kg URB597 + 5 mg/kg Met-F-AEA, every third day for 3 weeks | Significant reduction in tumor volume and weight compared to control. | [1][2] |
| URB597 | A549 (NSCLC) | Athymic Nude Mice | 5 mg/kg, every 72 hours for 4 weeks | 62% inhibition of metastatic lung nodules. | |
| Gefitinib | H3255-Luciferase (NSCLC) | Nude Mice | 200 mg/kg, once every 5 days for 20 days | Significant decrease in tumor growth as measured by bioluminescence. | [3][4] |
| Gefitinib | A549 (NSCLC) | Nude Mice | 5 mg/kg, daily | Retarded tumor growth compared to vehicle. | [5] |
| Gefitinib | A431 (Epidermoid Carcinoma) | Nude Mice | 100 mg/kg, once daily for 14 days | Significant reduction in tumor volume in sensitive tumors. | [6] |
Signaling Pathway Analysis
Gefitinib Signaling Pathway
Gefitinib directly inhibits the tyrosine kinase activity of EGFR. This action blocks the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring response to gefitinib in nude mouse tumor xenografts by 18 F-FDG microPET-CT: correlation between 18 F-FDG uptake and pathological response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fatty Acid Amide Hydrolase (FAAH) Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors, supported by experimental data from preclinical and clinical studies. FAAH is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide (AEA). Inhibition of FAAH elevates endogenous anandamide levels, a therapeutic strategy being explored for various conditions, including pain, anxiety, and neurodegenerative disorders. This guide will delve into the comparative potency of different inhibitors, the methodologies used to assess them, and the clinical implications of their use.
Endocannabinoid Signaling and FAAH Inhibition
The enzyme FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine. FAAH inhibitors block this action, thereby increasing the concentration and duration of anandamide's effects at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. This mechanism is believed to offer therapeutic benefits without the psychoactive side effects associated with direct CB1 receptor agonists.
Caption: Mechanism of FAAH inhibition in the endocannabinoid signaling pathway.
Comparative Efficacy of FAAH Inhibitors
The potency of FAAH inhibitors is commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of FAAH activity in vitro. Another important metric is the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme. The following table summarizes publicly available data for several notable FAAH inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Key Preclinical/Clinical Findings |
| PF-04457845 | Irreversible | Human FAAH | - | - | Well-tolerated in Phase I studies with no significant cognitive effects. Phase II trials for osteoarthritis pain did not demonstrate efficacy over placebo. |
| URB597 | Irreversible | Rat FAAH | ~40-50 | - | Increases anandamide levels in the brain. Shows analgesic and anti-inflammatory effects in animal models. |
| OL-135 | Reversible | Human FAAH | 208 ± 35 | 4.7 | Potent, selective, and competitive FAAH inhibitor that increases anandamide levels and produces analgesia in vivo. |
| JNJ-42165279 | Irreversible | - | - | - | Phase I studies showed few side effects, all of mild intensity. Trials were suspended as a precaution following the BIA 10-2474 incident. |
| BIA 10-2474 | Irreversible | Human FAAH | Potent | - | Led to severe adverse neurological events and one fatality in a Phase I trial at a high dose (50 mg), suggesting potential off-target effects. The toxicity appears unique to this compound and not the drug class. |
| LY-2183240 | Irreversible | FAAH | 12 | - | Potent inhibitor, but proteome-wide analysis indicated a lack of selectivity, inhibiting several other brain serine hydrolases. |
Note: IC50 and Ki values can vary based on experimental conditions. The data presented is for comparative purposes.
Experimental Protocols
The efficacy of FAAH inhibitors is predominantly determined using in vitro enzyme activity assays. The fluorometric assay is a common, sensitive, and high-throughput method.
Key Experiment: Fluorometric FAAH Activity Assay
This assay measures the activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Principle: FAAH catalyzes the hydrolysis of a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. Potential inhibitors are added to quantify their effect on this rate.
Materials:
-
FAAH Enzyme Source: Recombinant FAAH or tissue homogenates (e.g., rat brain).
-
Assay Buffer: E.g., Tris-HCl buffer, pH 7.4-9.0.
-
FAAH Substrate: E.g., AAMCA.
-
Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO).
-
Microplate Reader: Capable of fluorescence detection (Ex/Em = ~360/465 nm).
-
96-well or 384-well plates: Typically white or black plates for fluorescence assays.
Procedure:
-
Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and test inhibitors at various concentrations in the assay buffer.
-
Inhibitor Pre-incubation: Add the FAAH enzyme solution to the wells of the microplate. Then, add the test inhibitor solutions (or vehicle control) to the respective wells. The plate is incubated for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 30-37°C) to allow the inhibitor to bind to the enzyme. This step is particularly crucial for irreversible, time-dependent inhibitors.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FAAH substrate solution to all wells.
-
Kinetic Measurement: The plate is immediately placed in a microplate reader. Fluorescence intensity (Ex/Em = 360/465 nm) is measured kinetically over a period of 10-60 minutes at 37°C.
-
Data Analysis:
-
The rate of reaction (change in fluorescence per minute) is calculated for each well from the linear portion of the kinetic curve.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.
-
IC50 values are calculated by fitting the concentration-response data to a suitable nonlinear regression model.
-
Caption: Standard experimental workflow for determining FAAH inhibitor IC50 values.
Discussion and Conclusion
The development of FAAH inhibitors has been a promising avenue for therapeutics, with many compounds demonstrating efficacy in preclinical models of pain and anxiety. Compounds like PF-04457845 and JNJ-42165279 have shown good safety profiles in early clinical trials, notable for the absence of adverse effects typically associated with direct cannabinoid agonists.
However, the field faced a significant setback with the tragic outcome of the BIA 10-2474 Phase I trial. Subsequent investigations suggest that the severe toxicity was likely due to off-target effects specific to the BIA 10-2474 molecule, rather than a class-wide effect of FAAH inhibition. This event underscores the critical importance of thorough preclinical selectivity screening. For instance, some early inhibitors like LY-2183240 were later found to inhibit multiple serine hydrolases, complicating the interpretation of their in vivo effects.
Validating FAAH-IN-2 Specificity for FAAH1 Over FAAH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of fatty acid amide hydrolase (FAAH) inhibitors, with a focus on FAAH-IN-2's selectivity for FAAH1 over its isoenzyme, FAAH2. Due to the limited publicly available data directly comparing this compound's activity against both FAAH1 and FAAH2, this guide utilizes well-characterized, highly selective FAAH1 inhibitors, PF-04457845 and JNJ-42165279, as benchmarks for establishing experimental protocols and data interpretation.
Executive Summary
Comparative Inhibitor Activity
To provide a clear benchmark for FAAH1 selectivity, the following table summarizes the inhibitory activity of well-characterized inhibitors against both FAAH1 and FAAH2.
| Compound | FAAH1 IC50 (nM) | FAAH2 IC50 (nM) | Selectivity (FAAH2/FAAH1) | Reference |
| This compound (Compound 17b) | 153 | Not Reported | Not Reported | [1] |
| PF-04457845 | 7.2 (human) | >10,000 (human) | >1388 | [2][3] |
| JNJ-1661010 | 12 (human) | >1200 (human) | >100 | [4] |
Experimental Protocols
Accurate determination of inhibitor specificity requires robust and well-defined experimental protocols. The following methodologies are standard in the field for assessing the inhibitory activity of compounds against FAAH1 and FAAH2.
In Vitro FAAH Inhibition Assay
This protocol describes a common fluorescence-based assay for measuring the inhibitory activity of a test compound against FAAH1 and FAAH2.
Materials:
-
Recombinant human FAAH1 and FAAH2 enzymes
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant FAAH1 and FAAH2 to the desired concentration in cold FAAH assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A final DMSO concentration of ≤1% is recommended to avoid solvent effects.
-
Reaction Initiation: To each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound dilution (or vehicle control)
-
Diluted FAAH1 or FAAH2 enzyme
-
-
Pre-incubation: For irreversible inhibitors, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent bond formation.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate (AAMCA) to all wells.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC). Record data every minute for a set duration (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context, the following diagrams are provided.
Conclusion
Validating the specificity of an FAAH inhibitor for FAAH1 over FAAH2 is paramount for the development of targeted therapeutics. While direct comparative data for this compound is currently limited, researchers can effectively assess its selectivity profile by employing the standardized in vitro inhibition assays outlined in this guide. By comparing the IC50 values obtained for FAAH1 and FAAH2, and benchmarking against well-characterized selective inhibitors like PF-04457845 and JNJ-42165279, a clear and quantitative measure of specificity can be achieved. This rigorous approach will ensure a comprehensive understanding of the inhibitor's pharmacological profile and its potential for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Confirming On-Target Effects of FAAH-IN-2: A Comparative Guide with Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target effects of the fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-2, through comparison with genetic models and well-characterized alternative inhibitors. The primary method for validating that a pharmacological inhibitor acts solely through its intended target is to assess its activity in a biological system where the target has been genetically removed, such as in FAAH knockout (FAAH-/-) mice. The core principle is that a truly on-target inhibitor will have no effect in an animal lacking the target enzyme.
While specific in vivo data for this compound in FAAH knockout models is not extensively available in peer-reviewed literature, this guide will present the established validation workflow and comparative data from widely-used FAAH inhibitors, URB597 and PF-3845. This will serve as a benchmark for the necessary experimental validation of this compound.
Comparison of FAAH Inhibitor Potency
A critical initial step in characterizing any FAAH inhibitor is to determine its potency in vitro. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the FAAH enzyme by 50%.
| Inhibitor | IC50 (Human FAAH) | IC50 (Rat/Mouse FAAH) | Mechanism of Action | Reference |
| This compound | Data not available | 0.153 µM | Irreversible | [1] |
| URB597 | ~4.6 nM | ~5 nM | Irreversible (Carbamate) | [2] |
| PF-3845 | 7.2 nM | 7.4 nM | Irreversible (Urea) | [2][3] |
Note: The IC50 value for this compound is from a single cited source and may require further independent verification.
Validating On-Target Effects with Genetic Models
The gold standard for confirming that the physiological effects of a FAAH inhibitor are due to its interaction with FAAH is to test the compound in FAAH knockout (FAAH-/-) mice. In these animals, the gene encoding for FAAH is deleted, and therefore the enzyme is absent. A selective FAAH inhibitor should not produce its characteristic pharmacological effects (e.g., analgesia, increased anandamide levels) in these mice.
Comparative In Vivo Data in FAAH Knockout Mice
The following table summarizes key findings from studies using URB597 and PF-3845 in wild-type (WT) and FAAH-/- mice, demonstrating their on-target mechanism. These studies provide a clear template for the validation of this compound.
| Experiment | Well-Characterized Inhibitor | Effect in Wild-Type (WT) Mice | Effect in FAAH-/- Mice | Conclusion on On-Target Activity | Reference |
| Brain Anandamide (AEA) Levels | URB597 | Significant increase in brain AEA levels. | No further increase in already elevated basal AEA levels. | Confirmed on-target. The effect is FAAH-dependent. | [4][5] |
| Brain Anandamide (AEA) Levels | PF-3845 | Dramatic (>10-fold) elevation in brain AEA levels. | No alteration of endocannabinoid levels. | Confirmed on-target. The effect is FAAH-dependent. | [3] |
| Analgesic Response (Inflammatory Pain) | PF-3845 | Significant reduction in pain behavior (allodynia). | No anti-allodynic effect. | Confirmed on-target. The analgesic effect requires FAAH. | [6][7] |
| Hypothermic Response to Anandamide | URB597 | Potentiation of anandamide-induced hypothermia. | No potentiation of anandamide's effects. | Confirmed on-target. The enhancement of AEA signaling is FAAH-dependent. | [4][5] |
To confirm the on-target effects of This compound , similar experiments are required. Researchers should expect that if this compound is a selective FAAH inhibitor, it will increase anandamide levels and produce relevant behavioral effects in wild-type mice, but will be inactive in FAAH-/- mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for key experiments in the evaluation of FAAH inhibitors.
In Vitro FAAH Activity Assay (Fluorometric)
This assay is used to determine the IC50 of an inhibitor.
-
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and can be measured to determine enzyme activity.
-
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
AAMCA substrate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the microplate, add the FAAH enzyme to the assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Measure the increase in fluorescence over time at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Measurement of Brain Anandamide Levels by LC-MS/MS
This protocol is used to quantify the in vivo effects of a FAAH inhibitor on the levels of its primary substrate, anandamide.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like anandamide from complex biological matrices.
-
Materials:
-
Wild-type and FAAH-/- mice
-
Test inhibitor (e.g., this compound) formulated for in vivo administration (e.g., in a vehicle of saline:emulphor:ethanol)
-
Acetonitrile with an internal standard (e.g., anandamide-d8)
-
Centrifuge
-
LC-MS/MS system with a C18 reverse-phase column
-
-
Procedure:
-
Administer the test inhibitor or vehicle to both wild-type and FAAH-/- mice via the desired route (e.g., intraperitoneal injection).
-
At a specified time point post-administration, euthanize the mice and rapidly dissect the brain.
-
Immediately homogenize the brain tissue in ice-cold acetonitrile containing the internal standard to precipitate proteins and extract lipids.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system and quantify anandamide levels based on a standard curve.[8][9]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation [escholarship.org]
- 5. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivation [iris.uniroma1.it]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Review of the Pharmacokinetics of Key FAAH Inhibitors
An objective analysis of the pharmacokinetic profiles of prominent fatty acid amide hydrolase (FAAH) inhibitors, supported by experimental data from clinical and preclinical studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Fatty acid amide hydrolase (FAAH) has emerged as a significant therapeutic target for a variety of disorders, including anxiety, pain, and neurodegenerative diseases. Inhibition of FAAH leads to an increase in the endogenous levels of fatty acid amides (FAAs), such as anandamide, potentiating their signaling. A number of FAAH inhibitors have been developed and have entered clinical trials. Understanding the comparative pharmacokinetics of these compounds is crucial for their continued development and potential therapeutic application. This guide provides a comparative overview of the pharmacokinetics of several key FAAH inhibitors: PF-04457845, JNJ-42165279, BIA 10-2474, and URB597.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for four FAAH inhibitors, based on data from human clinical trials (for PF-04457845, JNJ-42165279, and BIA 10-2474) and preclinical studies (for URB597).
| FAAH Inhibitor | Study Population | Dose Route | Dose Range | Tmax (h) | t1/2 (h) | Key Findings |
| PF-04457845 | Healthy Volunteers | Oral | 0.1 - 40 mg (single); 0.5 - 8 mg (multiple) | 0.5 - 1.2 | Not explicitly stated, but FAAH activity returned to baseline within 2 weeks after cessation of dosing up to 4 mg. | Rapidly absorbed.[1][2] Exposure increased supraproportionally from 0.1 to 10 mg and proportionally from 10 to 40 mg in single doses.[1][2] Steady-state was achieved by day 7 with once-daily dosing.[1][2] Food had no effect on its pharmacokinetics.[1][2] Almost complete FAAH inhibition (>97%) was observed at doses of 0.3 mg and above.[1][2] |
| JNJ-42165279 | Healthy Volunteers | Oral | 10 - 100 mg (multiple ascending dose) | Rapidly absorbed | 8.14 - 14.1 | Plasma concentrations increased in a dose-dependent manner.[3] Accumulation was observed after 10 days of daily administration.[3] Potent central and peripheral FAAH inhibition was demonstrated, with saturation of brain FAAH occupancy at doses ≥10 mg.[3][4] |
| BIA 10-2474 | Healthy Volunteers | Oral | 0.25 - 100 mg (single); 2.5 - 50 mg (multiple) | Rapidly absorbed | 8 - 10 (on Day 10) | Showed a linear dose-exposure relationship.[5][6] Steady state was reached within 5-6 days.[5][6] A fatal outcome and severe adverse events occurred in the 50 mg multiple-dose cohort, leading to study termination.[5][6] Non-linear pharmacokinetics were suggested at higher doses (40-100 mg), possibly indicating saturated elimination and accumulation.[7] |
| URB597 (KDS-4103) | Rats | Intraperitoneal (i.p.) & Oral | 0.15 mg/kg (ID50, i.p.); up to 1500 mg/kg (oral) | Not explicitly stated for oral, but significant plasma levels were achieved. | Relatively short half-life noted in some studies.[8] | Orally available in rats and cynomolgus monkeys.[9] Inhibits rat brain FAAH activity with an ID50 of 0.15 mg/kg after i.p. administration.[9] Oral administration in mice led to significant, though transient, plasma levels, brain FAAH inhibition, and increased spinal cord anandamide.[10] |
Experimental Protocols
The data presented in this guide are derived from rigorous clinical and preclinical studies. Below are summaries of the methodologies employed in the key human pharmacokinetic studies.
PF-04457845 Study Protocol
-
Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies, and an open-label, randomized, food-effect study.[1][2]
-
Participants: Healthy subjects.
-
Dosing: Single oral doses ranging from 0.1 mg to 40 mg and multiple once-daily oral doses from 0.5 mg to 8 mg for 14 days.[1][2]
-
Pharmacokinetic Analysis: Plasma and urine concentrations of PF-04457845 were measured.
-
Pharmacodynamic Assessments: FAAH activity in human leukocytes and plasma concentrations of fatty acid amides were determined.[1][2]
-
Safety and Tolerability: Assessed through monitoring of adverse events and effects on cognitive function.[1]
JNJ-42165279 Study Protocol
-
Study Design: A phase I, multiple ascending dose study and a positron emission tomography (PET) study.[3]
-
Participants: Healthy human volunteers.
-
Dosing: Multiple ascending oral doses.
-
Pharmacokinetic Analysis: Concentrations of JNJ-42165279 were measured in plasma, cerebrospinal fluid (CSF), and urine.[3][4]
-
Pharmacodynamic Assessments: Plasma and CSF levels of fatty acid amides (FAAs) and FAAH activity in leukocytes were determined.[3] Brain FAAH occupancy was assessed using the PET tracer [11C]MK3168.[3][4]
-
Safety and Tolerability: Monitored throughout the study.
BIA 10-2474 Study Protocol
-
Study Design: A phase I, double-blind, randomized, placebo-controlled, single ascending dose and multiple ascending dose (10-day) study.[5][11]
-
Participants: 116 healthy male and female participants.[5]
-
Dosing: Single oral doses from 0.25 mg to 100 mg and multiple oral doses from 2.5 mg to 50 mg.[5][11]
-
Primary Outcome: Safety and tolerability of BIA 10-2474.[5]
-
Secondary Outcomes: Pharmacokinetics of BIA 10-2474 and pharmacodynamics, including plasma concentrations of anandamide and other FAAs, and leukocyte FAAH activity.[5]
Visualizing the Mechanism and a Clinical Workflow
To further elucidate the context of these pharmacokinetic studies, the following diagrams illustrate the FAAH signaling pathway and a generalized experimental workflow for a first-in-human clinical trial.
Caption: FAAH Signaling Pathway and Point of Inhibition.
Caption: Generalized Workflow of a First-in-Human Pharmacokinetic Study.
References
- 1. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The fatty-acid amide hydrolase inhibitor URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice. [air.unipr.it]
- 11. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on potent and selective compounds, against traditional non-steroidal anti-inflammatory drugs (NSAIDs). As specific data for "FAAH-IN-2" is not publicly available, this guide will utilize data from well-characterized, potent, and selective FAAH inhibitors, such as PF-3845 and URB597, as representative examples of this class of molecules. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation of their therapeutic potential.
Mechanism of Action: FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these molecules, which in turn modulates various physiological processes, including inflammation and pain. The anti-inflammatory effects of FAAH inhibitors are mediated through the enhanced activation of cannabinoid receptors (CB1 and CB2) and other non-cannabinoid targets like peroxisome proliferator-activated receptors (PPARs) and transient receptor potential vanilloid 1 (TRPV1).[1][2][3] This mode of action contrasts with that of traditional NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes.
Quantitative Data Presentation
The following tables summarize the in vivo and in vitro anti-inflammatory effects of representative FAAH inhibitors compared to the NSAID indomethacin.
Table 1: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| FAAH Inhibitor (URB597) | 0.3 mg/kg | i.p. | 3 hours | Not significant | [4] |
| 1 mg/kg | i.p. | 3 hours | Significant | [5] | |
| 3 mg/kg | i.p. | 3 hours | Significant | [5] | |
| Indomethacin | 10 mg/kg | p.o. | 3 hours | 54% | [6] |
| 10 mg/kg | p.o. | 4 hours | 54% | [6] | |
| 25 mg/kg | p.o. | 3 hours | 91.1% | [7] |
Table 2: In Vitro Anti-Inflammatory Effects on LPS-Stimulated Macrophages/Microglia
| Compound | Cell Type | Concentration | Parameter Measured | % Reduction | Reference |
| FAAH Inhibitor (PF-3845) | BV2 Microglia | 10 µM | iNOS Protein Expression | ~80% | [8] |
| BV2 Microglia | 10 µM | COX-2 Protein Expression | ~70% | [8] | |
| BV2 Microglia | 10 µM | IL-6 mRNA | ~60% | [8] | |
| BV2 Microglia | 10 µM | IL-1β mRNA | ~80% | [8] | |
| FAAH Inhibitor (URB597) | BV2 Microglia | 10 µM | iNOS Protein Expression | Minimal | [8] |
| BV2 Microglia | 10 µM | COX-2 Protein Expression | ~50% | [8] | |
| AD Patient Monocytes | Not specified | TNF-α Production | ~25% | [9] | |
| AD Patient Monocytes | Not specified | IL-6 Production | ~25% | [9] | |
| AD Patient Monocytes | Not specified | IL-12 Production | ~35% | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of pharmacological agents.[10]
Principle: Subplantar injection of carrageenan into the hind paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[7][10]
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., FAAH inhibitor) or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: A 1% w/v solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[7]
LPS-Induced Cytokine Release in Macrophages
This in vitro assay is a standard method to assess the potential of a compound to modulate the production of pro-inflammatory cytokines.[11][12]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The ability of a test compound to inhibit this cytokine release is indicative of its anti-inflammatory activity.[11][12]
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., FAAH inhibitor) for 1-2 hours.
-
Stimulation: An inflammatory response is induced by stimulating the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours).[11][12]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of the test compound compared to the LPS-stimulated vehicle control.
Signaling Pathways and Experimental Workflows
Caption: FAAH Inhibition Anti-Inflammatory Signaling Pathway.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of effect of chronic pre-treatment with the FAAH inhibitor URB597 on inflammatory pain behaviour: evidence for plastic changes in the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]
- 9. Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
A Comparative Analysis of the Side Effect Profiles of FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, has been a focal point of drug development for a range of therapeutic areas, including anxiety, pain, and inflammation. By preventing the breakdown of the endogenous cannabinoid anandamide, FAAH inhibitors aim to potentiate its therapeutic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. However, the clinical development of FAAH inhibitors has been marked by both promise and a significant setback, highlighting the critical importance of understanding their side effect profiles. This guide provides a comparative analysis of the safety and tolerability of several notable FAAH inhibitors, supported by available clinical trial data and experimental protocols.
Anandamide Signaling Pathway
The following diagram illustrates the metabolic pathway of anandamide, the primary substrate for FAAH. Inhibition of FAAH leads to an accumulation of anandamide, enhancing its downstream signaling effects.
Side Effect Profile Comparison
The following table summarizes the reported side effects of five FAAH inhibitors from clinical and preclinical studies. It is crucial to note the distinct safety profile of BIA 10-2474, which was attributed to off-target effects rather than FAAH inhibition itself.
| FAAH Inhibitor | Study Phase | Most Common Adverse Events | Serious Adverse Events |
| PF-04457845 | Phase I & II | Somnolence (mild), dizziness, headache, hard faeces, arthralgia.[1][2] In a Phase IIa study, the rate of adverse events was similar to placebo (43% vs 46%).[3] | No serious adverse events reported.[2][3] |
| JNJ-42165279 | Phase I & II | Generally well-tolerated with few side effects of mild intensity.[4] A slight and transient increase in liver transaminases was observed at the highest doses in some cases.[4] | No serious adverse events reported.[5] |
| SSR-411298 | Phase II | The rate of adverse events was similar to the placebo group. Headache, suicidal ideation, diarrhea, dizziness, and nausea were the most frequent.[4] | Not specified, but the overall rate was similar to placebo. |
| URB597 | Preclinical & Limited Clinical | Preclinical studies suggest it does not produce typical cannabinoid-like side effects such as catalepsy, hypothermia, or motor impairment.[6] Limited clinical data available. | No systemic toxicity was demonstrated in sub-chronic repeated-dose studies in animals.[6] |
| BIA 10-2474 | Phase I | Well-tolerated up to single doses of 100 mg and multiple doses of 20 mg/day.[7] | At 50 mg/day multiple dosing, severe neurological adverse events occurred in five of six participants, including one death.[7] These were attributed to off-target inhibition of other serine hydrolases, leading to neurotoxicity.[8] |
Detailed Experimental Methodologies
Below are summaries of the experimental protocols for the key clinical trials that assessed the safety and tolerability of these FAAH inhibitors.
PF-04457845: Phase I and Phase IIa Studies
-
Phase I Single and Multiple Rising Dose (SRD/MRD) Studies: These were randomized, placebo-controlled, double-blind studies in healthy volunteers. The SRD study used a crossover design with single doses ranging from 0.1 mg to 40 mg. The MRD study was a parallel-group design with once-daily doses of 0.5 mg, 1 mg, 4 mg, and 8 mg for 14 days. Safety assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[1]
-
Phase IIa Study in Cannabis Withdrawal: This was a double-blind, placebo-controlled, parallel-group trial in men with cannabis dependence. Participants received either 4 mg of PF-04457845 or a placebo daily for four weeks. The study involved an initial inpatient phase of 5-8 days to monitor withdrawal symptoms, followed by an outpatient phase. Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.[3][9]
JNJ-42165279: Phase I and Phase II Studies
-
Phase I Multiple-Ascending Dose (MAD) Study: This was a double-blind, randomized, placebo-controlled study in healthy volunteers. The study was conducted in two parts to assess pharmacokinetics, pharmacodynamics (FAAH activity in leukocytes and FAA turnover), and safety. Volunteers were divided into cohorts receiving different doses. Safety monitoring included regular assessment of adverse events, physical examinations, vital signs, ECGs, and clinical laboratory tests.[10]
-
Phase IIa Proof-of-Concept Study in Social Anxiety Disorder: This was a multicenter, double-blind, placebo-controlled study where patients were randomized to receive either 25 mg of JNJ-42165279 or a placebo daily for 12 weeks. Safety and tolerability were monitored through the reporting of adverse events, physical examinations, suicidality risk assessments, vital signs, 12-lead ECGs, and clinical laboratory tests. The protocol was amended to include periodic neurological examinations following the BIA 10-2474 incident.[11]
SSR-411298: Preclinical and Phase II Studies
-
Preclinical Studies: A range of behavioral models in rodents were used to assess the anxiolytic and antidepressant-like effects, as well as potential side effects like memory impairment and motor impairment. Doses and routes of administration varied depending on the specific test.[12]
-
Phase II Study in Depression: While the full protocol is not detailed in the available search results, it was a randomized, double-blind, placebo-controlled trial in patients with depression. The primary outcome was likely a measure of depressive symptoms, with safety and tolerability assessed through the monitoring of adverse events.[4]
URB597: Preclinical Studies
-
Animal Models of Pain and Motor Function: Preclinical evaluation of URB597 involved various rodent models to assess its analgesic properties and potential for cannabinoid-like side effects. For instance, the rotarod test was used to evaluate motor coordination.[13] Dosing was typically administered intraperitoneally (i.p.) at varying concentrations.[14][15]
BIA 10-2474: Phase I Study
-
First-in-Human, Single and Multiple Ascending Dose Study: This was a double-blind, randomized, placebo-controlled trial in healthy volunteers. The study protocol included a single ascending dose (SAD) part with doses from 0.25 mg to 100 mg, and a multiple ascending dose (MAD) part with once-daily doses of 2.5 mg, 5 mg, 10 mg, 20 mg, and 50 mg for 10 days.[3][7] The primary objectives were to assess the safety and tolerability of BIA 10-2474.[16] The protocol involved sentinel dosing for the first subjects in each cohort.[3]
Experimental Workflow for a Typical Phase I FAAH Inhibitor Trial
The following diagram outlines a generalized workflow for a first-in-human, Phase I clinical trial of an FAAH inhibitor, incorporating single and multiple ascending dose cohorts.
Conclusion
The development of FAAH inhibitors underscores the complexities of targeting the endocannabinoid system. With the exception of the tragic case of BIA 10-2474, which appears to be an outlier due to off-target toxicity, the class of FAAH inhibitors has generally demonstrated a favorable safety profile in clinical trials. Compounds like PF-04457845 and JNJ-42165279 have been well-tolerated, with mostly mild to moderate adverse events that are often comparable to placebo. This suggests that selective FAAH inhibition can avoid the characteristic psychotropic effects of direct cannabinoid agonists.
For researchers and drug developers, the key takeaway is the paramount importance of thorough preclinical off-target screening and careful dose-escalation strategies in first-in-human trials. The contrasting safety profiles of different FAAH inhibitors highlight that while the target may be promising, the specific molecular characteristics of each compound are critical determinants of its clinical safety. Future development in this area will undoubtedly build upon these learnings to design safer and more effective therapeutic agents.
References
- 1. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green rush and red warnings: Retrospective chart review of adverse events of interactions between cannabinoids and psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The selective reversible FAAH inhibitor, SSR411298, restores the development of maladaptive behaviors to acute and chronic stress in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of FAAH-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent enzyme inhibitors like FAAH-IN-2 is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of this compound (also known as O-Desmorpholinopropyl Gefitinib), a potent fatty acid amide hydrolase (FAAH) inhibitor.
This compound is a metabolite of Gefitinib and shares its quinazoline core structure. Due to its biological potency and potential hazards, it is imperative to follow stringent disposal protocols. Safety Data Sheets (SDS) for the parent compound, Gefitinib, indicate that it is harmful if swallowed, causes skin and serious eye irritation, is suspected of causing cancer and damaging fertility, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service, which will typically utilize high-temperature incineration[3].
1. Segregation and Collection of this compound Waste:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials.
-
Place these materials in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid[4].
-
-
Liquid Waste:
-
Solutions of this compound, typically in solvents like Dimethyl Sulfoxide (DMSO), should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound solutions with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
The first rinse of any container that held this compound must also be collected as hazardous waste[4].
-
-
Empty Containers:
-
Even after emptying, containers of this compound should be treated as hazardous waste.
-
If institutional policy allows for the disposal of empty containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected as hazardous liquid waste. After rinsing, deface or remove the label before disposal[4].
-
2. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "O-Desmorpholinopropyl Gefitinib".
-
Include the approximate concentration and quantity of the waste.
-
Follow your institution's specific labeling requirements.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is strictly prohibited due to its toxicity to aquatic life[2].
Chemical Inactivation (For Informational Purposes Only)
While incineration is the standard disposal method, understanding the chemical properties of this compound can provide insight into its stability. The core structure of this compound is a quinazoline ring. Quinazolines are generally stable in cold, dilute acidic or alkaline solutions. However, they can be hydrolyzed and destroyed by boiling in these solutions[5][6][7].
This information is for academic understanding and is NOT a recommendation for on-site chemical deactivation without explicit approval and a validated protocol from your institution's EHS department. Attempting to neutralize potent compounds without proper procedures and equipment can be dangerous and may produce hazardous byproducts.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. echemi.com [echemi.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling FAAH-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FAAH-IN-2. The following procedures are designed to ensure the safe handling, use, and disposal of this potent fatty acid amide hydrolase (FAAH) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent inhalation, and contact with skin and eyes.[1] The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Wash hands thoroughly after handling.[1] |
| Body | Protective clothing | Laboratory coat or other suitable protective clothing.[1] |
| Eyes | Safety glasses or goggles | Must provide a complete seal around the eyes.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when splashes are possible.[1] |
| Respiratory | Self-contained breathing apparatus | Required during combustion or when adequate ventilation is not available to prevent inhalation of irritant fumes.[1] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
This compound is soluble in DMSO (40 mg/mL). Fresh DMSO is recommended as moisture can reduce solubility.
Handling and Preparation of Solutions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1]
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn as detailed in the table above.
-
Weighing: If weighing the solid form, do so carefully to minimize dust generation.
-
Solution Preparation: When preparing solutions with solvents like DMSO, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of contaminated materials according to local regulations.[1]
Disposal:
-
All waste materials, including empty containers and contaminated items, must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Emergency Procedures: First Aid
In case of exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician.[1] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash the affected skin with plenty of soap and water. If irritation persists, call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
